Fmoc-L-Lys(ivDde)-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJJUCZESVFWSO-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454104 | |
| Record name | (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204777-78-6 | |
| Record name | (2S)-2-(9H-Fuoren-9-ylmethoxycarbonylamino)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-Lys(ivDde)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-L-Lys(ivDde)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(ivDde)-OH is a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides with site-specific modifications.[1][2] This lysine derivative incorporates two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the orthogonally protected ε-amino group with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde).[1][2] The unique properties of the ivDde group, which can be selectively removed under mild conditions that do not affect the Fmoc group or common acid-labile side-chain protecting groups, make this reagent indispensable for synthesizing branched peptides, cyclic peptides, and peptides conjugated with various moieties such as fluorescent labels or PEG chains.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a white to off-white solid powder.[5] Its chemical stability and solubility in common organic solvents used in peptide synthesis make it a versatile reagent in the laboratory.[1][2]
| Property | Value |
| Synonyms | N-α-Fmoc-N-ε-ivDde-L-lysine, N-α-Fmoc-N-ε-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl-L-lysine[6] |
| CAS Number | 204777-78-6[1][5][7] |
| Molecular Formula | C₃₄H₄₂N₂O₆[1][5][8] |
| Molecular Weight | 574.71 g/mol [5][8][9] |
| Appearance | White to off-white solid[5] |
| Purity | Typically ≥95% to ≥99.0% (HPLC)[8][9] |
| Solubility | Soluble in polar organic solvents such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2][4][5] |
| Storage Conditions | Powder: -20°C for up to 3 years, or 4°C for up to 2 years. In solvent: -80°C for up to 6 months, or -20°C for up to 1 month. Store under inert gas, as it may be air and heat sensitive.[5] |
Key Chemical Features and Orthogonal Deprotection
The utility of this compound in complex peptide synthesis stems from its orthogonal protection scheme. The Fmoc group is stable under acidic conditions but is readily cleaved by a base, typically a solution of piperidine in DMF, to allow for peptide chain elongation.[1][2]
Conversely, the ivDde group is stable to the basic conditions used for Fmoc removal and also to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups like Boc, tBu, and Trt.[2][3][7] The ivDde group is selectively cleaved using a dilute solution of hydrazine or hydroxylamine in DMF.[1][2][7] This orthogonal deprotection strategy allows for the selective unmasking of the lysine side-chain amine at any desired stage of the synthesis for further modification.[3][10]
The cleavage of the ivDde group with hydrazine can be monitored spectrophotometrically, as the reaction by-product, an indazole derivative, is chromophoric.[11][12]
Caption: Workflow for SPPS using this compound.
Experimental Protocols
Coupling of this compound in SPPS
This protocol outlines a standard manual coupling procedure. For automated synthesizers, parameters should be adjusted according to the manufacturer's recommendations.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) and Oxyma Pure.[10]
-
Base: DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine).[13]
-
Solvent: Anhydrous DMF
-
Deprotection solution: 20% (v/v) piperidine in DMF.[10]
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Alternatively, for a DIC/Oxyma coupling, pre-activate this compound (3-5 equivalents) with DIC (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Selective Cleavage of the ivDde Protecting Group
This protocol describes the on-resin removal of the ivDde group.
Materials:
-
Peptidyl-resin containing the Lys(ivDde) residue
-
Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF.[11][14][15]
-
Solvent: Anhydrous DMF
Procedure:
-
Resin Preparation: Ensure the peptide synthesis is at the desired stage for side-chain modification. The N-terminal α-amino group may be either Fmoc-protected or Boc-protected.[15]
-
Hydrazine Treatment:
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group.
-
Confirmation of Deprotection: The resin is now ready for the desired side-chain modification. A quantitative test can be performed to confirm the presence of the free ε-amino group.
Caption: Orthogonal deprotection of Fmoc and ivDde groups.
Applications in Research and Drug Development
The ability to selectively modify the side chain of lysine residues opens up a vast array of applications in peptide science:
-
Branched Peptides: this compound is instrumental in the synthesis of branched or multivalent peptides, where the ε-amino group of lysine serves as a branching point.[1][10] This is particularly useful for creating synthetic vaccines, dendrimers, and peptides with enhanced biological activity.
-
Bioconjugation: The selectively deprotected lysine side chain provides a specific site for conjugating other molecules, such as fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, or cytotoxic drugs for targeted delivery.[1][3]
-
Cyclic Peptides: Peptides can be cyclized through the lysine side chain by forming a lactam bridge with a C-terminal carboxyl group or another side-chain carboxyl group.
-
Therapeutic Peptides: Lysine-containing peptides are common in drug development, including antimicrobial peptides and peptide-based vaccines.[1] The use of this compound ensures the precise incorporation and modification of lysine residues without unwanted side reactions.[1]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[16][17][18] General precautions include:
-
Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye protection.[17]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17]
-
Disposal: Dispose of in accordance with local, regional, and national regulations.[17]
Conclusion
This compound is a powerful and versatile tool for advanced peptide synthesis. Its key feature, the orthogonally protected ivDde group, allows for the selective and site-specific modification of lysine residues, enabling the creation of complex and functionally diverse peptides. A thorough understanding of its chemical properties and the appropriate experimental protocols is essential for its successful application in research and drug development.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Lys(Ddiv)-OH | 204777-78-6 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 204777-78-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. chemscene.com [chemscene.com]
- 9. ≥99.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. merel.si [merel.si]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 13. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 18. anaspec.com [anaspec.com]
Fmoc-L-Lys(ivDde)-OH structure and molecular weight
An In-depth Technical Guide to Fmoc-L-Lys(ivDde)-OH: Structure, Properties, and Applications in Advanced Peptide Synthesis
Introduction
This compound is a pivotal amino acid derivative for chemists and researchers engaged in solid-phase peptide synthesis (SPPS). It is a derivative of the essential amino acid L-lysine, engineered with two crucial protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino position and the selectively cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the ε-amino side-chain.[1] This strategic protection scheme allows for the orthogonal deprotection of the lysine side-chain, enabling complex peptide modifications such as branched structures, site-specific labeling, and peptide cyclization.[2][3] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its application.
Chemical Properties and Structure
The unique utility of this compound stems from its protecting groups. The Fmoc group is stable under acidic conditions but is readily removed by a base, typically a solution of piperidine in dimethylformamide (DMF), to allow for peptide chain elongation.[1] The ivDde group, conversely, is stable to both the acidic conditions often used for final cleavage from the resin and the basic conditions used for Fmoc removal.[4] It can be selectively cleaved under mild conditions using hydrazine or hydroxylamine, which does not affect other common acid-labile side-chain protecting groups like Boc, tBu, and Trt.
Quantitative Data
| Property | Value |
| Molecular Weight | 574.71 g/mol [2][5][6][7] |
| Molecular Formula | C₃₄H₄₂N₂O₆[2][3][5][6] |
| CAS Number | 204777-78-6[2][4][5][6] |
| Appearance | White to off-white solid[5] |
| Solubility | Soluble in polar organic solvents like DMF and DMSO[4] |
Chemical Structure Visualization
Experimental Protocols
The use of this compound in SPPS follows standard procedures for peptide synthesis, with an additional selective deprotection step for the ivDde group when side-chain modification is desired.
Protocol 1: Selective Cleavage of the ivDde Protecting Group
This protocol details the removal of the ivDde group from the lysine side-chain while the peptide remains attached to the solid support resin.
Materials:
-
Peptidyl-resin containing a Lys(ivDde) residue
-
Dimethylformamide (DMF)
-
Hydrazine monohydrate (2% v/v solution in DMF)
-
Solid-phase synthesis reaction vessel
-
Filtration apparatus
Procedure:
-
Resin Swelling: Swell the peptidyl-resin in DMF.
-
Hydrazine Treatment: Treat the resin with a 2% solution of hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).[6]
-
Reaction Time: Allow the mixture to react at room temperature for 3-10 minutes. The reaction can be repeated multiple times for complete removal.[8] For instance, three consecutive treatments of 3 minutes each are commonly employed.[9]
-
Filtration: Filter the resin to remove the hydrazine solution and the cleaved ivDde-hydrazine adduct.
-
Washing: Thoroughly wash the resin with DMF to remove any residual reagents.[6][9] The resin is now ready for the subsequent modification of the deprotected lysine ε-amino group.
Note: The N-terminal α-amino group should be protected (e.g., with a Boc group) before ivDde removal with hydrazine, as hydrazine can also cleave the Fmoc group.[7] For challenging sequences, the concentration of hydrazine can be increased, though concentrations above 2% may risk side reactions.[6]
Protocol 2: Workflow for the Synthesis of a Branched Peptide
This workflow outlines the key steps for synthesizing a branched peptide using this compound as the branching point.
This workflow demonstrates the logical progression from synthesizing the primary peptide backbone to creating the branched structure. The crucial step is the selective deprotection of the lysine side-chain, which allows for the assembly of a second peptide chain at a specific internal position of the first, a process enabled by the orthogonal nature of the ivDde protecting group.[3][4]
References
- 1. nbinno.com [nbinno.com]
- 2. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 3. benchchem.com [benchchem.com]
- 4. merel.si [merel.si]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
An In-depth Technical Guide on the Solubility and Stability of Fmoc-L-Lys(ivDde)-OH in DMF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-L-Lys(ivDde)-OH in N,N-Dimethylformamide (DMF), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development.
Introduction
This compound is a derivative of the amino acid L-lysine, featuring two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group on the ε-amino group.[1] This orthogonal protection strategy allows for the selective deprotection of the ε-amino group under mild conditions, making it an invaluable tool for the synthesis of complex peptides, including branched and cyclic peptides, and for site-specific modifications.[2] Given that DMF is the most common solvent used in Fmoc-based SPPS, a thorough understanding of the solubility and stability of this compound in this solvent is paramount for successful and reproducible synthetic outcomes.
Solubility in DMF
This compound is generally characterized as being soluble in polar organic solvents such as DMF and dimethyl sulfoxide (DMSO).[1] This high solubility is essential for efficient coupling reactions in SPPS.
Quantitative Solubility Data
Precise quantitative data for the solubility of this compound in DMF across a range of temperatures is not extensively documented in publicly available literature. However, data from various suppliers provide a functional solubility range.
| Concentration (Qualitative) | Concentration (g/L, approx.) | Solvent | Reference |
| Clearly soluble | 287.35 | DMF | --INVALID-LINK-- |
| Soluble | 200 | DMF | --INVALID-LINK-- |
Note: The quantitative values are calculated based on the provided data (1 mmol in 2 mL and 100mg in 0.5 mL, respectively) and the molecular weight of this compound (574.71 g/mol ). These values should be considered as practical guidelines for preparing stock solutions for SPPS.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in DMF:
-
Purity of the Solvent: The presence of water or other impurities in DMF can affect the solubility. It is recommended to use high-purity, anhydrous DMF.
-
Temperature: While specific data is unavailable, solubility is generally expected to increase with temperature. Gentle warming can be employed to dissolve higher concentrations, but potential degradation should be considered.
-
Presence of Other Reagents: The solubility can be influenced by the presence of other reagents used in SPPS, such as coupling agents and bases.
Stability in DMF
The stability of this compound in DMF is a critical consideration, as degradation can lead to the formation of impurities and a decrease in the yield of the desired peptide. The stability is primarily related to the lability of the Fmoc and ivDde protecting groups under various conditions.
Stability of Protecting Groups
-
Fmoc Group: The Fmoc group is notoriously sensitive to basic conditions. While stable in neutral DMF, the presence of amine impurities, which can be present in lower quality DMF or form over time from its degradation, can lead to premature deprotection.[3] The Fmoc group is also known to be sensitive to light.[3]
-
ivDde Group: The ivDde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and to acidic conditions (e.g., trifluoroacetic acid used for cleavage from the resin).[1][2] It is selectively cleaved using 2% hydrazine in DMF.[2] The ivDde group is considered more stable than the related Dde group and is less prone to migration to an unprotected lysine side-chain.[4]
Stability of Stock Solutions
| Storage Condition | Recommended Duration | Rationale |
| Room Temperature | Short-term (hours) | To minimize degradation from trace impurities and light exposure. |
| 4°C | Up to 6 weeks | Slows down potential degradation processes. |
| -20°C | Up to 1 month | Recommended for longer-term storage to maintain integrity.[3] |
| -80°C | Up to 6 months | For long-term archival of stock solutions.[3] |
Recommendation: For optimal results, it is advisable to prepare fresh solutions of this compound in high-purity, amine-free DMF for each synthesis. If stock solutions are prepared, they should be stored under an inert atmosphere (e.g., argon or nitrogen) in amber vials at low temperatures.[3] Avoid repeated freeze-thaw cycles.[3]
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a standardized method for determining the solubility of this compound in DMF.
Materials:
-
This compound
-
High-purity, anhydrous DMF
-
Vortex mixer
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg) into a microcentrifuge tube.
-
Add a small, measured volume of DMF (e.g., 50 µL) to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, add another measured aliquot of this compound and repeat steps 3 and 4 until a saturated solution is obtained (i.e., solid material remains undissolved after thorough mixing).
-
Calculate the solubility based on the total mass of dissolved solid and the final volume of the solvent.
Protocol for Assessing Stability by HPLC
This protocol outlines a method to assess the stability of a this compound solution in DMF over time.
Materials:
-
A stock solution of this compound in DMF (e.g., 10 mg/mL)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
Procedure:
-
Prepare a fresh stock solution of this compound in high-purity DMF.
-
Immediately inject an aliquot of the fresh solution (time point 0) onto the HPLC system to obtain a reference chromatogram.
-
Store the stock solution under the desired conditions (e.g., room temperature, protected from light).
-
At specified time intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stock solution onto the HPLC system.
-
Analyze the chromatograms for any decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
The percentage of degradation can be calculated by comparing the peak area of the parent compound at each time point to the initial peak area.
Visualizations
Logical Workflow for Utilizing this compound in SPPS
Caption: Workflow for SPPS using this compound for side-chain modification.
Decision Pathway for Handling this compound Solutions
Caption: Decision tree for the preparation and storage of this compound solutions.
Conclusion
This compound exhibits good solubility in DMF, making it highly suitable for applications in solid-phase peptide synthesis. While comprehensive quantitative data on its stability in DMF is limited, understanding the inherent labilities of the Fmoc and ivDde protecting groups allows for the implementation of rational handling and storage procedures. For optimal results, it is recommended to use freshly prepared solutions of high-purity this compound in anhydrous, amine-free DMF. When stock solutions are necessary, they should be stored at low temperatures and protected from light to minimize degradation. The experimental protocols provided in this guide offer a framework for researchers to further characterize the solubility and stability of this critical reagent within their specific laboratory settings.
References
An In-Depth Technical Guide to Orthogonal Protection in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of orthogonal protection in 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). It is designed to be a valuable resource for researchers, scientists, and professionals involved in peptide and protein drug development, offering detailed insights into protecting group strategies, cleavage protocols, and the underlying chemical mechanisms.
The Core Principle of Orthogonality in Fmoc SPPS
In the realm of peptide synthesis, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct, non-interfering chemical conditions.[1] This allows for the selective deprotection of specific functional groups on the growing peptide chain without affecting others. The Fmoc/tBu strategy is a cornerstone of modern SPPS and exemplifies a fully orthogonal system.[1]
The Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group.[2] In contrast, reactive side chains are shielded by acid-labile protecting groups, most commonly based on the tert-butyl (tBu) cation.[2] This fundamental difference in lability allows for the iterative removal of the Fmoc group to enable peptide chain elongation, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support.[3]
The Nα-Fmoc Protecting Group: Application and Cleavage
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used SPPS strategy. Its lability under mild basic conditions, while remaining stable to the acidic conditions used for final cleavage, is the key to its success.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF). The deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free Nα-amine. The dibenzofulvene is then scavenged by the amine to form a stable adduct.
References
The Strategic Role of Fmoc-L-Lys(ivDde)-OH in the Synthesis of Branched Peptides: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Fmoc-L-Lys(ivDde)-OH, a critical reagent in modern peptide chemistry, detailing its application in the synthesis of complex branched peptides. These structures are of significant interest in therapeutic and research applications, including vaccine development, drug delivery, and the creation of multivalent molecules for enhanced biological activity.
Core Concepts: Branched Peptides and Orthogonal Protection
Branched peptides are non-linear peptide structures where one or more peptide chains are covalently linked to the side chain of a core amino acid. Lysine is the most common branch point due to its primary amine on the ε-carbon of its side chain. This architecture allows for the presentation of multiple peptide sequences on a single molecular scaffold, which can lead to enhanced receptor binding, increased stability against enzymatic degradation, and novel therapeutic properties.[1][2][3]
The synthesis of such complex molecules is critically dependent on an orthogonal protection strategy . This strategy involves using multiple protecting groups on the amino acid building blocks, each of which can be removed by a specific chemical reaction without affecting the others. This compound is a prime example of such a building block, designed for precision in solid-phase peptide synthesis (SPPS).[4][5]
This compound: Properties and Advantages
This compound is a derivative of the amino acid lysine with two key protecting groups:
-
α-Amino Group: Protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile and typically removed using a solution of piperidine in an organic solvent like DMF.[6]
-
ε-Amino Group: Protected by the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group. This group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under mild hydrazinolysis conditions.[4][5][6]
This orthogonal arrangement provides several key advantages:
-
Selective Branching: It allows for the elongation of the main peptide chain from the α-amino group, followed by the specific removal of the ivDde group to initiate the synthesis of a second peptide chain on the ε-amino group.[6]
-
Mild Deprotection: The ivDde group is removed with a dilute solution of hydrazine (typically 2-5% in DMF), conditions which do not cleave the peptide from the resin or remove common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[4][7][8]
-
Enhanced Stability: The ivDde group is more sterically hindered than its predecessor, the Dde group, making it significantly more stable and less prone to unwanted migration during synthesis.[9][10]
-
Compatibility: It is fully compatible with standard Fmoc-based SPPS protocols and instrumentation.[6]
Experimental Protocols
The following sections detail the standard methodologies for using this compound in branched peptide synthesis.
Main Peptide Chain Synthesis (Fmoc-SPPS)
The linear backbone of the peptide is assembled on a solid support (e.g., Rink Amide resin) using an automated or manual peptide synthesizer.
Methodology:
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain by treating it with 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and cleaved Fmoc adducts.
-
Amino Acid Coupling: Introduce this compound (or any other Fmoc-amino acid) at the desired position. Couple the amino acid (typically 4-5 equivalents) using a suitable coupling agent like HBTU/HOBt or DIC/Oxyma in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[11] Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Iteration: Repeat steps 2-5 to assemble the entire main peptide chain.
Selective ivDde Group Removal
Once the main chain is synthesized, the ε-amino group of the lysine is exposed for branching.
Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the main chain is either left on or removed, depending on the subsequent strategy. Wash the resin with DMF.
-
Hydrazinolysis: Treat the peptidyl-resin with a solution of 2-5% (v/v) hydrazine monohydrate in DMF.[4][8] To ensure complete removal, this is typically done in several short, repeated treatments (e.g., 3 treatments of 3-5 minutes each).[7][8][12]
-
Washing: Wash the resin extensively with DMF (at least 5-7 times) to completely remove hydrazine and the cleaved ivDde-hydrazine byproduct. The removal can be monitored by checking the UV absorbance of the filtrate, as the cleavage product is chromophoric.[10][12][13]
Branched Peptide Chain Synthesis
With the ε-amino group now free, the second peptide chain is synthesized from this new starting point using the same Fmoc-SPPS protocol described in section 3.1.
Final Cleavage and Purification
After both the main and branched chains are fully assembled, the final peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed.
Methodology:
-
Final Fmoc Deprotection: Remove the last N-terminal Fmoc group with 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Global Deprotection and Cleavage: Treat the resin with a cleavage cocktail, typically containing a strong acid and scavengers. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4] The reaction is typically run for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution using cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Data Presentation: Quantitative Parameters
The efficiency of the ivDde deprotection step is critical for a successful synthesis. The following table summarizes key quantitative data from established protocols.
| Parameter | Typical Value/Condition | Notes | References |
| ivDde Removal Reagent | 2-5% Hydrazine Monohydrate in DMF | Concentrations above 5% are generally avoided to prevent side reactions. | [4][7][8] |
| Reaction Time | 3 x 3-5 minute treatments | Multiple short treatments are more effective than a single long one. | [7][8][12] |
| Monitoring | UV absorbance at ~290 nm | The indazole byproduct of the cleavage reaction is chromophoric. | [10][13] |
| Crude Purity (Example) | 71-77% | Achieved with microwave-assisted SPPS for specific branched peptides. Purity is highly sequence-dependent. | [4] |
| Overall Yield | Highly Variable (10-30%) | The final yield after purification depends heavily on the peptide's length, complexity, and solubility. | N/A |
Mandatory Visualizations
Diagram 1: Conceptual Structure of this compound
Caption: Orthogonal protection of the lysine core.
Diagram 2: Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for branched peptide synthesis.
Conclusion
This compound is an elegant and indispensable tool for the chemical synthesis of branched peptides. Its robust orthogonality and the mild conditions required for deprotection provide chemists with precise control over the construction of complex, multi-functional peptide architectures. This capability is crucial for advancing drug design and biomedical research, enabling the development of novel therapeutics, from targeted anti-cancer agents to next-generation synthetic vaccines.[2][14][15] The continued application of this and similar advanced building blocks will undoubtedly fuel further innovation in peptide-based technologies.
References
- 1. Branched peptides as bioactive molecules for drug design | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Branched peptides as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [merel.si]
- 5. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Fmoc-Lys(ivDde)-OH Novabiochem 204777-78-6 [sigmaaldrich.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
- 13. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 14. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 15. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
The ivDde Protecting Group: A Technical Guide to its Core Advantages in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and complex molecule construction, the strategic use of protecting groups is paramount to achieving desired outcomes. Among the arsenal of protective moieties available to chemists, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group has emerged as a powerful tool, offering distinct advantages in terms of stability and orthogonal deprotection. This technical guide provides an in-depth exploration of the core benefits of the ivDde protecting group, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective implementation.
Core Advantages of the ivDde Protecting Group
The primary advantages of the ivDde protecting group lie in its unique stability profile, which allows for selective deprotection under mild conditions, making it highly compatible with modern solid-phase peptide synthesis (SPPS) strategies, particularly those employing the Fmoc/tBu methodology.
1. Enhanced Stability to Piperidine:
2. Orthogonality to Fmoc and Acid-Labile Protecting Groups:
The ivDde group is completely orthogonal to the base-labile Fmoc group and acid-labile protecting groups such as tert-butyl (tBu), Boc, and trityl (Trt). This three-dimensional orthogonality is a cornerstone of its utility, allowing for a highly versatile approach to the synthesis of complex peptides and other molecules. The Fmoc group can be selectively removed with piperidine, acid-labile groups with trifluoroacetic acid (TFA), and the ivDde group with a dilute solution of hydrazine, all without affecting the other protecting groups. This enables the synthesis of branched peptides, cyclic peptides, and molecules with site-specific modifications with a high degree of control.
3. Mild and Specific Deprotection Conditions:
The removal of the ivDde group is achieved under mild and highly specific conditions, typically using a 2-4% solution of hydrazine (N₂H₄) in a solvent such as dimethylformamide (DMF).[1] This deprotection is chemoselective and does not affect other common protecting groups used in peptide synthesis. The reaction is also readily monitorable by UV spectrophotometry, as the cleavage by-product, an indazole derivative, has a strong absorbance around 290 nm. This allows for real-time tracking of the deprotection reaction to ensure its completion.
Quantitative Data Summary
The following table summarizes the key stability and deprotection characteristics of the ivDde protecting group in comparison to the Dde group.
| Feature | ivDde Protecting Group | Dde Protecting Group |
| Stability to 20% Piperidine/DMF | High stability; minimal to no migration or premature cleavage reported. Some degradation has been noted in the context of Dmab/ivDde protected diaminodiacids during long syntheses.[4] | Susceptible to migration, especially from Lys(ε-NH₂) to an unprotected α-NH₂. Partial loss has been observed during the synthesis of long sequences. |
| Orthogonality | Orthogonal to Fmoc (base-labile) and tBu/Boc/Trt (acid-labile) protecting groups. | Orthogonal to Fmoc and tBu/Boc/Trt protecting groups. |
| Deprotection Reagent | 2-10% Hydrazine (N₂H₄) in DMF. | 2% Hydrazine (N₂H₄) in DMF.[1] |
| Deprotection Monitoring | Yes, by UV absorbance of the indazole by-product at ~290 nm. | Yes, by UV absorbance of the indazole by-product at ~290 nm. |
Experimental Protocols
Protocol 1: Selective Deprotection of the ivDde Group from a Resin-Bound Peptide
This protocol outlines the standard procedure for the removal of the ivDde group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing an ivDde-protected amino acid.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Hydrazine monohydrate (N₂H₄·H₂O).
-
Deprotection solution: 2% (v/v) hydrazine monohydrate in DMF. Prepare fresh.
-
Solid-phase synthesis reaction vessel.
-
Shaker or agitator.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
DMF Wash: Drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).
-
ivDde Deprotection:
-
Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Shake the reaction vessel at room temperature for 3 minutes.
-
Drain the solution. The collected solution can be monitored by UV spectrophotometry at 290 nm to follow the release of the indazole by-product.
-
Repeat the hydrazine treatment two more times (for a total of 3 treatments). For more challenging deprotections, the number of treatments or the hydrazine concentration (up to 10%) can be increased.[5]
-
-
Thorough Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleavage by-product.
-
Proceed with Next Step: The resin is now ready for the next step in the synthesis, such as coupling of another amino acid to the newly deprotected amine.
Protocol 2: Solid-Phase Synthesis of a Branched Peptide using Fmoc-Lys(ivDde)-OH
This protocol describes the synthesis of a branched peptide on a solid support, where a second peptide chain is grown from the side chain of a lysine residue.
Materials:
-
Rink Amide resin (or other suitable solid support).
-
Fmoc-protected amino acids, including Fmoc-Lys(ivDde)-OH.
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma).
-
N,N-Diisopropylethylamine (DIPEA).
-
Fmoc deprotection solution: 20% piperidine in DMF.
-
ivDde deprotection solution: 2% hydrazine in DMF.
-
Solvents: DMF, Dichloromethane (DCM).
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling procedures.
-
Main Chain Elongation: Synthesize the main peptide chain up to the branching point by repeated cycles of Fmoc deprotection (20% piperidine/DMF) and amino acid coupling.
-
Incorporation of the Branching Point: Couple Fmoc-Lys(ivDde)-OH to the growing peptide chain.
-
Continue Main Chain Elongation (Optional): If desired, continue elongating the main peptide chain by further Fmoc deprotection and coupling cycles.
-
Nα-Fmoc Deprotection of Lysine: Remove the Fmoc group from the Nα-amine of the incorporated lysine residue using 20% piperidine/DMF.
-
Side Chain Elongation (First Branch): Synthesize the first branch of the peptide from the now free Nα-amine of the lysine residue.
-
Nα-Acetylation (or other modification): After completion of the first branch, the terminal amine can be acetylated (capped) or otherwise modified as required.
-
Selective ivDde Deprotection: Remove the ivDde protecting group from the ε-amino group of the lysine side chain using the procedure described in Protocol 1 (2% hydrazine/DMF).
-
Second Branch Elongation: Synthesize the second peptide branch from the newly deprotected ε-amino group of the lysine residue.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Cleave the branched peptide from the resin and remove all side-chain protecting groups simultaneously using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude branched peptide by reverse-phase HPLC.
Visualizing Workflows with Graphviz
To further clarify the strategic use of the ivDde protecting group, the following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Orthogonal protection strategy using Fmoc, tBu, and ivDde.
Caption: Workflow for the synthesis of a branched peptide using Fmoc-Lys(ivDde)-OH.
References
Fmoc-L-Lys(ivDde)-OH: A Technical Guide for Advanced Peptide Synthesis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Lys(ivDde)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex and precisely modified peptides for therapeutic and research applications. Its unique orthogonal protection scheme allows for site-specific modification of the lysine side chain, opening avenues for the development of innovative peptide-based drugs, including branched peptides, peptide-drug conjugates, and probes to investigate cellular signaling pathways. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols, and its application in the synthesis of peptides that modulate key cellular signaling pathways.
Core Chemical and Physical Data
This compound is a derivative of the amino acid L-lysine, featuring two key protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group on the ε-amino group. This orthogonal protection strategy is the cornerstone of its utility.
| Property | Value |
| CAS Number | 204777-78-6[1][][3][4][5] |
| Chemical Formula | C₃₄H₄₂N₂O₆[1][4] |
| Molecular Weight | 574.71 g/mol [1][4] |
| Appearance | White to off-white solid |
| Solubility | Soluble in common SPPS solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) |
Experimental Protocols
The use of this compound in SPPS allows for the selective deprotection of the lysine side chain, enabling the synthesis of branched or otherwise modified peptides.
Protocol 1: Standard Fmoc-SPPS and Incorporation of this compound
This protocol outlines the general steps for solid-phase peptide synthesis incorporating the title compound.
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (including this compound at the desired position) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Selective Deprotection of the ivDde Group
This protocol details the key step of removing the ivDde protecting group to expose the lysine side-chain amine for further modification.
-
Hydrazine Treatment: After completing the desired linear peptide sequence, treat the peptidyl-resin with a solution of 2-5% hydrazine monohydrate in DMF.
-
Reaction Time: Gently agitate the resin suspension at room temperature for 3-10 minutes. The reaction progress can be monitored by taking small aliquots of the resin and performing a Kaiser test.
-
Repetition: Repeat the hydrazine treatment one to two more times to ensure complete deprotection.
-
Washing: Thoroughly wash the resin with DMF to remove hydrazine and the cleaved protecting group.
Protocol 3: Synthesis of a Branched Peptide
This protocol describes the synthesis of a branched peptide using this compound as the branching point.
-
Main Chain Synthesis: Synthesize the main peptide chain on a solid support using the standard Fmoc-SPPS protocol (Protocol 1), incorporating this compound at the desired branching position.
-
ivDde Deprotection: Once the main chain is assembled, selectively remove the ivDde group from the lysine side chain as described in Protocol 2.
-
Side Chain Synthesis: Synthesize the second peptide chain (the branch) on the now-exposed ε-amino group of the lysine residue by repeating the coupling and deprotection cycles of standard Fmoc-SPPS.
-
Final Deprotection and Cleavage: Once the entire branched peptide is synthesized, remove the N-terminal Fmoc group and cleave the peptide from the resin with simultaneous removal of all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).
Visualization of Experimental Workflows
Workflow for Branched Peptide Synthesis
Caption: Workflow for the synthesis of a branched peptide.
Application in Drug Development: Targeting Cellular Signaling Pathways
The ability to create complex peptide structures using this compound is particularly valuable in drug development for targeting specific cellular signaling pathways.
Cell-Penetrating Peptides (CPPs) for Intracellular Drug Delivery
Many potent therapeutic targets, such as kinases and transcription factors, are located inside the cell. Cell-penetrating peptides (CPPs) are short peptides, often rich in cationic residues like lysine, that can traverse the cell membrane and deliver a cargo molecule into the cytoplasm. This compound is instrumental in synthesizing CPPs conjugated to therapeutic payloads. For instance, a CPP can be synthesized as the main chain, and after selective deprotection of the ivDde group on a lysine residue, a therapeutic peptide or small molecule can be attached as a branch.
One notable example involves the conjugation of a CPP to the p16(INK4a) peptide, a tumor suppressor that plays a crucial role in the cell cycle by inhibiting cyclin-dependent kinases (CDKs). The resulting conjugate has been shown to induce apoptosis and reduce the levels of phosphorylated retinoblastoma protein (pRb), a key substrate of CDKs, in cancer cells. This demonstrates the potential of using this compound to create targeted therapies that modulate the cell cycle and apoptosis pathways.
Signaling Pathway for CPP-Mediated Delivery of a p16 Mimetic
Caption: CPP-mediated delivery of a p16 mimetic inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and inducing apoptosis.
Synthesis of Ubiquitinated Peptides to Study Protein Degradation
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, often at a lysine residue. This process is central to the ubiquitin-proteasome system, which controls the degradation of most intracellular proteins and is a major target for drug development, particularly in oncology.
This compound allows for the precise, site-specific synthesis of ubiquitinated peptides. A peptide chain can be synthesized, and after selective deprotection of the ivDde group, a protected ubiquitin or a fragment thereof can be coupled to the lysine side chain. These synthetic ubiquitinated peptides are invaluable tools for studying the activity of deubiquitinating enzymes (DUBs) and E3 ligases, which are key components of the ubiquitin signaling pathway. By understanding how these enzymes recognize and process ubiquitinated substrates, researchers can design more effective inhibitors or modulators for therapeutic intervention.
References
A Technical Guide to the Applications of Fmoc-L-Lys(ivDde)-OH in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-L-Lys(ivDde)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures with broad applications in research and drug development.[1][2] Its key feature is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group on the ε-amino group of lysine, which is orthogonal to the standard Fmoc and acid-labile side-chain protecting groups.[2][3] This allows for selective deprotection and modification of the lysine side chain, facilitating the synthesis of branched peptides, cyclic peptides, and peptide conjugates.[4][5] This guide provides an in-depth review of the applications of this compound, detailed experimental protocols, and a summary of relevant quantitative data.
Core Properties and Advantages
This compound is a lysine derivative where the α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the ε-amino group is protected by the hydrazine-sensitive ivDde group.[1][2] This orthogonal protection scheme is central to its utility in SPPS.[2]
Key Properties:
-
Solubility: Soluble in polar organic solvents like dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), making it compatible with standard SPPS protocols.[2]
-
Stability: The Fmoc group is removed under basic conditions (e.g., piperidine), while the ivDde group is stable to these conditions as well as acidic conditions used for cleavage from the resin (e.g., trifluoroacetic acid - TFA).[1][2][6] The ivDde group is selectively cleaved by hydrazine or hydroxylamine.[2]
-
Orthogonality: The ability to deprotect the ε-amino group of lysine independently of the N-terminal Fmoc group and other side-chain protecting groups is the primary advantage of this compound.[2][3]
Advantages over other protecting groups:
-
Dde Group: The ivDde group is more sterically hindered than the Dde group, which reduces the risk of migration to unprotected lysine side chains during synthesis.
-
Alloc Group: The Alloc (allyloxycarbonyl) group, another orthogonal protecting group, requires palladium catalysts for removal, which can be difficult to completely remove from the final peptide product.[1][7] The use of hydrazine for ivDde removal avoids this issue.[1]
Applications in Peptide Synthesis
The unique properties of this compound make it a versatile tool for creating a variety of complex peptides with diverse biological functions.
Synthesis of Branched Peptides
A primary application of this compound is the synthesis of unsymmetrically branched peptides.[4][8] This is achieved by incorporating the this compound residue into the peptide chain, followed by the selective removal of the ivDde group to expose the ε-amino group for the synthesis of a second peptide chain.[4][8] This has been successfully applied in the rapid, high-purity synthesis of various branched peptides using microwave-enhanced SPPS.[8]
Table 1: Examples of Branched Peptides Synthesized Using this compound with Microwave-Enhanced SPPS [8]
| Peptide | Synthesis Time | Purity | Application |
| Lactoferricin-lactoferrampin antimicrobial peptide (LF Chimera) | < 5 hours | 77% | Antimicrobial |
| Histone H2B-1A (118-126) conjugated to ubiquitin (47-76) | < 5 hours | 75% | In vitro deubiquitinase resistance |
| Tetra-branched analog of an antifreeze peptide | < 5 hours | 71% | Antifreeze properties |
Site-Specific Labeling and Conjugation
The selective deprotection of the lysine side chain allows for the introduction of various modifications, such as fluorescent labels, polyethylene glycol (PEG) chains, and cross-linking agents.[2][5] This is invaluable for creating peptide-drug conjugates, diagnostic probes, and peptides with improved pharmacokinetic profiles.[2] For instance, this compound has been used in the synthesis of human α-calcitonin gene-related peptide and its fluorescent analogs for labeling and fluorescence studies.
Synthesis of Cyclic Peptides
This compound can also be used in the synthesis of cyclic peptides, where the lysine side chain is used to form a lactam bridge with the N-terminus or another side chain.[6][9]
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a general workflow for the synthesis of a branched peptide using this compound.
Detailed Protocol for ivDde Group Removal
The selective removal of the ivDde group is a critical step. While various conditions have been reported, a common and effective method involves the use of hydrazine in DMF.[10][11]
Materials:
-
Peptide-resin containing the Lys(ivDde) residue
-
Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
N-methylpyrrolidone (NMP) (optional, for alternative deprotection)
-
Hydroxylamine hydrochloride (optional, for alternative deprotection)
-
Imidazole (optional, for alternative deprotection)
Standard Hydrazine-Based Protocol: [10][11]
-
Prepare the Deprotection Solution: Prepare a 2% (w/v) solution of hydrazine monohydrate in DMF. It is crucial not to exceed a 2% concentration, as higher concentrations can lead to side reactions such as peptide cleavage at glycine residues.[11]
-
Treat the Resin: Add the 2% hydrazine/DMF solution to the peptide-resin (approximately 25 mL per gram of resin).
-
Incubate: Allow the mixture to stand at room temperature for 3 minutes.
-
Filter: Filter the resin to remove the deprotection solution.
-
Repeat: Repeat the hydrazine treatment two more times to ensure complete removal of the ivDde group.
-
Wash: Wash the resin thoroughly with DMF (three times) to remove any residual hydrazine and the cleaved protecting group.
Alternative Hydroxylamine-Based Protocol: [11]
This method can be used as an alternative, particularly if issues with the hydrazine protocol are encountered.
-
Prepare the Deprotection Solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).
-
Treat the Resin: Add the solution to the resin.
-
Incubate: Gently shake the mixture at room temperature for 30 to 60 minutes.
-
Filter and Wash: Filter the resin and wash it three times with DMF.
Table 2: Comparison of ivDde Deprotection Protocols
| Reagent | Solvent | Concentration | Time | Key Considerations |
| Hydrazine monohydrate | DMF | 2% (w/v) | 3 x 3 minutes | Standard method. Higher concentrations can cause side reactions.[10][11] |
| Hydroxylamine hydrochloride/Imidazole | NMP | 1:0.75 equiv. | 30-60 minutes | Alternative method, can be useful for sensitive sequences.[11] |
Logical Flow for Orthogonal Deprotection
The following diagram illustrates the decision-making process for the orthogonal deprotection strategy in SPPS using this compound.
Conclusion
This compound is an indispensable tool for the synthesis of complex peptides. Its robust and orthogonal ivDde protecting group allows for the precise and efficient creation of branched peptides, site-specifically labeled conjugates, and cyclic peptides.[1][2][12] The experimental protocols outlined in this guide, particularly for the selective deprotection of the ivDde group, provide a foundation for researchers and drug development professionals to leverage this versatile building block in their work. As the demand for more sophisticated peptide-based therapeutics and research tools grows, the applications of this compound are expected to expand further.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 4. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Bot Verification [merel.si]
- 9. ivDde-Lys(Fmoc)-OH Novabiochem® [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc-Lys(ivDde)-OH [cem.com]
An In-depth Technical Guide to Lysine Side-Chain Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core strategies employed for the protection of the lysine side-chain in peptide synthesis and the development of peptide-based therapeutics. The strategic selection and application of protecting groups are critical for achieving high yields, purity, and the desired final peptide product. This document details the most commonly used protecting groups, their chemical properties, and the experimental protocols for their application and removal.
Introduction to Lysine Side-Chain Protection
The ε-amino group of the lysine side-chain is highly nucleophilic and requires protection during peptide synthesis to prevent unwanted side reactions, such as branching of the peptide chain. The ideal protecting group should be stable during the iterative steps of peptide synthesis and selectively removable under conditions that do not affect the peptide backbone or other protecting groups. The choice of a lysine protecting group is dictated by the overall synthetic strategy, particularly the type of solid-phase peptide synthesis (SPPS) chemistry employed (Boc or Fmoc) and the presence of other sensitive residues in the peptide sequence.
Commonly Used Lysine Side-Chain Protecting Groups
A variety of protecting groups have been developed for the lysine side-chain, each with its own unique set of properties regarding stability and deprotection conditions. The selection of a suitable protecting group is crucial for the successful synthesis of complex peptides.
Acid-Labile Protecting Groups
-
tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used protecting groups for the lysine side-chain in Fmoc-based SPPS.[1][2] It is stable to the basic conditions used for the removal of the N-terminal Fmoc group but is readily cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][3]
-
Methyltrityl (Mtt): The Mtt group is a highly acid-labile protecting group that can be selectively removed under very mild acidic conditions, which do not affect other acid-labile groups like Boc or the peptide's linkage to the resin.[4][5] This orthogonality makes it valuable for the on-resin modification of the lysine side-chain, such as in the synthesis of branched or cyclic peptides.[5]
Base-Labile Protecting Groups
-
9-Fluorenylmethyloxycarbonyl (Fmoc): While primarily used for Nα-protection in Fmoc-SPPS, the Fmoc group can also be employed for side-chain protection of lysine.[6] Its removal is achieved using a solution of piperidine in a polar aprotic solvent.
Chemically Cleavable Protecting Groups
-
Carbobenzyloxy (Cbz or Z): The Cbz group is a classic protecting group that is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[7][8][9]
-
Allyloxycarbonyl (Alloc): The Alloc group is an orthogonal protecting group that is stable to both acidic and basic conditions used in Boc and Fmoc chemistries.[10] It is selectively removed by palladium(0)-catalyzed allyl transfer to a nucleophilic scavenger.[10]
-
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): The Dde group is an orthogonal protecting group that is stable to both TFA and piperidine.[11] It is selectively removed by treatment with a dilute solution of hydrazine in DMF.[4][12] However, the Dde group has been reported to be somewhat unstable and prone to migration in some cases.
-
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde): The ivDde group is a more sterically hindered and stable version of the Dde group.[13][14] It is also removed by hydrazine treatment but is less prone to premature loss or migration during synthesis.[3][13]
Data Presentation: Comparison of Lysine Protecting Groups
The following tables summarize the key characteristics and deprotection conditions for the commonly used lysine side-chain protecting groups.
| Protecting Group | Abbreviation | Chemical Structure | Stability |
| tert-Butoxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Stable to base, labile to strong acid |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | -(C=O)O-CH₂-Fluorenyl | Stable to acid, labile to base |
| Carbobenzyloxy | Cbz or Z | -(C=O)O-CH₂-Ph | Stable to acid and base, labile to hydrogenolysis |
| Allyloxycarbonyl | Alloc | -(C=O)O-CH₂-CH=CH₂ | Stable to acid and base, labile to Pd(0) |
| Methyltrityl | Mtt | -C(Ph)₂(4-Me-Ph) | Stable to base, very labile to acid |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | See structure | Stable to acid and base, labile to hydrazine |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | See structure | Stable to acid and base, labile to hydrazine |
Table 1: Overview of Common Lysine Side-Chain Protecting Groups
| Protecting Group | Deprotection Reagent(s) | Typical Conditions |
| Boc | Trifluoroacetic acid (TFA) | 95% TFA in H₂O/scavengers, room temperature, 1-2 h |
| Fmoc | Piperidine | 20% piperidine in DMF, room temperature, 5-20 min |
| Cbz | H₂/Pd or HBr/AcOH | H₂ (1 atm), Pd/C in MeOH; or 33% HBr in AcOH |
| Alloc | Pd(PPh₃)₄ and scavenger | Pd(PPh₃)₄, Phenylsilane in DCM, room temperature, 2 x 30 min |
| Mtt | Dilute TFA or HFIP | 1% TFA, 5% TIS in DCM, room temperature, multiple short treatments |
| Dde | Hydrazine | 2% hydrazine in DMF, room temperature, 3 x 3 min |
| ivDde | Hydrazine | 2-10% hydrazine in DMF, room temperature, multiple treatments |
Table 2: Deprotection Conditions for Lysine Side-Chain Protecting Groups
Experimental Protocols
This section provides detailed methodologies for the selective deprotection of various lysine side-chain protecting groups from a peptide synthesized on a solid support.
Protocol for Mtt Group Removal
Materials:
-
Peptide-resin with Mtt-protected lysine
-
Deprotection solution: 1% Trifluoroacetic acid (TFA) and 5% Triisopropylsilane (TIS) in Dichloromethane (DCM)
-
Dichloromethane (DCM)
-
10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the deprotection solution (1% TFA, 5% TIS in DCM) for 2 minutes.[15]
-
Drain the resin and repeat the treatment with fresh deprotection solution multiple times (e.g., 20 times for 2 minutes each) until the yellow color of the Mtt cation is no longer observed in the filtrate.[15]
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin by washing with 10% DIEA in DMF.
-
Wash the resin with DMF to prepare for the next synthetic step.
Protocol for Dde/ivDde Group Removal
Materials:
-
Peptide-resin with Dde- or ivDde-protected lysine
-
Deprotection solution: 2% Hydrazine monohydrate in N,N-Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with the deprotection solution (2% hydrazine in DMF) for 3 minutes at room temperature.[4][12]
-
Drain the resin.
-
Repeat the hydrazine treatment two more times for 3 minutes each.[4][12]
-
Wash the resin thoroughly with DMF.[4]
-
The resin is now ready for subsequent on-resin modification of the deprotected lysine side-chain.
Protocol for Alloc Group Removal
Materials:
-
Peptide-resin with Alloc-protected lysine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM)
-
0.5% DIEA in DMF
-
Sodium diethyldithiocarbamate solution
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM.
-
In a separate vessel, prepare a solution of Pd(PPh₃)₄ (0.15 equivalents) and PhSiH₃ (20 equivalents) in DCM.[16]
-
Add the palladium catalyst solution to the resin and agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes.[16]
-
Drain the resin and repeat the treatment with fresh reagents for another 30 minutes.[16]
-
Wash the resin extensively with DCM (5 times), 0.5% DIEA in DMF (3 times), sodium diethyldithiocarbamate solution (3 times), and DMF (5 times) to remove all traces of the palladium catalyst.[16]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts in lysine side-chain protection strategies.
Caption: General workflow of lysine side-chain protection and deprotection.
Caption: Orthogonality relationships between common lysine protecting groups.
Caption: Experimental workflow for on-resin modification of lysine.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. peptide.com [peptide.com]
- 5. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. kohan.com.tw [kohan.com.tw]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. peptide.com [peptide.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. chempep.com [chempep.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Fmoc-L-Lys(ivDde)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-L-Lys(ivDde)-OH is a critical building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of complex peptide architectures such as branched peptides, cyclic peptides, and site-specifically modified peptides.[1][2][3] The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group for the ε-amino group of lysine provides orthogonal protection, as it is stable to the basic conditions required for N-α-Fmoc removal (e.g., piperidine) and acidic conditions for cleavage from many resins, but can be selectively removed using hydrazine.[1][2][4][5] This unique reactivity allows for the selective modification of the lysine side chain while the peptide remains attached to the solid support, a key strategy in the development of peptide-based therapeutics, diagnostics, and research tools.[1][5]
Introduction
Solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy is the cornerstone of peptide chemistry. The introduction of orthogonally protected amino acids, such as this compound, has significantly expanded the complexity of peptides that can be synthesized. The ivDde group, a more sterically hindered version of the Dde group, offers enhanced stability and reduced risk of migration during synthesis.[6][7] This allows for a precise, stepwise approach to synthesizing peptides with multiple functionalities.
Applications for this compound are diverse and include:
-
Branched Peptides: Creating scaffolds for multi-antigenic peptides (MAPs) in vaccine development or for enhancing the biological activity of antimicrobial peptides.[1][4][8]
-
Peptide Drug Conjugates (PDCs): Site-specific attachment of cytotoxic drugs, imaging agents, or polyethylene glycol (PEG) to improve pharmacokinetic profiles.[5][9]
-
Cyclic Peptides: On-resin cyclization through the lysine side chain to improve stability and receptor binding affinity.[2]
-
Fluorescently Labeled Peptides: Introduction of reporter molecules for studying peptide localization and interaction.[5]
Experimental Protocols
Materials and Reagents
-
This compound
-
Solid support (e.g., Rink Amide resin, Wang resin)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents: HBTU, HATU, or DIC/Oxyma
-
N-α-Fmoc Deprotection Solution: 20% piperidine in DMF
-
ivDde Deprotection Solution: 2-5% hydrazine monohydrate in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation Solvent: Cold diethyl ether
Standard SPPS Cycle for Peptide Elongation
This protocol describes a single cycle of amino acid addition. This cycle is repeated until the desired linear peptide sequence is assembled.
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Resin Swelling | Swell the resin in DMF for 30-60 minutes. | Prepares the resin for synthesis by solvating the polymer chains. |
| 2 | Fmoc Deprotection | Treat the resin with 20% piperidine in DMF (2 x 10 min). | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. |
| 3 | Washing | Wash the resin alternately with DMF and IPA. | Removes excess piperidine and byproducts. |
| 4 | Amino Acid Coupling | Couple the next Fmoc-amino acid (including this compound) using a suitable coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) in DMF. Reaction time is typically 1-2 hours. | Forms the peptide bond between the free N-terminus and the incoming amino acid. |
| 5 | Washing | Wash the resin with DMF to remove excess reagents and byproducts. | Prepares the resin for the next cycle. |
Selective ivDde Group Deprotection
This procedure is performed after the full linear peptide sequence has been assembled and the final N-terminal Fmoc group has been removed (or acetylated if required).
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Resin Preparation | Wash the peptide-resin thoroughly with DMF. | Removes residual reagents from the peptide synthesis cycles. |
| 2 | ivDde Removal | Treat the resin with 2-5% hydrazine monohydrate in DMF. Perform this treatment 2-3 times for 3-10 minutes each.[2][7][8] | Selectively removes the ivDde protecting group from the lysine side chain, exposing the ε-amino group. |
| 3 | Washing | Wash the resin thoroughly with DMF. | Removes hydrazine and the cleaved protecting group. |
Modification of the Lysine Side Chain
Following ivDde deprotection, the newly exposed ε-amino group of the lysine residue can be modified. The example below is for coupling another amino acid to create a branch point.
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Branch Coupling | Couple the desired Fmoc-amino acid to the lysine side chain using standard coupling conditions (e.g., HBTU/DIEA or DIC/Oxyma). | Initiates the synthesis of the peptide branch. |
| 2 | Washing | Wash the resin with DMF. | Removes excess reagents. |
| 3 | Branch Elongation | Continue with standard SPPS cycles (Fmoc deprotection, coupling, washing) to elongate the peptide branch. | Completes the synthesis of the branched peptide. |
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes all remaining side-chain protecting groups.
| Step | Procedure | Reagents and Conditions | Purpose |
| 1 | Resin Preparation | Wash the peptide-resin with DCM and dry under vacuum. | Prepares the resin for the acidic cleavage cocktail. |
| 2 | Cleavage | Treat the resin with a cleavage cocktail (e.g., 92.5:2.5:2.5:2.5 TFA/H2O/TIS/DODT) for 2-4 hours at room temperature.[8] | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |
| 3 | Peptide Precipitation | Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. | Isolates the crude peptide. |
| 4 | Purification | Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC. | Obtains the final, high-purity peptide. |
Quantitative Data Summary
The use of this compound in microwave-enhanced SPPS has demonstrated rapid synthesis of complex branched peptides with high purity.
| Peptide Synthesized | Synthesis Time (Microwave SPPS) | Crude Purity | Reference |
| Lactoferricin-Lactoferrampin Chimera | < 5 hours | 77% | [8] |
| Histone H2B (118-126) - Ubiquitin (47-76) | < 5 hours | 75% | [8] |
| Tetra-branched Antifreeze Peptide Analog | < 5 hours | 71% | [8] |
Visualized Workflows and Pathways
Caption: Workflow for branched peptide synthesis using this compound.
Caption: Orthogonal deprotection scheme for this compound in SPPS.
References
- 1. chempep.com [chempep.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. nbinno.com [nbinno.com]
- 4. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. merel.si [merel.si]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Selective Deprotection of the ivDde Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a crucial amine-protecting group in solid-phase peptide synthesis (SPPS). Its primary advantage lies in its orthogonality to the commonly used Fmoc and Boc protecting groups. The ivDde group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal and cleavage from the resin (e.g., trifluoroacetic acid, TFA).[1][2] This unique stability allows for the selective deprotection of the ivDde-protected amine on the solid support, enabling site-specific modifications such as branching, cyclization, and the attachment of labels or other moieties.[3][4]
The ivDde group is an advancement over the related Dde group, offering enhanced stability and reduced potential for migration to other free amines within the peptide sequence, a known issue with the Dde group, especially during prolonged piperidine treatments.[1]
This document provides detailed protocols for the selective deprotection of the ivDde group, focusing on the most common hydrazine-based method and an alternative hydroxylamine-based method. It also includes data on optimizing deprotection conditions and diagrams to illustrate the underlying chemical processes and workflows.
Deprotection Methods and Optimization
The most common method for the selective removal of the ivDde group involves treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF).[2][5] The reaction proceeds via a nucleophilic attack by hydrazine on the enone system of the ivDde group, leading to the formation of a stable indazole byproduct, which can be monitored spectrophotometrically at around 290 nm to follow the progress of the reaction.[2][6]
Several factors can influence the efficiency of ivDde deprotection, including hydrazine concentration, reaction time, number of treatments, and the peptide sequence itself.[7] For instance, incomplete cleavage can occur in aggregated peptide sequences or when the ivDde group is located near the C-terminus.[1][6] In such challenging cases, optimizing the deprotection conditions is critical.
Quantitative Data on Deprotection Optimization
The following table summarizes experimental conditions for the removal of an ivDde group from a lysine side chain on a solid-supported peptide, highlighting the impact of varying hydrazine concentration, reaction time, and the number of repetitions.
| Condition ID | Hydrazine Concentration (%) | Reaction Time per Repetition (min) | Number of Repetitions | Deprotection Efficiency | Reference |
| 1 | 2 | 3 | 3 | ~50% | [7] |
| 2 | 2 | 5 | 3 | Marginal increase from Condition 1 | [7] |
| 3 | 2 | 3 | 4 | Nominal increase from Condition 1 | [7] |
| 4 | 4 | 3 | 3 | Nearly complete | [7] |
| 5 | 5 | Not Specified | Not Specified | Effective for stubborn residues | [3] |
| 6 | 10 | Not Specified | Not Specified | Used in difficult cases | [2] |
Note: Deprotection efficiency was estimated based on HPLC analysis of the crude peptide.[7]
Experimental Protocols
Protocol 1: Standard ivDde Deprotection using Hydrazine
This protocol describes the standard method for removing the ivDde group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing an ivDde-protected amino acid
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Shaking vessel
-
Filtration apparatus
Procedure:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF.
-
Swell the peptide-resin in DMF for 30-60 minutes. For aggregated sequences, a pre-swelling step in a 1:1 mixture of DMF and dichloromethane (DCM) for 1 hour can be beneficial.[1]
-
Drain the swelling solvent.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).[8]
-
Shake the mixture at room temperature for 3 minutes.[8]
-
Filter the resin and collect the filtrate.
-
Repeat the hydrazine treatment (steps 4-6) two more times for a total of three treatments.[8]
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual hydrazine and the indazole byproduct.
-
The resin is now ready for the next synthetic step (e.g., coupling of a new moiety to the deprotected amine).
Note: The progress of the deprotection can be monitored by measuring the UV absorbance of the collected filtrate at 290 nm.[1]
Protocol 2: Optimized ivDde Deprotection for Difficult Sequences
For peptides where standard conditions result in incomplete deprotection, the following optimized protocol can be employed.
Materials:
-
Peptide-resin containing an ivDde-protected amino acid
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Shaking vessel
-
Filtration apparatus
Procedure:
-
Prepare a 4-5% (v/v) solution of hydrazine monohydrate in DMF.[3][7]
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add the 4-5% hydrazine/DMF solution to the resin.
-
Shake the mixture at room temperature for 3-10 minutes per treatment.[1][7]
-
Filter the resin.
-
Repeat the hydrazine treatment two more times.
-
Wash the resin extensively with DMF.
Protocol 3: Alternative ivDde Deprotection using Hydroxylamine
This method provides an alternative to hydrazine and can be advantageous in certain contexts, for example, to avoid potential side reactions associated with hydrazine.
Materials:
-
Peptide-resin containing an ivDde-protected amino acid
-
N-methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Shaking vessel
-
Filtration apparatus
Procedure:
-
Prepare a deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the ivDde content of the peptide-resin) and imidazole (0.75 equivalents based on the ivDde content) in NMP (approximately 10 mL per gram of peptide-resin).[8]
-
Swell the peptide-resin in NMP.
-
Drain the NMP.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Gently shake the mixture at room temperature for 30-60 minutes.[8]
-
Filter the resin.
-
Wash the resin three times with DMF.[8]
Visualizations
Reaction Mechanism of ivDde Deprotection by Hydrazine
Caption: Reaction mechanism of ivDde deprotection.
Experimental Workflow for Selective ivDde Deprotection
References
- 1. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. kohan.com.tw [kohan.com.tw]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for ivDde Group Removal using Hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group using hydrazine. The ivDde group is an essential tool in solid-phase peptide synthesis (SPPS) for the orthogonal protection of primary amines, particularly the ε-amino group of lysine.[1][2] Its stability to the piperidine solutions used for Fmoc group removal and to trifluoroacetic acid (TFA) used for final cleavage from the resin makes it highly valuable for the synthesis of complex peptides, such as branched, cyclic, or side-chain modified peptides.[2][3]
The removal of the ivDde group is typically achieved by treatment with a dilute solution of hydrazine in a suitable solvent, most commonly N,N-dimethylformamide (DMF).[4] This process is often referred to as "deprotection" or "cleavage."
Key Principles
The deprotection of the ivDde group with hydrazine proceeds via a chemical reaction that results in the formation of a stable indazole derivative, which is chromophoric and can be monitored spectrophotometrically at approximately 290 nm to track the reaction's progress.[2][5] This feature allows for real-time monitoring of the deprotection process.
A critical consideration is that hydrazine can also cleave the Fmoc group.[4] Therefore, when selective ivDde removal is desired, the N-terminal α-amino group of the peptide should be protected with a group that is stable to hydrazine, such as the Boc group.[4]
Experimental Conditions and Data
The efficiency of ivDde removal is influenced by several factors, including hydrazine concentration, reaction time, number of treatments, and the sequence and structure of the peptide. In some cases, particularly when the ivDde group is located near the C-terminus or within an aggregated peptide sequence, its removal can be sluggish.
The following table summarizes typical conditions and observations for ivDde group removal using hydrazine:
| Parameter | Typical Range/Value | Observations and Remarks |
| Hydrazine Concentration | 2% (v/v) hydrazine monohydrate in DMF is the most commonly cited concentration.[4][6] Concentrations up to 10% have been explored for difficult removals.[7] | A 2% solution is generally effective for most applications.[4][6] Higher concentrations (e.g., 4%) may improve efficiency for stubborn ivDde groups.[8] However, concentrations exceeding 2% may increase the risk of side reactions, such as peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine.[4] |
| Reaction Time | 3-10 minutes per treatment.[3][6] | Short reaction times are generally sufficient.[6] Increasing the reaction time from 3 to 5 minutes may only marginally improve deprotection.[8] |
| Number of Treatments | 2-5 repetitions.[3][5][6] | Multiple short treatments are generally more effective than a single long treatment.[6] Repeating the treatment up to 5 times can increase the yield of deprotection.[7] |
| Solvent | N,N-Dimethylformamide (DMF) is the standard solvent.[4][6] N-Methyl-2-pyrrolidone (NMP) can also be used.[1] | DMF is widely used due to its ability to swell the resin and solubilize reagents.[1] |
| Monitoring | Spectrophotometric detection of the indazole byproduct at ~290 nm.[2][5] | This allows for real-time monitoring of the reaction progress and ensures complete removal.[2][5] |
Experimental Protocols
Protocol 1: Standard Batch-wise ivDde Deprotection on Solid Support
This protocol is suitable for the routine deprotection of ivDde-protected peptides on a solid support.
Materials:
-
Peptidyl-resin with ivDde-protected residue(s)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Washing solvent (e.g., DMF, Dichloromethane (DCM))
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently at room temperature for 3-5 minutes.[6]
-
Drain the solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times) and dry if necessary for the next step.
Protocol 2: Continuous-Flow ivDde Deprotection
This method is advantageous for monitoring the deprotection in real-time.
Materials:
-
Peptidyl-resin packed in a column
-
N,N-Dimethylformamide (DMF)
-
2% (v/v) hydrazine monohydrate in DMF
-
HPLC system with a UV detector
Procedure:
-
Pack the peptidyl-resin in a suitable reaction column.
-
Equilibrate the column with DMF.
-
Flow the 2% hydrazine/DMF solution through the column at a constant flow rate (e.g., 1-3 mL/min).
-
Monitor the absorbance of the eluate at 290 nm.[2]
-
Continue the flow until the absorbance returns to the baseline, indicating the completion of the reaction.
-
Wash the column thoroughly with DMF.
Potential Side Reactions and Troubleshooting
While generally a robust and selective deprotection method, issues can arise during the removal of the ivDde group with hydrazine.
-
Incomplete Deprotection: As mentioned, this can occur with certain peptide sequences or when the ivDde group is at a sterically hindered position.
-
Fmoc Group Removal: Hydrazine will also remove the Fmoc protecting group.[4]
-
Solution: Ensure the N-terminus is protected with a hydrazine-stable group like Boc before ivDde deprotection.[4]
-
-
Migration of the ivDde Group: In rare cases, migration of the ivDde group from a side chain to the α-amino group has been observed, particularly during Fmoc deprotection steps prior to hydrazine treatment.[9]
-
Side Reactions with Specific Amino Acids: High concentrations of hydrazine can lead to side reactions with certain amino acids.[4]
-
Solution: Adhere to the recommended 2% hydrazine concentration to minimize these risks.[4]
-
Visualizing the Workflow
Deprotection Workflow
Caption: A generalized workflow for the removal of the ivDde protecting group.
Logical Relationship of Orthogonal Protection
Caption: Illustrates the orthogonal nature of the ivDde protecting group.
References
Step-by-Step Guide for Synthesizing Branched Peptides with Fmoc-L-Lys(ivDde)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of branched peptides utilizing the orthogonally protected amino acid, Fmoc-L-Lys(ivDde)-OH. This methodology is pivotal for creating complex peptide architectures, such as multi-antigenic peptides (MAPs), peptide-drug conjugates, and other constructs with enhanced biological activity.
Introduction
The synthesis of branched peptides requires a strategic approach to selectively assemble different peptide chains onto a single core molecule. The use of this compound is a cornerstone of this strategy. The α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, allowing for standard solid-phase peptide synthesis (SPPS) of the main peptide chain. The ε-amino group of the lysine side chain is protected by the hydrazine-sensitive ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group. This orthogonal protection scheme enables the selective deprotection of the lysine side chain after the main chain is assembled, providing a specific site for the synthesis of a second peptide chain.
Data Summary
The following table summarizes quantitative data from the synthesis of various branched peptides using this compound, highlighting the efficiency of microwave-assisted SPPS compared to conventional methods.
| Peptide | Synthesis Method | Synthesis Time | Crude Purity (%) | Isolated Yield (%) | Reference |
| Lactoferricin-Lactoferrampin Chimera | Microwave-assisted SPPS | < 5 hours | 77 | Not Reported | [1] |
| Histone H2B (118-126) - Ubiquitin (47-76) | Microwave-assisted SPPS | < 5 hours | 75 | Not Reported | [1] |
| Histone H2B (118-126) - Ubiquitin (47-76) | Conventional SPPS | > 53 hours | Not Reported | 10-20 | [1] |
| Tetra-branched Antifreeze Peptide | Microwave-assisted SPPS | < 5 hours | 71 | Not Reported | [1] |
| Tetra-branched Antifreeze Peptide | Conventional SPPS | > 72 hours | Not Reported | 40 | [1] |
| Di-epitopic Peptides | Manual SPPS | Not Reported | >95 (purified) | Not Reported | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a branched peptide on a solid support using this compound.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
This compound
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
ivDde deprotection solution: 2-5% hydrazine monohydrate in DMF
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Diethyl ether
Protocol
Step 1: Resin Swelling and First Amino Acid Coupling
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Deprotect the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Couple the first Fmoc-protected amino acid to the resin using a 4-fold excess of the amino acid, HBTU/HOBt, and DIPEA in DMF. Agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
Step 2: Main Peptide Chain Elongation
-
Repeat the Fmoc deprotection and coupling steps as described in Step 1 to assemble the main peptide chain, incorporating this compound at the desired branching point.
-
After the final amino acid of the main chain is coupled, perform a final Fmoc deprotection.
-
(Optional) Acetylate the N-terminus of the main chain with acetic anhydride and DIPEA in DMF to prevent further elongation.
Step 3: Selective ivDde Deprotection
-
Wash the peptide-resin with DMF.
-
Treat the resin with a solution of 2-5% hydrazine monohydrate in DMF. Perform this treatment for 3-5 minutes and repeat 2-3 times.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine.
-
A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the selective removal of the ivDde group.
Step 4: Branched Peptide Chain Elongation
-
Couple the first Fmoc-protected amino acid of the branch chain to the deprotected ε-amino group of the lysine residue using the standard coupling protocol described in Step 1.
-
Continue the elongation of the branched chain by repeating the Fmoc deprotection and coupling cycles until the desired sequence is assembled.
-
Perform a final Fmoc deprotection on the branched chain.
Step 5: Cleavage and Deprotection
-
Wash the final branched peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Step 6: Purification and Analysis
-
Purify the crude branched peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.
Visualizations
Workflow for Branched Peptide Synthesis
Caption: A flowchart illustrating the major steps in the solid-phase synthesis of a branched peptide.
Orthogonal Protection Strategy
Caption: A diagram showing the orthogonal protecting groups on this compound and their respective cleavage conditions.
References
Fmoc-L-Lys(ivDde)-OH use in site-specific peptide labeling
Application Note: Site-Specific Peptide Labeling Using Fmoc-L-Lys(ivDde)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of peptides with moieties such as fluorophores, biotin, polyethylene glycol (PEG), or cytotoxic drugs is a critical technique in chemical biology and drug development. This process allows for the creation of sophisticated molecular probes, targeted therapeutics, and peptides with enhanced pharmacokinetic properties. The key to successful site-specific modification is the use of orthogonal protecting groups during Solid-Phase Peptide Synthesis (SPPS). This compound is a uniquely valuable building block for this purpose. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group on the ε-amino group of lysine is stable to the basic conditions used for Nα-Fmoc removal (e.g., piperidine) and the acidic conditions of final cleavage (e.g., TFA).[1][2][3] However, it can be selectively and cleanly removed on-resin using a dilute solution of hydrazine, exposing the lysine side-chain for specific modification.[1][4] This application note provides a detailed protocol for the use of this compound in site-specific peptide labeling.
Principle of Orthogonality
The power of the Fmoc/ivDde strategy lies in its orthogonality. During SPPS, three classes of protecting groups are used, each removable under distinct conditions, allowing for precise, stepwise chemical manipulations.
-
Nα-Fmoc group: Base-labile (removed by piperidine) to allow for peptide chain elongation.[2]
-
Side-chain groups (e.g., Boc, tBu, Trt): Acid-labile (removed by Trifluoroacetic Acid (TFA) during final cleavage).
-
Lys(ivDde) group: Hydrazine-labile (removed by dilute hydrazine) for selective on-resin deprotection.[1]
This scheme allows the peptide backbone to be fully assembled, after which the lysine side-chain can be exclusively deprotected and labeled while the peptide remains anchored to the solid support and other side-chains stay protected.
Experimental Protocols
Materials and Reagents
-
This compound
-
SPPS Resin (e.g., Rink Amide MBHA)
-
Standard Nα-Fmoc protected amino acids
-
Coupling reagents: HBTU, HOBt, or DIC/Oxyma
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[5]
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
ivDde deprotection solution: 2-5% (v/v) hydrazine monohydrate in DMF
-
Labeling reagent (e.g., 5(6)-Carboxyfluorescein NHS ester, Biotin-NHS ester)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5) or similar
-
Cold diethyl ether
Protocol 1: On-Resin ivDde Deprotection
-
Peptide Synthesis: Assemble the peptide sequence on a suitable resin using standard automated or manual Fmoc-SPPS protocols, incorporating this compound at the desired labeling position.[5]
-
N-terminal Protection: After the final amino acid coupling, ensure the N-terminal Fmoc group remains on if labeling is the final on-resin step before cleavage. Alternatively, protect the N-terminus with a Boc group if it needs to remain free after labeling.[6]
-
Resin Wash: Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) and dry.
-
ivDde Removal:
-
Swell the resin in DMF.
-
Treat the resin with 2% hydrazine in DMF (e.g., 10 mL per gram of resin).[1][7]
-
Agitate the mixture at room temperature. The reaction time can vary from 3 to 20 minutes.[7][8] Perform the treatment in multiple iterations (e.g., 2 x 10 minutes or 3 x 3 minutes) for efficiency.[6][7]
-
Monitor the deprotection by taking a small aliquot of the solution and measuring its absorbance at 290 nm, which corresponds to the indazole cleavage product.[1]
-
-
Final Wash: After complete deprotection, filter the resin and wash it extensively with DMF (5-7x) to remove all traces of hydrazine and the cleavage byproduct.
Protocol 2: On-Resin Labeling
-
Reagent Preparation: Dissolve the labeling reagent (e.g., fluorescent dye-NHS ester) in DMF. Use a 2-5 fold molar excess relative to the peptide on the resin. Add a non-nucleophilic base like DIPEA (2-4 equivalents) to the solution.
-
Labeling Reaction:
-
Add the labeling solution to the washed, ivDde-deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-24 hours. The reaction can be monitored using a Kaiser test on a small sample of beads to check for the presence of free primary amines.
-
-
Post-Labeling Wash: Once the reaction is complete (Kaiser test negative), wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess labeling reagent. Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
-
Cleavage: Treat the dried, labeled peptide-resin with a freshly prepared cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to remove all remaining side-chain protecting groups and cleave the peptide from the resin.[5]
-
Precipitation: Filter the cleavage mixture to separate the resin, and precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, wash with cold ether, and dry. Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Quantitative Data Summary
The efficiency of ivDde deprotection is a critical parameter for obtaining high yields of the desired labeled peptide. The conditions can be optimized based on the peptide sequence and steric hindrance around the labeling site.[8]
Table 1: Comparison of ivDde Deprotection Conditions
| Condition ID | Hydrazine Conc. (% in DMF) | Reaction Time (min) | Iterations | Deprotection Completion | Notes |
| 1 | 2% | 3 | 2 | ~50% | Incomplete removal under minimal conditions.[8] |
| 2 | 2% | 10 | 2 | >95% | A common and generally effective starting point.[7] |
| 3 | 2% | 5 | 3 | Near Complete | Increasing iterations is effective for difficult sequences.[8] |
| 4 | 5% | 10 | 2 | >98% | Higher concentration can accelerate removal for sluggish reactions. |
| 5 | 10% | 15 | 1 | >95% | Used for particularly difficult or aggregated sequences. |
Note: Data is compiled and generalized from literature sources.[7][8] Actual results may vary depending on the specific peptide sequence, resin, and mixing method.[8]
Troubleshooting and Considerations
-
Incomplete ivDde Removal: If deprotection is sluggish, increase the hydrazine concentration (up to 10%), reaction time, or number of iterations.[1][8] Peptide aggregation can sometimes hinder deprotection; consider using different solvent systems or additives.[1]
-
Side Reactions: While ivDde is highly orthogonal, prolonged exposure to piperidine during the synthesis of very long peptides may cause some minor degradation.[9] Using 2-methylpiperidine or shorter piperidine treatment times can mitigate this.[9]
-
Labeling Efficiency: Ensure complete removal of hydrazine before the labeling step, as it can react with NHS esters. A thorough DMF wash is critical. The pH of the labeling reaction is also important; the addition of a non-nucleophilic base like DIPEA is recommended to facilitate the reaction between the amine and the label.[10]
-
Choice of Dde vs. ivDde: The standard Dde group is easier to remove but is less robust and can be prone to migration. The more sterically hindered ivDde group is recommended for its enhanced stability, which prevents side-chain migration and leaching during synthesis.
Conclusion
This compound is a robust and versatile reagent for the site-specific labeling of peptides. Its high degree of orthogonality with standard Fmoc-SPPS protecting groups allows for the selective deprotection and modification of lysine side chains on the solid support. This enables the efficient synthesis of a wide array of complex and functionally diverse peptides for advanced applications in research, diagnostics, and therapeutics.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. nbinno.com [nbinno.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. nbinno.com [nbinno.com]
- 5. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fmoc-L-Lys(ivDde)-OH for Peptide Cyclization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lys(ivDde)-OH is a valuable amino acid derivative for solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex peptides requiring side-chain modification, such as cyclic peptides.[1][2] The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group on the ε-amino group of lysine provides orthogonal protection, allowing for its selective removal without affecting the acid-labile side-chain protecting groups or the Fmoc group on the N-terminus.[1][3][4] This unique feature makes it an ideal tool for on-resin peptide cyclization through lactam bridge formation.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of cyclic peptides.
Chemical Properties and Advantages
This compound offers several advantages for peptide synthesis:
-
Orthogonal Protection: The ivDde group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[3]
-
Selective Deprotection: The ivDde group can be selectively and efficiently removed using a dilute solution of hydrazine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][5]
-
On-Resin Modification: The selective deprotection of the lysine side chain on the solid support enables subsequent on-resin modifications, including the formation of a lactam bridge for cyclization.[1]
-
Enhanced Stability: Compared to the related Dde group, the ivDde group exhibits greater stability and is less prone to migration.[6]
Key Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Source of orthogonally protected lysine |
| Rink Amide Resin | Solid support for peptide synthesis |
| Fmoc-protected amino acids | Building blocks for the peptide chain |
| HBTU/HOBt or PyBOP/DIPEA | Coupling reagents for amide bond formation |
| Piperidine in DMF (20%) | Reagent for Fmoc deprotection |
| Hydrazine monohydrate in DMF (2-4%) | Reagent for ivDde deprotection |
| Trifluoroacetic acid (TFA) cocktail | Reagent for final cleavage and deprotection |
| High-Performance Liquid Chromatography (HPLC) | For purification and analysis of the cyclic peptide |
| Mass Spectrometer | For characterization of the cyclic peptide |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol outlines the assembly of the linear peptide on a solid support using standard Fmoc-SPPS chemistry.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) to the resin using a suitable coupling reagent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Allow the reaction to proceed for 2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence, including the incorporation of this compound and an acidic amino acid (e.g., Fmoc-L-Asp(OtBu)-OH or Fmoc-L-Glu(OtBu)-OH) at the desired positions for cyclization.
-
N-terminal Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
Protocol 2: On-Resin ivDde Deprotection
This protocol describes the selective removal of the ivDde protecting group from the lysine side chain.
-
Resin Preparation: After the synthesis of the linear peptide, wash the resin-bound peptide thoroughly with DMF.
-
ivDde Cleavage Solution: Prepare a fresh solution of 2-4% hydrazine monohydrate in DMF.
-
Deprotection Reaction: Treat the resin with the hydrazine solution. Gently agitate the mixture at room temperature. The reaction time can vary from 3 to 20 minutes per treatment, and multiple treatments (typically 2-3) are recommended to ensure complete removal.
-
Monitoring: The removal of the ivDde group can be monitored by spectrophotometry, as the cleavage by-product absorbs at 290 nm.[7]
-
Washing: After complete deprotection, thoroughly wash the resin with DMF to remove all traces of hydrazine and the cleavage by-product.
Protocol 3: On-Resin Lactam Bridge Formation (Cyclization)
This protocol details the formation of the amide bond between the deprotected lysine side chain and the side chain of an acidic amino acid.
-
Deprotection of the Acidic Residue: Selectively deprotect the side chain of the acidic amino acid (e.g., remove the OtBu group from Asp or Glu). This is typically achieved during the final cleavage from the resin in head-to-tail cyclization or by using an orthogonal protecting group for side chain-to-side chain cyclization. For side-chain to side-chain cyclization, an orthogonally protected acidic amino acid (e.g., Fmoc-Asp-OAll) would be used, and the allyl group removed with a palladium catalyst prior to this step.
-
Cyclization Cocktail: Prepare a solution of a coupling reagent in DMF. Common choices include PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HBTU/HOBt with DIPEA. The concentration of the reagents should be carefully optimized to favor intramolecular cyclization over intermolecular oligomerization.
-
Cyclization Reaction: Add the cyclization cocktail to the resin and agitate the mixture at room temperature. The reaction time can range from 1 to 24 hours.
-
Monitoring: The completion of the cyclization can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF.
Protocol 4: Cleavage, Purification, and Characterization
This protocol describes the final steps to obtain the purified cyclic peptide.
-
Final Deprotection and Cleavage: Treat the resin with a TFA cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a powder.
-
Purification: Purify the crude cyclic peptide using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final cyclic peptide by analytical HPLC and mass spectrometry.
Data Presentation
Table 1: Illustrative On-Resin Cyclization Yields for a Model Heptapeptide
| Peptide Sequence | Coupling Reagent | Cyclization Time (h) | Crude Purity (%) | Isolated Yield (%) |
| Ac-Cys-Ala-Lys-Gly-Asp**-Phe-Gly-NH2 | PyBOP/DIPEA | 4 | 65 | 30 |
| Ac-Cys-Ala-Lys-Gly-Asp-Phe-Gly-NH2 | HBTU/HOBt/DIPEA | 6 | 60 | 25 |
| Ac-Tyr-Gly-Gly-Phe-Lys*-Met-Asp-NH2 | PyBOP/DIPEA | 4 | 70 | 35 |
| Ac-Tyr-Gly-Gly-Phe-Lys*-Met-Asp**-NH2 | HBTU/HOBt/DIPEA | 6 | 62 | 28 |
*Lysine residue for cyclization (originally this compound) **Aspartic acid residue for cyclization (originally Fmoc-L-Asp(OtBu)-OH)
Note: These are illustrative yields and can vary significantly depending on the peptide sequence, resin, and reaction conditions.
Mandatory Visualizations
Caption: Structure of this compound.
Caption: Experimental workflow for peptide cyclization.
Caption: Orthogonal protection and deprotection logic.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. Head-to-tail macrocyclization of cysteine-free peptides using an o-aminoanilide linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 6. Synthesis of Lactam-Bridged and Lipidated Cyclo-Peptides as Promising Anti-Phytopathogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Site-Specific Fluorescent Labeling of Peptides using Fmoc-L-Lys(ivDde)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific labeling of peptides with fluorescent dyes is a powerful tool for studying peptide-protein interactions, cellular uptake, and conformational changes, and for developing diagnostic probes. Achieving precise labeling at a single, desired position within a peptide sequence is critical for obtaining homogenous products and reliable data. The use of orthogonally protected amino acids in solid-phase peptide synthesis (SPPS) is a key strategy for this purpose. Fmoc-L-Lys(ivDde)-OH is a lysine derivative designed for Fmoc-based SPPS that enables the selective deprotection of its side-chain amino group while the peptide remains attached to the solid support.[1][2] This allows for the specific conjugation of a fluorescent dye to the lysine side chain.
The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) protecting group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions of final cleavage, but it can be selectively cleaved under mild conditions using hydrazine.[3][4] This orthogonality makes this compound an indispensable tool for synthesizing precisely labeled lysine-containing peptides.[1]
Principle of Orthogonal Protection
The strategy relies on the differential lability of the two protecting groups on the lysine residue:
-
α-Amino Group Protection (Fmoc): The N-α-fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the alpha-amino group. It is readily removed by treatment with a mild base, typically a 20% piperidine solution in dimethylformamide (DMF), to allow for peptide chain elongation.[2][5]
-
ε-Amino Group Protection (ivDde): The N-ε-ivDde group provides orthogonal protection for the lysine side chain. It is stable during the piperidine treatment for Fmoc removal but can be selectively removed by a solution of 2-5% hydrazine in DMF while the peptide is still on the resin.[3] This exposes a unique primary amine on the lysine side chain for conjugation.
This orthogonal scheme allows the peptide backbone to be fully synthesized before the specific lysine side chain is deprotected and labeled.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a fluorescently labeled peptide using this compound on a solid support.
This protocol outlines the standard steps for Fmoc-based SPPS to assemble the peptide sequence, including the incorporation of the this compound residue.
| Parameter | Description | Typical Value / Reagents |
| Resin | A suitable solid support for Fmoc SPPS. | Rink Amide MBHA resin or similar. |
| Fmoc Deprotection | Removal of the Fmoc group from the N-terminus. | 20% (v/v) piperidine in DMF.[5] |
| Amino Acid Coupling | Activation and coupling of the next Fmoc-amino acid. | 4-5 eq. Fmoc-amino acid, 3.8-5 eq. HBTU/HOBt or DIC/Oxyma Pure.[3][5] |
| Solvent | Primary solvent for all steps. | Dimethylformamide (DMF).[2] |
| Monitoring | Qualitative test to ensure reaction completion. | Kaiser test or Chloranil test. |
| Washing | Steps to remove excess reagents and byproducts. | DMF, Dichloromethane (DCM). |
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-amino acid (including this compound at the desired position) with the coupling reagents in DMF for 5-10 minutes. Add the activated amino acid solution to the resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.[5]
-
Monitoring & Washing: Perform a Kaiser test to confirm the absence of free primary amines. Once complete, wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
After the full peptide sequence is assembled, the ivDde group is selectively removed to expose the lysine side-chain amine.
| Parameter | Description | Typical Value / Reagents |
| Deprotection Reagent | Solution to cleave the ivDde group. | 2-5% (v/v) hydrazine monohydrate in DMF.[3] |
| Reaction Time | Duration of each deprotection treatment. | 3-10 minutes.[6] |
| Repetitions | Number of treatments to ensure complete removal. | 2-3 cycles. |
| Volume | Volume of reagent per gram of resin. | 25 mL/g.[6] |
| Monitoring | Optional method to track deprotection. | Spectrophotometric analysis of indazole byproduct. |
Methodology:
-
Ensure the N-terminal Fmoc group of the final amino acid is either left on or replaced with a Boc group to prevent side reactions.[6]
-
Wash the peptidyl-resin with DMF.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF for 3 minutes at room temperature.[6]
-
Filter the resin and repeat the hydrazine treatment two more times.
-
Wash the resin extensively with DMF to remove all traces of hydrazine and the cleaved protecting group.[6]
With the lysine side chain deprotected, a fluorescent dye with a reactive group (e.g., NHS-ester or isothiocyanate) is coupled.
| Parameter | Description | Typical Value / Reagents |
| Fluorescent Dye | Dye activated for amine coupling. | 1.5-2.5 eq. of dye (e.g., FITC, TAMRA-NHS ester). |
| Coupling Additives | Base to facilitate the reaction. | 3-5 eq. Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[5] |
| Solvent | Anhydrous, polar aprotic solvent. | DMF or N-Methyl-2-pyrrolidone (NMP).[2] |
| Reaction Time | Duration of the conjugation reaction. | 2-16 hours, depending on the dye's reactivity. |
| Environment | Conditions to protect the dye. | Reaction performed in the dark to prevent photobleaching. |
Methodology:
-
Swell the deprotected peptidyl-resin in anhydrous DMF.
-
In a separate light-protected vessel, dissolve the fluorescent dye and DIPEA in DMF.
-
Add the dye solution to the resin.
-
Agitate the mixture gently at room temperature in the dark for 2-16 hours.
-
Monitor the reaction for the disappearance of free amines (Kaiser test).
-
Once complete, wash the resin thoroughly with DMF, followed by DCM, to remove all unreacted dye and reagents.
The final step involves cleaving the labeled peptide from the resin and removing all remaining side-chain protecting groups.
| Parameter | Description | Typical Value / Reagents |
| Cleavage Cocktail | Reagent to cleave peptide and remove protecting groups. | Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5) or TFA/TIS/H₂O (95:2.5:2.5).[5] |
| Reaction Time | Duration of the cleavage reaction. | 2-4 hours at room temperature.[5] |
| Precipitation | Method to isolate the crude peptide. | Precipitation in cold diethyl ether.[3] |
| Purification | Technique to purify the labeled peptide. | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). |
| Analysis | Method to confirm identity and purity. | Mass Spectrometry (MS) and Analytical HPLC. |
Methodology:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using RP-HPLC.
-
Analyze the purified fractions by MS to confirm the molecular weight of the labeled peptide and by analytical HPLC to assess purity.
Visual Workflow and Chemistry
The following diagrams illustrate the experimental workflow and the chemical transformations involved in the process.
Caption: Overall workflow for site-specific peptide labeling.
References
Revolutionizing Peptide Synthesis: Microwave-Assisted SPPS with Fmoc-L-Lys(ivDde)-OH for Accelerated Production of Complex Peptides
Abstract
The synthesis of complex, branched peptides is a cornerstone of modern drug discovery and development. However, traditional solid-phase peptide synthesis (SPPS) methods are often time-consuming, limiting the pace of research. This application note details a significantly faster and highly efficient approach utilizing microwave-assisted SPPS in conjunction with the orthogonally protected amino acid, Fmoc-L-Lys(ivDde)-OH. This combination facilitates the rapid synthesis of high-purity branched peptides, enabling researchers to accelerate their discovery timelines. Detailed protocols, comparative data, and workflow visualizations are provided for scientists and professionals in the field.
Introduction
Solid-phase peptide synthesis (SPPS) is the workhorse for creating custom peptides for a wide range of applications, from basic research to therapeutic drug development. The introduction of microwave energy to SPPS has marked a significant technological advancement, dramatically reducing reaction times for both deprotection and coupling steps from hours to mere minutes.[1][2] This acceleration is particularly beneficial for the synthesis of long or otherwise "difficult" peptide sequences.
For the construction of branched or otherwise modified peptides, the use of amino acids with orthogonal protecting groups is essential. This compound is a key building block for this purpose.[3][4] The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine is labile to basic conditions (e.g., piperidine), while the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group protecting the ε-amine of the lysine side chain is stable to these conditions. The ivDde group can be selectively removed using a dilute solution of hydrazine, allowing for the specific elongation of a second peptide chain from the lysine side chain.[3][5]
This document provides a comprehensive guide to leveraging the synergy between microwave-assisted SPPS and this compound for the rapid and efficient synthesis of branched peptides.
Advantages of Microwave-Assisted SPPS with this compound
The combination of microwave energy and the orthogonal ivDde protecting group offers several key advantages over conventional room temperature synthesis:
-
Greatly Reduced Synthesis Time: Microwave irradiation significantly accelerates both the Fmoc deprotection and amino acid coupling steps, reducing typical synthesis times from days to hours.[5][6]
-
Improved Purity of Crude Peptides: The rapid and efficient coupling reactions driven by microwave energy minimize the formation of deletion sequences and other impurities often encountered in sterically hindered regions of a peptide, which is common in branched structures.[5][6]
-
Enhanced Efficiency for Complex Peptides: The synthesis of branched peptides, such as peptide dendrimers or multiple antigenic peptides (MAPs), is notoriously challenging due to steric hindrance. Microwave energy helps to overcome these steric barriers, leading to more complete reactions.[5][6]
-
Facile Synthesis of Branched Structures: The orthogonal nature of the ivDde protecting group allows for the precise and selective elaboration of peptide chains from the lysine side-chain without affecting the main peptide backbone.[3]
Experimental Protocols
The following protocols are generalized for automated microwave peptide synthesizers. Specific parameters may need to be optimized depending on the peptide sequence and the synthesizer model.
Materials and Reagents
-
Resin: Rink Amide ProTide LL resin (or other suitable resin depending on the desired C-terminus).
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Arg(Pbf), Asn(Trt), Gln(Trt), Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), Tyr(tBu), Trp(Boc)).
-
This compound: For incorporation at the desired branching point.
-
Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in N,N-Dimethylformamide (DMF).
-
Coupling Solution: 5-fold excess of Fmoc-amino acid, 1.0 M N,N'-Diisopropylcarbodiimide (DIC), and 1.0 M Oxyma Pure in DMF.
-
ivDde Deprotection Solution: 5% hydrazine in DMF.[5]
-
Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS), 2.5% 1,2-ethanedithiol (DODT).[5]
-
Solvents: DMF, Dichloromethane (DCM), anhydrous diethyl ether (Et2O).
Synthesis Workflow
The general workflow for the synthesis of a branched peptide is as follows:
Caption: Microwave-assisted SPPS workflow for branched peptides.
Detailed Synthesis Steps
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Main Chain Elongation:
-
Fmoc Deprotection: Perform Fmoc deprotection using the deprotection solution with microwave irradiation (e.g., 3 minutes at 75°C).
-
Amino Acid Coupling: Couple the next Fmoc-amino acid using the coupling solution with microwave irradiation (e.g., 5 minutes at 90°C).
-
Repeat these steps until the position for the branch point is reached.
-
-
Incorporation of the Branch Point: Couple this compound using the standard coupling protocol.
-
Continuation of the Main Chain: Continue elongating the main peptide chain to the desired length following the steps in 3.2.
-
Selective ivDde Deprotection:
-
Wash the resin thoroughly with DMF.
-
Treat the resin with 5% hydrazine in DMF. The reaction time may vary, but 3 repetitions of 3-5 minutes each at room temperature are often sufficient.[7]
-
Wash the resin extensively with DMF to remove all traces of hydrazine.
-
-
Branched Chain Elongation: Synthesize the second peptide chain on the deprotected lysine side-chain by repeating the Fmoc deprotection and amino acid coupling steps as described in 3.2.
-
Final Fmoc Deprotection: After the final amino acid of the branched chain is coupled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the identity and purity of the final peptide by liquid chromatography-mass spectrometry (LC-MS).
Chemical Structures and Deprotection Scheme
Caption: Orthogonal deprotection of this compound.
Performance Data
The following table summarizes the synthesis time and purity of several complex branched peptides synthesized using microwave-assisted SPPS with this compound, demonstrating the efficiency of this method compared to conventional approaches.
| Peptide | Description | Microwave Synthesis Time (hours) | Crude Purity (%) | Conventional Synthesis Time (hours) |
| LF-Chimera | Antimicrobial Peptide | < 5 | 77 | > 24 (estimated) |
| Ub(47-76)-H2B(118-126) | Histone-Ubiquitin Conjugate | < 5 | 75 | > 53 |
| Tetra-branched Antifreeze Peptide | Dendrimeric Peptide | < 5 | 71 | > 72 |
| gp41(659–671) Branched Variant | HIV-1 Antibody Epitope | ~3 | 93 | > 24 (estimated) |
Data compiled from CEM Corporation application notes.[5][6][8]
Conclusion
The integration of microwave technology into solid-phase peptide synthesis, combined with the use of the orthogonally protected amino acid this compound, provides a powerful and efficient platform for the rapid synthesis of complex branched peptides. This methodology dramatically reduces synthesis times from days to hours while yielding high-purity crude products. For researchers and drug development professionals, the adoption of this approach can significantly accelerate research and development timelines, facilitating faster discovery and innovation in peptide-based therapeutics and diagnostics.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 3. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 4. chempep.com [chempep.com]
- 5. merel.si [merel.si]
- 6. Bot Verification [merel.si]
- 7. biotage.com [biotage.com]
- 8. kohan.com.tw [kohan.com.tw]
Application Notes and Protocols for Post-Synthesis Modification of Peptides Using the ivDde Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a crucial tool in modern peptide chemistry, enabling the site-specific, post-synthetic modification of peptides. As an orthogonal protecting group, the ivDde group is stable to the conditions used for Fmoc-based solid-phase peptide synthesis (SPPS), yet it can be selectively removed on-resin to unmask a primary amine for further functionalization. This allows for the synthesis of complex peptides, including branched, cyclic, and labeled peptides, which are invaluable in drug discovery, diagnostics, and fundamental research.
These application notes provide a comprehensive overview of the use of the ivDde group, including detailed protocols for its removal and subsequent peptide modifications, quantitative data on deprotection efficiency, and graphical representations of key chemical processes and workflows.
Chemical Properties and Advantages of the ivDde Group
The ivDde group is a more sterically hindered analogue of the Dde group, offering enhanced stability and reduced risk of premature cleavage or migration during prolonged syntheses.[1] It is stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., TFA).[2][3]
The primary application of the ivDde group is the protection of the ε-amino group of lysine, allowing for the selective deprotection and subsequent modification of this residue. The cleavage of the ivDde group is typically achieved with a dilute solution of hydrazine in DMF.[2][3]
Data Presentation: ivDde Deprotection Efficiency
The efficiency of ivDde group removal is critical for the successful synthesis of modified peptides. The following tables summarize quantitative data from studies evaluating the impact of various deprotection conditions.
Table 1: Effect of Hydrazine Concentration on ivDde Deprotection
| Hydrazine Concentration (% in DMF) | Number of Treatments | Treatment Time (minutes) | Deprotection Efficiency | Reference |
| 2% | 3 | 3 | Incomplete (~50%) | [4] |
| 4% | 3 | 3 | Near Complete | [4] |
| 5% | 1 | Not Specified | Effective | [5] |
| up to 10% | Not Specified | Not Specified | Used for difficult removals | [6][7] |
Table 2: Effect of Reaction Time and Number of Treatments on ivDde Deprotection with 2% Hydrazine
| Number of Treatments | Treatment Time (minutes) | Total Treatment Time (minutes) | Deprotection Efficiency | Reference |
| 3 | 3 | 9 | Incomplete | [4] |
| 3 | 5 | 15 | Incomplete (~50%) | [4] |
| 4 | 3 | 12 | Incomplete (~50%) | [4] |
| up to 5 | 3 | 15 | Increased Yield | [8] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the ivDde Group using Hydrazine
This protocol describes the standard method for the removal of the ivDde protecting group from a peptide synthesized on a solid support.
Materials:
-
ivDde-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Prepare a 2-5% (v/v) solution of hydrazine monohydrate in DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the hydrazine solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture gently for 3-10 minutes at room temperature.[2][4]
-
Drain the hydrazine solution.
-
Repeat the hydrazine treatment (steps 4-6) 2-4 more times for a total of 3-5 treatments.[4][8] The progress of the deprotection can be monitored by spectrophotometry, as the indazole cleavage product absorbs at 290 nm.[9][10]
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
The resin is now ready for the subsequent on-resin modification.
Protocol 2: Post-Synthesis Modification: On-Resin Biotinylation
This protocol describes the biotinylation of a peptide on the solid support following the removal of the ivDde group from a lysine residue.
Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
Biotin
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, peptide synthesis grade
-
DMSO (optional, to dissolve biotin)
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
Prepare the biotin coupling solution:
-
Dissolve biotin (3-5 equivalents relative to resin loading) in a minimal amount of DMSO and dilute with DMF.
-
Add an activating agent (e.g., DIC/HOBt or HBTU/HATU, 3-5 equivalents).
-
Add DIPEA (6-10 equivalents) to the solution.
-
-
Add the activated biotin solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-24 hours. The reaction can be monitored using the Kaiser test to check for the presence of free primary amines.[11]
-
Once the reaction is complete (Kaiser test is negative), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
The biotinylated peptide can now be cleaved from the resin and purified.
Protocol 3: Post-Synthesis Modification: Synthesis of a Branched Peptide
This protocol outlines the synthesis of a branched peptide by elongating a second peptide chain from the deprotected side chain of a lysine residue.
Materials:
-
Deprotected peptide-resin (from Protocol 1)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
DIPEA
-
20% Piperidine in DMF
-
DMF, peptide synthesis grade
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
Perform standard Fmoc-SPPS cycles to build the second peptide chain on the lysine side chain:
-
Coupling: Add the activated Fmoc-amino acid (3-5 equivalents) to the resin and react for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin with DMF.
-
-
Repeat the coupling and deprotection cycles until the desired branched peptide sequence is assembled.[5][12]
-
After the final Fmoc deprotection, the N-terminus of the branch can be capped (e.g., with acetic anhydride) if desired.
-
The final branched peptide can be cleaved from the resin and purified.
Visualizations
Mechanism of ivDde Deprotection
Caption: Cleavage of the ivDde group with hydrazine.
Experimental Workflow for Post-Synthesis Modification
Caption: General workflow for post-synthesis peptide modification.
Application in Ubiquitin Research: Synthesis of a Ubiquitinated Peptide
The ivDde group is instrumental in the chemical synthesis of ubiquitinated peptides, which are crucial for studying the ubiquitin-proteasome system and its role in protein degradation.[2][6][8][13][14]
Caption: Workflow for synthesizing a ubiquitinated peptide.
Hypothetical Signaling Pathway Application: Kinase Activity Probe
Modified peptides synthesized using the ivDde strategy can serve as powerful tools to investigate cellular signaling pathways. For example, a fluorescently labeled peptide substrate can be designed to probe the activity of a specific kinase.
Caption: Use of a modified peptide to probe kinase activity.
Conclusion
The ivDde protecting group is an indispensable tool for the post-synthesis modification of peptides. Its orthogonality to standard Fmoc-SPPS chemistry allows for the selective deprotection and functionalization of specific amino acid residues, enabling the creation of complex and functionally diverse peptides. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute their own strategies for the synthesis of modified peptides for a wide range of applications in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of ubiquitinated proteins for biochemical and functional analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Chemical methods for protein site-specific ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide based vaccine design: synthesis and immunological characterization of branched polypeptide conjugates comprising the 276-284 immunodominant epitope of HSV-1 glycoprotein D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of ubiquitinated proteins for biochemical and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitin-dependent protein degradation. | Semantic Scholar [semanticscholar.org]
Revolutionizing Bioconjugation: Site-Selective Modification of Lysine Residues Through Selective Deprotection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The specific and controlled conjugation of molecules to proteins is a cornerstone of modern biotechnology and pharmaceutical development. Among the amino acids targeted for bioconjugation, lysine has long been of interest due to its natural abundance and surface accessibility. However, the presence of multiple lysine residues on a protein surface has traditionally led to heterogeneous conjugates with variable drug-to-antibody ratios (DARs), impacting their efficacy and safety profiles. This document provides a detailed overview and experimental protocols for three cutting-edge techniques that enable the site-selective modification of lysine residues through the strategic use of protecting groups and chemoenzymatic methods. These approaches offer precise control over conjugation, leading to homogenous and well-defined bioconjugates, particularly antibody-drug conjugates (ADCs).
Orthogonal Protection Strategy for Site-Selective Lysine Bioconjugation
The use of orthogonal protecting groups allows for the selective deprotection of a specific lysine residue, unmasking its amine group for targeted conjugation while other lysines remain protected. This strategy provides a high degree of control over the conjugation site. Two commonly used orthogonal protecting groups for lysine are 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and allyloxycarbonyl (Alloc).
Experimental Protocol: Bioconjugation using Fmoc-Lys(Dde)-OH
This protocol outlines the solid-phase synthesis of a peptide containing a Dde-protected lysine, followed by selective deprotection and on-resin conjugation.
Materials:
-
Fmoc-Lys(Dde)-OH
-
Rink Amide resin
-
Standard Fmoc-amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
20% (v/v) piperidine in DMF
-
2% (v/v) hydrazine hydrate in DMF
-
Payload with an amine-reactive group (e.g., NHS ester)
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
Procedure:
-
Peptide Synthesis: Synthesize the peptide on Rink Amide resin using standard Fmoc solid-phase peptide synthesis (SPPS). Incorporate Fmoc-Lys(Dde)-OH at the desired position.
-
Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Selective Dde Deprotection: Wash the resin thoroughly with DMF. Treat the resin with 2% hydrazine hydrate in DMF for 10 minutes at room temperature. Repeat this step once. Wash the resin extensively with DMF.[1]
-
On-Resin Conjugation:
-
Dissolve the amine-reactive payload in a minimal amount of DMF or DMSO.
-
Add the payload solution and a non-nucleophilic base like DIEA to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Cleavage and Deprotection: Wash the resin with DMF and DCM. Cleave the peptide-conjugate from the resin and remove all other side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Precipitate the crude product in cold diethyl ether and purify by reverse-phase HPLC.
Experimental Protocol: Bioconjugation using Alloc-Lysine
This protocol describes the deprotection of an Alloc-protected lysine and subsequent conjugation.
Materials:
-
Peptide or protein with Alloc-protected lysine
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
PhSiH3 (Phenylsilane)
-
DCM (Dichloromethane)
-
Payload with an amine-reactive group
Procedure:
-
Alloc Deprotection:
-
Dissolve the Alloc-protected substrate in degassed DCM.
-
Add PhSiH3 (20-24 equivalents) to the solution.[2]
-
Add Pd(PPh3)4 (0.25-0.35 equivalents) to initiate the deprotection.[2]
-
Stir the reaction under an inert atmosphere (e.g., Argon) for 20-30 minutes at room temperature.[2]
-
Monitor the reaction by LC-MS.
-
-
Conjugation:
-
Once deprotection is complete, add the amine-reactive payload and a suitable base (if necessary) directly to the reaction mixture.
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature.
-
-
Purification: Purify the final conjugate using an appropriate chromatographic method (e.g., size-exclusion chromatography for proteins or reverse-phase HPLC for peptides).
Cysteine-to-Lysine Transfer (CLT)
Cysteine-to-Lysine Transfer (CLT) is a chemo- and regioselective method that utilizes a temporary disulfide bond to deliver an acylating agent to a proximal lysine residue. This technique is particularly useful for modifying antibody fragments (Fabs) that contain an accessible interchain disulfide bond.[3][4][5][6][7]
Experimental Protocol: CLT on a Fab Fragment
Materials:
-
Fab fragment (e.g., Trastuzumab Fab)
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Thioester-payload conjugate
-
Conjugation Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4
-
Transfer Buffer: Borate buffer, pH 8.4
-
Quenching solution (e.g., N-ethylmaleimide)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Reduction of Interchain Disulfide:
-
Dissolve the Fab fragment in conjugation buffer to a final concentration of 1-5 mg/mL.
-
Add a 5-10 fold molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours.
-
-
Transthioesterification:
-
Add a 10-20 fold molar excess of the thioester-payload conjugate to the reduced Fab solution.
-
Incubate at room temperature for 30-60 minutes.
-
-
S-to-N Acyl Transfer:
-
Quenching and Purification:
-
Quench any remaining free thiols by adding an excess of N-ethylmaleimide.
-
Purify the resulting Fab-conjugate by size-exclusion chromatography.
-
Lysine Acylation using Conjugating Enzymes (LACE)
Lysine Acylation using Conjugating Enzymes (LACE) is a chemoenzymatic method that provides exquisite site-specificity. This technique utilizes the E2 SUMO-conjugating enzyme Ubc9, which recognizes a minimal four-amino-acid sequence tag (IKXE, where X is any amino acid) genetically encoded into the protein of interest. Ubc9 then catalyzes the transfer of a payload from a peptide thioester to the lysine residue within the tag.[8][9]
Experimental Protocol: LACE for Site-Specific Protein Modification
Materials:
-
Target protein with a genetically encoded LACE tag (IKXE)
-
Ubc9 enzyme
-
Peptide thioester-payload conjugate
-
LACE Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Affinity chromatography resin for purification (e.g., Ni-NTA if the target protein has a His-tag)
Procedure:
-
Protein Expression and Purification: Express the target protein containing the LACE tag (e.g., at the C-terminus or in a surface-exposed loop) in a suitable expression system (e.g., E. coli) and purify it.
-
LACE Reaction:
-
In a microcentrifuge tube, combine the purified target protein (final concentration 10-50 µM), Ubc9 enzyme (final concentration 1-5 µM), and the peptide thioester-payload (final concentration 100-500 µM) in the LACE reaction buffer.
-
Incubate the reaction at 30-37°C for 4-8 hours.
-
Monitor the reaction progress by SDS-PAGE or LC-MS. A successful reaction will show a shift in the molecular weight of the target protein corresponding to the mass of the transferred peptide-payload.
-
-
Purification of the Conjugate:
-
Purify the modified protein from the reaction mixture to remove the Ubc9 enzyme and excess thioester. Affinity chromatography (if the target protein has a tag) followed by size-exclusion chromatography is a common strategy.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described bioconjugation techniques, providing a basis for comparison.
| Technique | Typical Efficiency/Conversion | Achievable DAR/AAR | Key Advantages | Limitations |
| Orthogonal Protection (Dde/Alloc) | >90% for deprotection and conjugation steps | Precisely 1 or 2 (depending on the number of selectively deprotected sites) | High site-specificity; versatile for peptides and proteins. | Requires initial synthesis with protected amino acids; multi-step process. |
| Cysteine-to-Lysine Transfer (CLT) | ~75% overall yield | Average AAR of 1.5[5][7] | Site-selective on native antibody fragments without genetic engineering. | Limited to proteins with a suitable cysteine-lysine proximity; longer reaction times. |
| Lysine Acylation using Conjugating Enzymes (LACE) | >95% conversion[6] | Precisely 1 per engineered tag | Exquisite site-specificity; mild, biocompatible reaction conditions. | Requires genetic engineering of the target protein to introduce the recognition tag. |
Visualizing the Workflows
To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for each bioconjugation technique.
References
- 1. rsc.org [rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Cysteine-to-lysine transfer antibody fragment conjugation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 5. Cysteine-to-lysine transfer antibody fragment conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Modification of Recombinant Proteins – Bode Research Group | ETH Zurich [bode.ethz.ch]
Troubleshooting & Optimization
Troubleshooting Incomplete ivDde Deprotection on Resin: A Technical Support Guide
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete ivDde deprotection on resin during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete ivDde deprotection?
Incomplete removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group can be attributed to several factors:
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which may physically hinder the access of the deprotection reagent (hydrazine) to the ivDde-protected amine.[1] This is particularly common in long or hydrophobic peptide sequences.
-
Steric Hindrance: The ivDde group is sterically hindered, which can make it difficult to remove, especially if it is located at the C-terminus of a peptide or within a sterically crowded region of the sequence.[2]
-
Insufficient Reagent Concentration or Reaction Time: Standard protocols using 2% hydrazine in DMF may not be sufficient for complete deprotection in all cases.[3][4] The reaction may require a higher concentration of hydrazine or a longer reaction time to proceed to completion.[3]
-
Inefficient Mixing: Inadequate mixing of the resin with the deprotection solution can lead to incomplete reaction. The type of mixing, such as oscillating versus standard stir bar, can influence the outcome.[3]
-
Resin Type: The properties of the solid support, such as the resin type (e.g., PEGA-type vs. polystyrene), can affect swelling and reagent accessibility, potentially impacting deprotection efficiency.[4]
Q2: How can I monitor the progress of the ivDde deprotection reaction?
The removal of the ivDde group can be monitored spectrophotometrically. The reaction of the ivDde group with hydrazine produces a chromophoric indazole derivative that absorbs strongly at 290 nm.[2][5] By monitoring the absorbance of the solution flowing from the reaction vessel at this wavelength, you can track the progress of the deprotection in real-time. The reaction is considered complete when the absorbance returns to its baseline value.[2][5]
Q3: What are the recommended starting conditions for ivDde deprotection?
A common starting protocol for ivDde deprotection is to treat the peptidyl-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[2][6] This treatment is typically repeated multiple times (e.g., three times for three minutes each) to ensure complete removal.[2]
Troubleshooting Guide
If you are experiencing incomplete ivDde deprotection, consider the following troubleshooting steps. A systematic approach to optimizing the deprotection conditions is often necessary.
Issue: Partial deprotection observed after standard protocol.
Solution 1: Optimize Reaction Conditions
Systematically vary the reaction parameters to find the optimal conditions for your specific peptide. The following table summarizes a set of conditions that were evaluated to optimize ivDde removal from a model peptide.
| Condition | Hydrazine Concentration (% v/v in DMF) | Reaction Time (min) | Number of Iterations | Qualitative Outcome |
| Standard | 2 | 3 | 3 | Incomplete removal |
| Increased Time | 2 | 5 | 3 | ~50% removal[3] |
| Increased Iterations | 2 | 3 | 4 | Nominal increase in deprotection[3] |
| Optimized | 4 | 3 | 3 | Near complete removal [3] |
Experimental Protocol: Optimization of ivDde Deprotection [3]
-
Resin Preparation: Swell the peptidyl-resin in DMF.
-
Deprotection: Treat the resin with the specified concentration of hydrazine in DMF for the designated reaction time.
-
Filtration: Filter the deprotection solution from the resin.
-
Iteration: Repeat the deprotection step for the specified number of iterations.
-
Washing: Thoroughly wash the resin with DMF to remove any residual reagents and byproducts.
-
Analysis: Cleave a small sample of the peptide from the resin and analyze by HPLC to determine the extent of deprotection.
Solution 2: Employ Alternative Deprotection Reagents
In cases where hydrazine proves ineffective or incompatible with other protecting groups, alternative reagents can be used:
-
Hydroxylamine: A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can selectively remove Dde and ivDde groups, even in the presence of Fmoc groups.[6][7]
Experimental Protocol: Hydroxylamine Deprotection [6]
-
Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75 equivalents based on Dde content) in NMP.
-
Add the solution to the resin.
-
Gently shake the mixture at room temperature for 30 minutes to 1 hour.
-
Filter the resin and wash thoroughly with DMF.
-
Issue: Suspected peptide aggregation is hindering deprotection.
Solution: Use Chaotropic Agents or Modify Synthesis Strategy
-
Chaotropic Agents: The addition of chaotropic agents to the deprotection solution can help to disrupt secondary structures and improve reagent accessibility.
-
Modified Synthesis Strategy: For peptides prone to aggregation, consider incorporating "difficult sequence" protocols during synthesis, such as the use of high-boiling point solvents or elevated temperatures during coupling and deprotection steps.
Visualizing the Troubleshooting Process
The following diagrams illustrate the experimental workflow for optimizing ivDde deprotection and a logical approach to troubleshooting incomplete removal.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: ivDde Protecting Group Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent side reactions during the cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for ivDde cleavage?
The standard and most widely used method for the removal of the ivDde protecting group is treatment with a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] Typically, the peptide-resin is treated with this solution for 3-10 minutes, and the treatment is repeated two to three times to ensure complete removal.
Q2: Why is my ivDde cleavage incomplete?
Incomplete cleavage of the ivDde group is a common issue and can be attributed to several factors:
-
Steric Hindrance: The ivDde group is sterically bulky, which can sometimes make it difficult to remove, especially when it is located near the C-terminus of the peptide or within a sterically crowded region.[1]
-
Peptide Aggregation: Aggregation of the peptide on the solid support can hinder the access of the hydrazine reagent to the ivDde group, leading to incomplete cleavage.[1]
-
Insufficient Reagent or Reaction Time: The standard 2% hydrazine protocol may not be sufficient for all sequences.
Q3: What are the potential side reactions during ivDde cleavage with hydrazine?
Several side reactions can occur during hydrazine-mediated ivDde deprotection, particularly if the reaction conditions are not optimized:
-
Peptide Backbone Cleavage: At hydrazine concentrations higher than 2%, cleavage of the peptide backbone can occur, especially at Glycine residues.[2][3]
-
Conversion of Arginine to Ornithine: Higher concentrations of hydrazine can also lead to the conversion of arginine residues to ornithine.[2][4][5][6]
-
Fmoc Group Removal: Hydrazine is not orthogonal to the Fmoc protecting group. Therefore, if the N-terminus is Fmoc-protected, it will also be removed. It is recommended to protect the N-terminus with a Boc group when performing ivDde cleavage with hydrazine.[2]
-
Reduction of Alloc Protecting Groups: If your peptide contains an allyloxycarbonyl (Alloc) protecting group, it can be reduced by diazine, an impurity often present in hydrazine. This side reaction can be suppressed by the addition of allyl alcohol to the hydrazine solution.
-
ivDde Group Migration: While the ivDde group is more stable than the related Dde group, migration to a free amine can still occur, though it is less common.[7]
Q4: Are there any alternatives to hydrazine for ivDde cleavage?
For the less sterically hindered Dde group, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) has been shown to be an effective cleavage reagent that is orthogonal to the Fmoc group.[2][8] While this method is established for Dde, its efficiency for the more sterically hindered ivDde group may vary and require optimization.
Troubleshooting Guide
This guide provides solutions to common problems encountered during ivDde cleavage.
| Problem | Possible Cause | Recommended Solution |
| Incomplete ivDde Cleavage | Steric hindrance or peptide aggregation. | Increase the number of hydrazine treatments (e.g., from 3 to 5). Increase the reaction time for each treatment (e.g., from 3 minutes to 10 minutes). |
| Insufficient hydrazine concentration. | Cautiously increase the hydrazine concentration to 4% or 5%.[9] Monitor for side reactions. | |
| Presence of Side Products | Hydrazine concentration is too high. | Reduce the hydrazine concentration back to the standard 2%. |
| Peptide contains other hydrazine-labile protecting groups. | If an Alloc group is present, add allyl alcohol to the hydrazine solution. | |
| N-terminal Fmoc group was unintentionally removed. | Ensure the N-terminus is protected with a Boc group prior to hydrazine treatment.[2] |
Quantitative Data Summary
The following table summarizes the impact of varying hydrazine concentrations on ivDde cleavage efficiency and the potential for side reactions. The data is compiled from qualitative descriptions and experimental observations reported in the literature.[2][9]
| Hydrazine Concentration (% in DMF) | Cleavage Efficiency | Risk of Side Reactions (Peptide Cleavage, Arg to Orn Conversion) |
| 2% | Often incomplete for difficult sequences | Low |
| 4% | Significantly improved, near-complete removal reported[9] | Moderate |
| >5% | High | High |
Experimental Protocols
Protocol 1: Standard ivDde Cleavage
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
First Treatment: Drain the DMF from the resin and add the 2% hydrazine solution. Agitate gently for 3-10 minutes at room temperature.
-
Wash: Drain the hydrazine solution and wash the resin thoroughly with DMF (3 x 1 minute).
-
Repeat Treatments: Repeat steps 3 and 4 two more times.
-
Final Wash: After the final treatment, wash the resin extensively with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved protecting group.
Protocol 2: Optimized ivDde Cleavage for Difficult Sequences
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution: Prepare a fresh solution of 4% (v/v) hydrazine monohydrate in DMF.
-
First Treatment: Drain the DMF from the resin and add the 4% hydrazine solution. Agitate gently for 5 minutes at room temperature.
-
Wash: Drain the hydrazine solution and wash the resin thoroughly with DMF (3 x 1 minute).
-
Repeat Treatments: Repeat steps 3 and 4 two more times.
-
Final Wash: After the final treatment, wash the resin extensively with DMF (at least 5 times).
-
Analysis: Cleave a small sample of the peptide from the resin and analyze by HPLC and Mass Spectrometry to confirm complete deprotection and check for side products.
Protocol 3: Monitoring ivDde Cleavage by UV-Vis Spectrophotometry
The cleavage of the ivDde group releases a chromophoric indazole byproduct that absorbs strongly at 290 nm.[1] This property can be used to monitor the progress of the deprotection reaction.
-
Collect the filtrate after each hydrazine treatment.
-
Measure the absorbance of the filtrate at 290 nm.
-
Continue the hydrazine treatments until the absorbance at 290 nm of the filtrate returns to baseline, indicating that no more indazole is being released.
Visualizations
Workflow for Branched Peptide Synthesis using ivDde
The following workflow illustrates the synthesis of a branched peptide, a common strategy for developing probes for kinase assays and other signaling studies.
Caption: Workflow for synthesizing a branched peptide using ivDde protection.
Decision Tree for Troubleshooting ivDde Cleavage
This decision tree provides a logical guide to troubleshooting common issues during ivDde deprotection.
Caption: Decision tree for troubleshooting ivDde cleavage issues.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. peptide.com [peptide.com]
- 3. Specific chemical cleavage of asparaginyl and glycyl-glycine bonds in peptides and proteins by anhydrous hydrazine vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Technical Support Center: Optimizing Hydrazine-Mediated ivDde Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group using hydrazine.
Frequently Asked Questions (FAQs)
Q1: What is the standard starting concentration of hydrazine for ivDde removal?
A1: The most commonly recommended starting concentration for ivDde deprotection is a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] This concentration is often sufficient for many peptide sequences under standard solid-phase peptide synthesis (SPPS) conditions.
Q2: How can I monitor the progress of the ivDde removal reaction?
A2: The deprotection reaction can be monitored spectrophotometrically. The cleavage of the ivDde group by hydrazine releases a chromophoric indazole byproduct, which absorbs strongly at approximately 290 nm.[3][4] By measuring the UV absorbance of the filtrate, you can track the progress of the reaction until the absorbance returns to baseline, indicating complete removal.
Q3: Are there any known side reactions when using hydrazine for deprotection?
A3: Yes, higher concentrations of hydrazine can lead to undesirable side reactions. For instance, concentrations exceeding 2% have been reported to potentially cause peptide backbone cleavage at Glycine (Gly) residues and the conversion of Arginine (Arg) to Ornithine (Orn).[1]
Q4: Can I use hydrazine to remove the ivDde group if my peptide has an N-terminal Fmoc group?
A4: No, hydrazine will also cleave the Fmoc protecting group.[3] Therefore, before proceeding with ivDde removal using hydrazine, the N-terminal Fmoc group should be replaced with a protecting group that is stable to hydrazine, such as the Boc group.[1][2]
Q5: What are the alternatives to hydrazine for ivDde removal?
A5: For sequences where hydrazine proves problematic, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be an effective alternative for Dde group removal and may be applicable for ivDde as well.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete ivDde Removal | Insufficient hydrazine concentration. | Increase the hydrazine concentration. While 2% is standard, concentrations up to 10% have been used for difficult sequences. An optimization study showed that increasing the concentration from 2% to 4% significantly improved deprotection efficiency.[6] |
| Short reaction time or insufficient repetitions. | Increase the number of hydrazine treatments. Instead of a single long exposure, multiple shorter treatments (e.g., 3-5 repetitions of 3-minute incubations) are often more effective.[6][7] | |
| Peptide aggregation. | Peptide aggregation can hinder the access of hydrazine to the ivDde group, especially if it is located in a sterically hindered position or near the C-terminus.[3] To mitigate this, try swelling the resin with a 1:1 mixture of DMF and dichloromethane (DCM) for one hour before the hydrazine treatment.[5] | |
| Sluggish reaction kinetics. | For particularly difficult removals, increasing the reaction time per treatment from 3 minutes to 5 minutes may offer a marginal improvement.[6] | |
| Unexpected Peptide Cleavage or Modification | High hydrazine concentration. | Reduce the hydrazine concentration to 2% to minimize the risk of side reactions such as cleavage at Gly residues or conversion of Arg to Orn.[1] |
| Presence of sensitive residues. | Carefully evaluate the peptide sequence for residues that may be susceptible to hydrazine-mediated degradation and consider alternative deprotection strategies if necessary. |
Experimental Protocols & Data
Standard Protocol for ivDde Removal
This protocol is a widely accepted starting point for the deprotection of ivDde-protected amino acid side chains on a solid support.
-
Preparation: Ensure the N-terminal amino acid is protected with a Boc group, as the Fmoc group is labile to hydrazine.[1][2]
-
Reagent Preparation: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in high-purity DMF.
-
Resin Treatment: Add the 2% hydrazine solution to the peptidyl-resin (approximately 25 mL per gram of resin).[1]
-
Incubation: Allow the suspension to react for 3 minutes at room temperature with gentle agitation.[1][2]
-
Filtration: Filter the resin to remove the reaction solution.
-
Repetition: Repeat the hydrazine treatment (steps 3-5) two to four more times for a total of 3-5 treatments.[7][8]
-
Washing: Thoroughly wash the resin with DMF to remove any residual hydrazine and the indazole byproduct.[1][2]
Optimized Conditions for Difficult Sequences
Based on empirical data, the following conditions have been shown to be more effective for challenging ivDde removals.
| Parameter | Standard Condition | Optimized Condition |
| Hydrazine Concentration | 2% in DMF | 4% in DMF[6] |
| Reaction Time per Iteration | 3 minutes | 3 minutes |
| Number of Iterations | 3 | 3-5[6][7] |
Summary of an Optimization Experiment
The following table summarizes the results of an experiment to optimize ivDde removal from a model peptide (ACP-K(ivDde)) on-resin.
| Condition # | Hydrazine Conc. | Volume | Time per Iteration | Iterations | Observed ivDde Removal |
| 2 | 2% | 2 mL | 3 min | 3 | Incomplete, small fraction removed[6] |
| 6 | 2% | 2 mL | 5 min | 3 | ~50% complete[6] |
| 10 | 2% | 2 mL | 3 min | 4 | ~50% complete[6] |
| 12 | 4% | 2 mL | 3 min | 3 | Nearly complete[6] |
Visual Guides
Caption: Workflow for the removal of the ivDde protecting group using hydrazine.
Caption: Decision tree for troubleshooting incomplete ivDde removal.
References
Technical Support Center: Navigating SPPS with the ivDde Protecting Group
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a special focus on addressing steric hindrance and other issues related to the bulky 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the ivDde group and why is it used in SPPS?
A1: The ivDde group is an orthogonal protecting group used to protect the ε-amino side chain of lysine or other primary amines in Fmoc-based SPPS.[1][2] Its key feature is its stability under the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final cleavage from the resin (e.g., TFA).[3][4] This orthogonality allows for the selective deprotection of the lysine side chain while the peptide remains attached to the solid support, enabling site-specific modifications such as the creation of branched peptides, peptide cyclization, or the attachment of labels and tags.[1][5]
Q2: What are the standard conditions for removing the ivDde group?
A2: The standard and most common method for ivDde cleavage is treatment with a 2% solution of hydrazine monohydrate in a solvent like N,N-dimethylformamide (DMF).[3][6][7] The treatment is typically repeated multiple times (e.g., 3 times for 3 minutes each) to ensure complete removal.[6]
Q3: Can the ivDde group be removed without affecting the N-terminal Fmoc group?
A3: No, the standard hydrazine treatment used to remove the ivDde group will also cleave the N-terminal Fmoc group.[3][7] Therefore, when planning an on-resin side-chain modification, the synthesis of the main peptide backbone is generally completed first.[3] If N-terminal protection is required during side-chain modification, one can replace the final Fmoc group with a Boc group, which is stable to hydrazine.[7]
Q4: Is the ivDde group completely stable during repeated Fmoc deprotection steps?
A4: The ivDde group is significantly more stable than its predecessor, the Dde group, and does not typically undergo leaching or migration during piperidine treatment.[3][7] However, some studies have noted that with very long synthesis sequences involving numerous piperidine treatments, minor decomposition or migration could still be a possibility, though it is not a common issue.[8]
Q5: How can I monitor the progress of the ivDde deprotection reaction?
A5: The cleavage of the ivDde group by hydrazine releases a chromophoric indazole by-product that absorbs strongly at 290 nm.[4] This allows the deprotection reaction to be monitored in real-time using UV spectrophotometry.[4]
Troubleshooting Guide: ivDde Deprotection & Subsequent Coupling
This guide addresses common issues encountered when working with the ivDde group, particularly incomplete deprotection and subsequent poor coupling yields, which are often exacerbated by steric hindrance.
| Problem Encountered | Potential Cause | Recommended Solution |
| Incomplete ivDde Deprotection (Verified by mass spectrometry of a test cleavage) | Insufficient Reagent Exposure: The standard 2% hydrazine condition may be too mild, especially for sterically hindered sequences.[9] | Increase Hydrazine Concentration: Increase the hydrazine concentration to 4% in DMF. This has been shown to achieve nearly complete removal where 2% was insufficient.[9] Increase Reaction Time/Repetitions: Extend the duration of each hydrazine treatment (e.g., from 3 to 5 minutes) or increase the number of repetitions.[9] |
| Steric Hindrance/Peptide Aggregation: The ivDde group may be located in a sterically crowded region of the peptide, near the C-terminus, or within an aggregated sequence, limiting reagent access.[10] | Utilize Microwave Energy: Microwave-enhanced SPPS can help overcome steric challenges and disrupt aggregation, allowing for more efficient deprotection and subsequent coupling.[10] Change Synthesis Strategy: Instead of Fmoc-Lys(ivDde)-OH, use ivDde-Lys(Fmoc)-OH. This allows for modification of the side-chain immediately after the residue is incorporated, avoiding issues with the fully assembled peptide.[3][4] | |
| Low Yield on Subsequent Coupling (After successful ivDde removal) | Steric Hindrance from Branched Structure: The growing peptide chains on a branched scaffold are in close proximity, leading to steric clashes and poor coupling efficiency.[10] | Optimize Coupling Conditions: Use a more potent coupling reagent combination (e.g., HATU/DIPEA). Increase the excess of amino acid and coupling reagents. Incorporate Microwave Energy: Microwave assistance has been demonstrated to significantly improve coupling efficiency and purity for difficult branched peptides.[10] |
| Side Product Formation | Hydrazine Side Reactions: Hydrazine concentrations higher than 2% can potentially cause peptide cleavage at Glycine residues or convert Arginine to Ornithine.[7] | Careful Optimization: While 4% hydrazine can be effective for deprotection, it's crucial to be aware of potential side reactions.[9] If side products are observed, perform a careful optimization of hydrazine concentration versus reaction time to find the most effective conditions with the fewest side effects. |
| Dde/ivDde Migration: Though rare for ivDde, migration from a lysine side chain to a free N-terminal amine can occur under certain conditions, especially with the less-hindered Dde group.[3][11] | Ensure Complete N-α-Fmoc protection: Before starting ivDde deprotection, ensure the N-terminus of the primary chain is properly protected (e.g., with a Boc group if necessary) to prevent migration. The bulky nature of ivDde makes this less of a concern than with Dde.[7] |
Experimental Protocols & Methodologies
Protocol 1: Standard On-Resin ivDde Deprotection
This protocol details the standard procedure for removing the ivDde group from a resin-bound peptide.
Materials:
-
Peptide-resin containing a Lys(ivDde) residue
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).[7]
-
Agitate the mixture gently at room temperature for 3-10 minutes.[6][12]
-
Drain the solution.
-
Repeat the hydrazine treatment (steps 4-6) two more times for a total of three treatments.[6]
-
Wash the resin thoroughly with DMF (5 times).
-
Wash the resin with DCM (3 times) and finally with DMF (3 times) to prepare for the next step (e.g., coupling).
Protocol 2: Optimized ivDde Deprotection for Hindered Sequences
This protocol is adapted from an optimization study and is recommended for sequences where standard conditions result in incomplete deprotection.[9]
Materials:
-
Peptide-resin with Lys(ivDde)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the 4% hydrazine solution to the resin.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Repeat the 4% hydrazine treatment two more times (for a total of three treatments).
-
Wash the resin extensively with DMF to remove all traces of hydrazine before proceeding to the next coupling step.
Data Summary: Optimization of ivDde Removal Conditions
The following table summarizes findings from an experiment evaluating the impact of different parameters on the efficiency of ivDde removal from a model peptide.[9] The completion percentage is estimated based on the relative peak areas in the analytical HPLC chromatograms presented in the study.
| Condition | Hydrazine Conc. | Volume | Time (min) | Iterations | Estimated Completion |
| Literature Standard | 2% | 2 mL | 3 | 3 | Low / Incomplete[9] |
| Increased Time | 2% | 2 mL | 5 | 3 | ~50%[9] |
| Increased Iterations | 2% | 2 mL | 3 | 4 | ~50%[9] |
| Optimized | 4% | 2 mL | 3 | 3 | Near Complete [9] |
Visualized Workflows and Logic
Caption: Workflow for synthesizing a branched peptide using Fmoc-Lys(ivDde)-OH.
References
- 1. chempep.com [chempep.com]
- 2. nbinno.com [nbinno.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Bot Verification [merel.si]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yield in Branched Peptide Synthesis
Welcome to the technical support center for branched peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges that can lead to low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in branched peptide synthesis?
Low yields in branched peptide synthesis can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The most frequently encountered issues include:
-
Steric Hindrance: As the branched peptide structure grows, the increasing molecular complexity can physically obstruct the coupling of subsequent amino acids, leading to incomplete reactions.[1][2][3] This is particularly problematic in the divergent synthesis approach where branches are built directly on the resin.[1]
-
Peptide Aggregation: Hydrophobic sequences or those prone to forming secondary structures (α-helices or β-sheets) can aggregate on the resin.[4][5][6] This aggregation can block reactive sites, leading to incomplete coupling and deprotection steps.[4]
-
Incomplete Coupling Reactions: Insufficient activation of the incoming amino acid or suboptimal coupling times can result in a significant portion of the growing peptide chains being terminated prematurely.[7]
-
Side Reactions: Several side reactions can occur during synthesis, leading to undesired byproducts and a reduction in the final yield of the target peptide. Common side reactions include diketopiperazine formation, especially with proline at the N-terminus, and aspartimide formation.[4][8]
-
Suboptimal Deprotection: Incomplete removal of protecting groups from the branching points or the N-terminus will prevent further elongation of the peptide chain.[4]
-
Challenges in Purification: The final crude product of a branched peptide synthesis can be a complex mixture of the desired peptide and closely related impurities.[9][10][11] Loss of product during purification steps is a common contributor to low overall yield.
Q2: How can I minimize steric hindrance in my branched peptide synthesis?
Minimizing steric hindrance is crucial for improving yields. Consider the following strategies:
-
Convergent Synthesis Approach: Instead of building branches sequentially on the resin (divergent approach), synthesize the peptide branches separately and then attach them to a core scaffold.[1] This significantly reduces the steric bulk at the coupling sites on the resin.
-
Use of Spacers: Incorporating flexible spacers, such as aminohexanoic acid (Ahx), at the branching points can increase the distance between the peptide chains, reducing steric clashes and improving solvation.[12]
-
Optimized Coupling Reagents: Employ highly efficient and sterically less demanding coupling reagents. Reagents like HATU, HCTU, and COMU are known to improve coupling efficiency, especially for hindered amino acids.[13][14]
-
Increased Reaction Time and Temperature: For particularly difficult couplings, extending the reaction time or moderately increasing the temperature can help drive the reaction to completion.[15] However, be cautious as elevated temperatures can also increase the risk of side reactions.[16]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate coupling and deprotection reactions, often overcoming steric hindrance more effectively than conventional heating.[4]
Q3: What is an orthogonal protection strategy, and how does it help in branched peptide synthesis?
An orthogonal protection strategy involves using multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical reaction without affecting the others.[17][18] This is fundamental for the successful synthesis of complex molecules like branched peptides.
For branched peptides, you need to selectively deprotect the side chain of the amino acid that will form the branching point while the N-terminal protecting group and other side-chain protecting groups remain intact.[17] For example, in an Fmoc/tBu-based strategy, you could use a Dde or ivDde protecting group on the side chain of a lysine residue. The Dde/ivDde group can be selectively removed with hydrazine, leaving the Fmoc and tBu groups untouched, allowing for the synthesis of the branch to proceed from the lysine side chain.
Troubleshooting Guides
Problem 1: Low coupling efficiency at the branching point.
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reaction after coupling, confirmed by Ninhydrin test. | Steric hindrance | 1. Switch to a more potent coupling reagent (e.g., HATU, HCTU).[14] 2. Increase the excess of amino acid and coupling reagent (e.g., from 3 eq. to 5 eq.). 3. Double couple the amino acid at the branching point.[7] 4. Increase the coupling reaction time and/or temperature.[15] |
| Poor resin swelling | 1. Ensure the use of a suitable solvent (e.g., NMP instead of DMF for hydrophobic sequences).[4] 2. Consider using a more flexible resin, such as a PEG-based resin.[19] | |
| Aggregation of peptide chains | 1. Incorporate a "kinking" residue like a pseudoproline dipeptide before the branching point to disrupt secondary structures.[6] 2. Add chaotropic salts (e.g., LiCl) to the coupling reaction to disrupt hydrogen bonding.[4] |
Experimental Protocol: Double Coupling
-
After the initial coupling reaction, wash the resin thoroughly with DMF (3 x 1 min).
-
Perform a Ninhydrin (Kaiser) test to check for the presence of free amines.
-
If the test is positive (blue beads), prepare a fresh solution of the protected amino acid and coupling reagent in DMF or NMP.
-
Add the fresh coupling solution to the reaction vessel and allow the second coupling to proceed for the same duration as the first, or longer.
-
Wash the resin again with DMF (3 x 1 min) and perform another Ninhydrin test to confirm the completion of the coupling.
Problem 2: Presence of significant deletion sequences in the final product.
| Symptom | Possible Cause | Troubleshooting Steps |
| Mass spectrometry analysis shows peaks corresponding to the desired mass minus the mass of one or more amino acids. | Incomplete Fmoc deprotection | 1. Increase the deprotection time (e.g., from 2 x 10 min to 2 x 15 min). 2. Use a stronger base in the deprotection solution (e.g., add DBU to the piperidine solution).[4] 3. Monitor the deprotection reaction using a UV detector to ensure it goes to completion.[15] |
| Incomplete coupling | 1. Refer to the troubleshooting steps for "Low coupling efficiency at the branching point." 2. Perform a capping step after each coupling reaction using acetic anhydride to block any unreacted amino groups and prevent the formation of deletion sequences.[15] |
Experimental Protocol: Capping with Acetic Anhydride
-
Following the coupling step and DMF washes, add a capping solution to the resin. A common capping solution is a mixture of acetic anhydride, a base (like DIPEA or pyridine), and DMF (e.g., 5:6:89 v/v/v).
-
Allow the capping reaction to proceed for 15-30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove excess capping reagents before proceeding to the next deprotection step.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the yield, especially when dealing with sterically hindered couplings in branched peptide synthesis.
| Coupling Reagent | Structure Type | Relative Efficiency in Hindered Couplings | Racemization Risk |
| DCC/DIC | Carbodiimide | Low to Moderate | Moderate |
| HBTU/TBTU | Aminium/Uronium | High | Low (with HOBt)[20] |
| HATU | Aminium/Uronium | Very High | Very Low[13] |
| PyBOP | Phosphonium | High | Low |
| COMU | Aminium/Uronium | Very High | Very Low[13][14] |
Data compiled from multiple sources.[13][14][20][21][22]
Final Checklist for Optimizing Yield
-
Sequence Analysis: Before synthesis, analyze the peptide sequence for hydrophobic regions or residues known to be difficult (e.g., Arg, Pro).[15][19]
-
Synthesis Strategy: Choose between a divergent and convergent approach based on the complexity of your branched peptide.[1]
-
Resin and Linker: Select a resin with appropriate loading capacity and a linker that is stable to the synthesis conditions but allows for efficient final cleavage. For acid-sensitive peptides, a 2-chlorotrityl chloride resin is a good option.[4][23]
-
Protection Strategy: Carefully plan your orthogonal protection scheme to allow for selective deprotection at the branching points.[17][18]
-
Reagents and Solvents: Use high-quality, fresh reagents and solvents.[15] Consider NMP as an alternative to DMF for problematic sequences.[19]
-
Monitoring: Use analytical techniques like the Ninhydrin test and online UV monitoring to ensure each step of the synthesis goes to completion.[15][24]
-
Purification: Develop a robust purification strategy using RP-HPLC, and consider that multiple purification steps may be necessary.[9][10][11]
-
Characterization: Thoroughly characterize your final product using mass spectrometry and analytical HPLC to confirm its identity and purity.[25][26][27][28]
References
- 1. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 2. scienmag.com [scienmag.com]
- 3. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. biotage.com [biotage.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. neulandlabs.com [neulandlabs.com]
- 10. chromacademy.com [chromacademy.com]
- 11. bachem.com [bachem.com]
- 12. lifetein.com [lifetein.com]
- 13. bachem.com [bachem.com]
- 14. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 15. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 16. the-tetras.com [the-tetras.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. biotage.com [biotage.com]
- 20. peptide.com [peptide.com]
- 21. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthetic peptide vaccine design: synthesis and properties of a high-density multiple antigenic peptide system - PMC [pmc.ncbi.nlm.nih.gov]
- 25. polarispeptides.com [polarispeptides.com]
- 26. Sequencing of a branched peptide using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. resolvemass.ca [resolvemass.ca]
- 28. resolvemass.ca [resolvemass.ca]
HPLC purification strategies for peptides containing Lys(ivDde)
Welcome to the technical support center for the purification of peptides containing the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protected lysine residue. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Lys(ivDde) protecting group in peptide synthesis?
A1: The Lys(ivDde) group is an orthogonal protecting group used in solid-phase peptide synthesis (SPPS), primarily within an Fmoc/tBu strategy.[1][2] Its key feature is its stability under the basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., TFA).[2][3] This orthogonality allows for the selective deprotection of the lysine side-chain amine while the peptide is still attached to the resin. This enables site-specific modifications such as branching, cyclization, or the attachment of labels like fluorophores or PEG chains.[1][4][5]
Q2: What are the standard conditions for removing the ivDde protecting group?
A2: The standard method for cleaving the ivDde group is by treating the peptide-resin with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2][6][7] Typically, this involves two to three repeated treatments of short duration (e.g., 3-10 minutes each) to ensure complete removal.[1][6][8] The progress of the reaction can be monitored spectrophotometrically by detecting the release of the indazole byproduct, which absorbs strongly around 290 nm.[1][2][9]
Q3: Is the ivDde group completely stable to Fmoc deprotection conditions?
A3: The ivDde group is significantly more stable than its predecessor, the Dde group, and is designed to be robust during repeated Fmoc deprotection cycles with piperidine.[1][7] While the Dde group has been reported to undergo migration or partial loss during long syntheses, the more sterically hindered ivDde group minimizes these side reactions to a large extent.[1][7]
Q4: Can I purify my peptide by HPLC with the ivDde group still attached?
A4: Yes. In fact, it is a common strategy to purify the fully protected peptide, including the Lys(ivDde) group, by RP-HPLC before final deprotection.[10] This can be advantageous for removing impurities generated during synthesis, such as deletion or truncated sequences.[10] The hydrophobic nature of the ivDde group will significantly increase the peptide's retention time on a reversed-phase column compared to its unprotected counterpart.[10]
Troubleshooting Guides
Problem 1: Incomplete removal of the ivDde group.
This is one of the most common issues encountered. Incomplete cleavage leads to a heterogeneous mixture of the desired deprotected peptide and the ivDde-protected starting material, complicating the final HPLC purification.
Symptoms:
-
Two major peaks are observed in the analytical HPLC of the crude product after deprotection. One corresponds to the desired peptide, and the other, typically more retained, corresponds to the ivDde-protected peptide.
-
Mass spectrometry analysis confirms the presence of both expected and ivDde-containing species.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Hydrazine Exposure | The standard 2% hydrazine in DMF may not be sufficient, especially for sterically hindered sequences.[1][11] Increase the hydrazine concentration to 4-5%, or in difficult cases, up to 10%.[1][11] Be aware that high concentrations of hydrazine (>2%) can potentially cause side reactions, such as peptide cleavage at glycine residues or conversion of arginine to ornithine.[7] |
| Peptide Aggregation on Resin | Aggregated peptide sequences can prevent the hydrazine solution from accessing the ivDde group.[1][2] This is more common if the Lys(ivDde) residue is near the C-terminus.[1][2] Try swelling the resin in a DCM:DMF (1:1) mixture for an hour before hydrazine treatment to disrupt secondary structures.[8] |
| Suboptimal Reaction Time/Repetitions | Short reaction times may not be enough for complete cleavage. Increase the number of hydrazine treatments (e.g., from 3 repetitions to 4) or the duration of each treatment (e.g., from 3 minutes to 10-15 minutes).[8][11] |
| Alternative Deprotection Reagent | For sensitive peptides or when Fmoc-group compatibility is needed, consider using a solution of hydroxylamine hydrochloride and imidazole in NMP.[7][12][13] This reagent can effectively remove the Dde/ivDde group without affecting Fmoc protection. |
Problem 2: Poor peak shape and resolution during HPLC purification.
Even after successful ivDde removal, achieving a sharp, symmetrical peak during RP-HPLC can be challenging.
Symptoms:
-
Broad, tailing, or split peaks for the target peptide.
-
Poor separation from closely eluting impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column | Residual basic amino acids (like the newly deprotected Lys) can interact with free silanol groups on the silica-based column, causing peak tailing. Ensure 0.1% Trifluoroacetic Acid (TFA) is present in both mobile phases (Water and Acetonitrile).[14][15] TFA acts as an ion-pairing agent, masking these interactions and improving peak shape. |
| Suboptimal Gradient Slope | A steep gradient may not provide sufficient resolution to separate the target peptide from impurities.[16] Develop the method using a shallow gradient (e.g., a 0.5-1% increase in organic solvent per minute) around the expected elution concentration of your peptide.[15][16][17] |
| Peptide Solubility/Aggregation | The peptide may be precipitating on the column, especially at the point of injection or during the gradient.[18] To mitigate this, dissolve the crude peptide in a minimal amount of a strong solvent like DMF or DMSO before diluting it with the initial mobile phase.[10] Increasing the column temperature (e.g., to 40-60°C) can also improve solubility and peak shape for hydrophobic peptides.[18] |
| Incorrect Column Chemistry | A standard C18 column may not be optimal for all peptides. Consider screening different stationary phases, such as C8, Phenyl-Hexyl, or embedded polar group columns, which can offer different selectivity.[14][16] |
Experimental Protocols
Protocol 1: On-Resin ivDde Deprotection with Hydrazine
-
Resin Preparation: Swell the peptide-resin (1 g) in DMF (10 mL) for 30 minutes in a suitable reaction vessel. Drain the DMF.
-
Deprotection Solution Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For 25 mL, add 0.5 mL of hydrazine monohydrate to 24.5 mL of DMF.
-
First Hydrazine Treatment: Add the 2% hydrazine solution (25 mL) to the resin. Stopper the vessel and agitate gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 3 minutes.[1][6]
-
Filtration: Drain the hydrazine solution from the resin.
-
Repeat Treatment: Repeat steps 3 and 4 two more times for a total of three treatments.[1][6]
-
Washing: Wash the resin thoroughly with DMF (e.g., 5 x 25 mL) to remove all traces of hydrazine and the indazole byproduct.
-
Post-Deprotection: The resin can now be washed with DCM and dried for cleavage or proceed to an on-resin side-chain modification.
Protocol 2: General RP-HPLC Purification of a Deprotected Peptide
-
Sample Preparation: Dissolve the crude, lyophilized peptide in a minimal volume of DMSO or DMF. Dilute the sample with Mobile Phase A to a concentration suitable for injection (e.g., 5-10 mg/mL). Ensure the final percentage of strong solvent is low enough to ensure binding to the column. Filter the sample through a 0.45 µm syringe filter.[10]
-
Instrumentation and Column:
-
System: Preparative or semi-preparative HPLC system.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Detection: UV detector set to 214-220 nm.[14]
-
-
Method Development (Analytical Scale): First, run a broad scouting gradient on an analytical C18 column (e.g., 5% to 95% B over 30 minutes) to determine the approximate retention time of the target peptide.
-
Preparative Gradient: Based on the analytical run, design a shallow, focused gradient for the preparative column. For example, if the peptide eluted at 40% B, a preparative gradient might be 30-50% B over 40 minutes.
-
Purification and Fraction Collection: Equilibrate the preparative column with the starting mobile phase conditions. Inject the prepared sample. Collect fractions across the target peptide peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry. Pool the fractions that meet the desired purity specification (e.g., >95%). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.[10][15]
Visual Workflows
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. nbinno.com [nbinno.com]
- 4. kohan.com.tw [kohan.com.tw]
- 5. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. waters.com [waters.com]
Technical Support Center: Mass Spectrometry Analysis for ivDde Removal Confirmation
This guide provides troubleshooting advice and frequently asked questions for researchers using mass spectrometry to confirm the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group from peptides and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift in my mass spectrum upon successful ivDde removal?
A1: Successful removal of the ivDde group will result in a specific mass decrease in your molecule. The exact mass of the ivDde group is 221.28 Da. Your mass spectrum should show a peak corresponding to the molecular weight of your deprotected peptide, which is 221.28 Da less than the mass of the starting ivDde-protected peptide.
Q2: My mass spectrometry data shows a mix of protected and deprotected peptides. What is the most common cause?
A2: The most frequent cause is incomplete deprotection. The ivDde group can be difficult to remove, especially if it is located near the C-terminus of a peptide or within a sterically hindered or aggregated region of the sequence.[1][2] Incomplete removal results in a mixture of starting material and the desired product, which will be visible in the mass spectrum as two distinct peaks separated by 221.28 m/z.
Q3: How can I monitor the progress of the ivDde removal reaction before committing to mass spectrometry analysis?
A3: The cleavage of the ivDde group by hydrazine releases a chromophoric indazole by-product that strongly absorbs UV light at 290 nm.[1][2][3][4] You can monitor the reaction by measuring the UV absorbance of the reaction solution. The reaction is considered complete when the absorbance at 290 nm returns to its baseline value.[1][3]
Q4: Are there alternatives to hydrazine for ivDde removal?
A4: While 2% hydrazine in DMF is the standard method, an alternative for the related Dde group, which may have applicability, is a solution of hydroxylamine hydrochloride and imidazole in NMP.[5] This method has been shown to be selective for Dde in the presence of Fmoc groups.[5] However, for ivDde, optimizing hydrazine treatment is the most common approach.
Q5: Can the hydrazine treatment cause any side reactions?
A5: Yes, especially at concentrations higher than 2%. High concentrations of hydrazine can potentially cause cleavage of the peptide backbone at glycine residues and convert arginine residues to ornithine.[5] It is crucial to balance the concentration and reaction time to ensure complete deprotection without inducing unwanted side reactions.
Troubleshooting Guide
This section addresses the common issue of incomplete ivDde removal as confirmed by mass spectrometry.
Problem: Mass spectrum shows a significant peak for the ivDde-protected starting material.
This indicates that the deprotection reaction was not efficient. Below is a systematic approach to optimize the removal of the ivDde group.
Experimental Workflow for ivDde Deprotection & MS Analysis
Caption: Workflow from ivDde-protected peptide to MS analysis.
Troubleshooting Incomplete Deprotection
If mass spectrometry confirms incomplete deprotection, consider the following protocol modifications. It is recommended to adjust one parameter at a time to identify the most effective change.
Caption: Logic diagram for troubleshooting incomplete ivDde removal.
Data Summary: Troubleshooting Conditions
The following table summarizes starting points and optimized conditions for improving ivDde removal efficiency, based on empirical studies.[6]
| Parameter | Standard Condition | Optimized Condition for Difficult Removals | Notes |
| Hydrazine Conc. | 2% in DMF[1][5] | 4% to 6% in DMF[6] | Higher concentrations may increase side reactions. |
| No. of Treatments | 3 repetitions[1][5] | 4 to 5 repetitions | Increasing repetitions is often the first and safest parameter to adjust. |
| Reaction Time | 3 minutes per treatment[1] | 5 to 10 minutes per treatment | Longer times may be needed for sterically hindered sites.[6] |
Data Summary: Expected Mass Changes
Use this table to quickly interpret your mass spectrometry results.
| Analysis Result | Expected Mass Change | Interpretation |
| Single Major Peak | -221.28 Da | Success: Complete removal of the ivDde group. |
| Two Major Peaks | Original Mass & -221.28 Da | Incomplete Reaction: Mixture of protected and deprotected product. |
| Single Major Peak | No Change | Failure: The deprotection reaction did not proceed. |
| Other Peaks | e.g., +16 Da, +56 Da | Side Reactions: May indicate oxidation or other modifications.[7] |
Experimental Protocols
Protocol 1: Standard ivDde Removal from Solid-Phase Resin
This protocol describes the standard method for removing the ivDde group from a peptide synthesized on a solid support.[1][5][8]
-
Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF). Prepare approximately 25 mL of solution per gram of peptide-resin.
-
N-Terminal Protection: If the N-terminal amino acid is protected with an Fmoc group, it should be replaced with a Boc group, as hydrazine will also remove Fmoc.[1][5]
-
First Hydrazine Treatment: Add the 2% hydrazine solution to the flask containing the peptide-resin. Stopper the flask and allow it to stand at room temperature for 3 minutes with gentle agitation.
-
Filtration: Filter the resin to remove the hydrazine solution.
-
Repeat Treatment: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments.
-
Washing: Wash the resin thoroughly with DMF (at least 3-5 times) to remove any residual hydrazine and the indazole by-product. The resin is now ready for subsequent modification or cleavage.
Protocol 2: Sample Preparation and Mass Spectrometry Analysis
This protocol provides a general workflow for preparing the cleaved peptide for LC-MS analysis.
-
Peptide Cleavage: After ivDde removal (and any subsequent on-resin modifications), cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitation and Washing: Precipitate the cleaved peptide in cold methyl tert-butyl ether (MTBE). Centrifuge to pellet the peptide and wash the pellet with cold MTBE to remove scavengers.[7]
-
Sample Solubilization: Dry the peptide pellet under vacuum. Dissolve the crude peptide in a suitable solvent for LC-MS, typically a mixture of water and acetonitrile containing 0.1% formic acid (e.g., 50% acetonitrile/water + 0.1% formic acid).[9]
-
LC-MS Analysis: Inject the dissolved sample onto a reverse-phase C18 column connected to a mass spectrometer. Elute the peptide using a suitable gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[9]
-
Data Interpretation: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M+H]+) for the expected deprotected peptide. Compare this to the calculated theoretical mass and check for the absence of the ivDde-protected starting material (+221.28 Da).
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing the Stability of Fmoc-L-Lys(ivDde)-OH in Long Peptide Syntheses
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-L-Lys(ivDde)-OH in solid-phase peptide synthesis (SPPS), particularly in the context of long and complex peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: this compound is a derivative of L-lysine with two key protecting groups: the base-labile Fmoc group on the α-amino group and the hydrazine-sensitive ivDde group on the ε-amino group.[1] The major advantage of the ivDde group is its orthogonality to the standard Fmoc SPPS chemistry.[1][2] It is stable to the piperidine solutions used for Fmoc group removal and to trifluoroacetic acid (TFA) used for resin cleavage, allowing for selective deprotection of the lysine side chain for modifications such as branching, labeling, or cyclization.[1][3]
Q2: Under what conditions is the ivDde group stable?
A2: The ivDde protecting group is stable under the following conditions commonly used in Fmoc SPPS:
-
Fmoc Deprotection: Stable to repeated treatments with 20% piperidine in DMF.[3]
-
TFA Cleavage: Stable to standard TFA cleavage cocktails used for removing peptides from the resin and cleaving other side-chain protecting groups.[3]
Q3: What are the standard conditions for removing the ivDde protecting group?
A3: The standard and most common method for the removal of the ivDde group is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[4] This is typically performed on the solid support after the main peptide chain has been assembled.
Q4: Can the removal of the ivDde group be monitored?
A4: Yes, the cleavage of the ivDde group with hydrazine releases a chromophoric indazole byproduct that strongly absorbs UV light at approximately 290 nm.[3][5] This allows for real-time monitoring of the deprotection reaction by spectrophotometry.[3][5][6]
Troubleshooting Guide
Issue 1: Incomplete or Sluggish Removal of the ivDde Group
Q: I am observing incomplete removal of the ivDde group after treatment with 2% hydrazine. What could be the cause and how can I resolve this?
A: Incomplete ivDde removal is a common issue, particularly in long or complex peptide syntheses. Several factors can contribute to this problem:
-
Peptide Aggregation: If the peptide sequence is prone to aggregation on the solid support, it can physically shield the ivDde group from the hydrazine reagent, leading to incomplete deprotection.[1][3]
-
Steric Hindrance: The bulky nature of the ivDde group can sometimes make it difficult to access, especially if it is located in a sterically hindered region of the peptide or close to the C-terminus.[3]
-
Insufficient Reaction Time or Reagent Concentration: The standard conditions may not be sufficient for complete removal in all cases.
Troubleshooting Steps:
-
Increase Hydrazine Concentration and/or Reaction Time: As demonstrated in the table below, increasing the hydrazine concentration and the number of treatments can significantly improve deprotection efficiency.
-
Swell the Resin: Before adding the hydrazine solution, swell the peptide-resin in a 1:1 mixture of DMF and dichloromethane (DCM) for at least one hour to disrupt secondary structures and improve reagent accessibility.[1]
-
Repeat the Hydrazine Treatment: Instead of a single long treatment, multiple shorter treatments (e.g., 3 x 3 minutes) with fresh hydrazine solution can be more effective.
-
Use an Alternative Deprotection Reagent: For particularly difficult cases, consider using a hydroxylamine-based reagent, which can be more effective and offers better orthogonality with the Fmoc group.
Issue 2: Potential for Side Reactions
Q: Are there any potential side reactions associated with the use of this compound and its deprotection?
A: While generally robust, there are a few potential side reactions to be aware of:
-
Fmoc Group Removal by Hydrazine: Hydrazine can also remove the Fmoc protecting group.[3] Therefore, ivDde deprotection should be performed after the completion of the peptide chain assembly, or the N-terminus should be protected with a group stable to hydrazine, such as the Boc group.
-
Migration of the Protecting Group: While the more hindered ivDde group is less prone to migration than the related Dde group, the possibility of migration to an unprotected amine under certain conditions, though minimal, should be considered.
Data Presentation
Table 1: Efficiency of ivDde Deprotection under Various Conditions
The following table summarizes the semi-quantitative results from an optimization study of ivDde removal from a model peptide (ACP-K(ivDde)) on a solid support. The data is adapted from a study by Biotage.
| Hydrazine Concentration (%) | Reaction Time per Repetition (min) | Number of Repetitions | Estimated Deprotection Efficiency |
| 2 | 3 | 3 | Low (small fraction removed)[7] |
| 2 | 5 | 3 | ~50%[7] |
| 2 | 3 | 4 | ~50%[7] |
| 4 | 3 | 3 | Near Complete[7] |
Experimental Protocols
Protocol 1: Standard ivDde Deprotection with 2% Hydrazine
This protocol describes the standard method for removing the ivDde protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing Lys(ivDde)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Shaking vessel
Procedure:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Shake the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Repeat steps 4-6 two more times for a total of three treatments.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
The resin is now ready for the next step in the synthesis.
Protocol 2: Optimized ivDde Deprotection for Difficult Sequences
This protocol is recommended for peptides where standard deprotection is incomplete.
Materials:
-
Peptide-resin containing Lys(ivDde)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hydrazine monohydrate
-
Shaking vessel
Procedure:
-
Swell the peptide-resin in a 1:1 mixture of DMF:DCM for 1 hour.[1]
-
Drain the solvent.
-
Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF.
-
Add the 4% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Shake the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Repeat steps 4-6 two more times for a total of three treatments.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection before proceeding.
Protocol 3: Alternative ivDde Deprotection with Hydroxylamine
This protocol provides an alternative method for ivDde removal that is orthogonal to the Fmoc group.
Materials:
-
Peptide-resin containing Lys(ivDde)
-
N-methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Shaking vessel
Procedure:
-
Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent based on the resin substitution) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[4][8]
-
Swell the peptide-resin in NMP for 30-60 minutes.
-
Drain the NMP from the resin.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Shake the mixture at room temperature for 30-60 minutes.[4][8]
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
The resin is now ready for subsequent reactions.
Visualizations
Caption: Chemical structure and deprotection of this compound.
References
Technical Support Center: The ivDde Protecting Group
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) protecting group in solid-phase peptide synthesis (SPPS). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you mitigate common challenges, particularly the issue of ivDde group migration.
Troubleshooting Guide: ivDde Protecting Group Migration
Issue: Unexpected side products or loss of site-selectivity during peptide synthesis.
This is often indicative of ivDde protecting group migration, where the ivDde group moves from its intended amino acid side chain (e.g., Lysine) to another free amine, such as the N-terminal α-amino group.
| Symptom | Potential Cause | Recommended Solution |
| Mass spectrometry (MS) analysis shows a mass corresponding to the peptide with the ivDde group on an unintended residue. | Piperidine-mediated Migration: The use of piperidine for Fmoc deprotection is a primary cause of ivDde migration. The free amine generated after Fmoc removal can nucleophilically attack the ivDde-protected amine.[1] | 1. Use a non-nucleophilic base for Fmoc deprotection: Replace 20% piperidine in DMF with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[2][3] 2. Use a milder base cocktail: A combination of 5% piperazine and 2% DBU in DMF can also be effective and is considered a safer alternative.[4][5] |
| HPLC analysis shows a new peak with a similar retention time to the desired product. | Intra- or Inter-molecular Migration: The migration can occur within the same peptide chain or between adjacent peptides on the resin.[1] | Optimize Fmoc deprotection conditions: If using piperidine is unavoidable, reduce the deprotection time and number of treatments to the minimum required for complete Fmoc removal. |
| Difficulty in removing the ivDde group at the end of the synthesis. | Steric Hindrance/Peptide Aggregation: The bulky nature of the ivDde group, especially when located near the C-terminus or within an aggregated peptide sequence, can make its removal with hydrazine challenging. | 1. Increase hydrazine concentration: If the standard 2% hydrazine in DMF is inefficient, the concentration can be increased up to 10%. 2. Increase reaction time and repetitions: Repeat the treatment with the hydrazine solution multiple times (e.g., 3-5 times for 3-5 minutes each).[6] 3. Use an alternative deprotection reagent: A solution of hydroxylamine hydrochloride and imidazole in NMP can be used for Dde/ivDde removal and is orthogonal to the Fmoc group.[7] |
| Loss of ivDde group during synthesis. | Instability in prolonged syntheses: Although more stable than the Dde group, the ivDde group can show some instability during the synthesis of very long peptide sequences.[7] | Use Fmoc-Lys(ivDde)-OH strategically: For the synthesis of long peptides, consider the stability of the ivDde group and minimize the number of piperidine deprotection steps after its incorporation where possible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of ivDde migration?
A1: The migration of the ivDde group is a nucleophilic acyl transfer reaction. During Fmoc deprotection with piperidine, a free primary or secondary amine is generated. This amine can then act as a nucleophile and attack the carbonyl group of the ivDde-protected amine, leading to the transfer of the ivDde group. This can happen both intramolecularly (to another amine within the same peptide) and intermolecularly (to an amine on an adjacent peptide chain on the solid support).[1]
Q2: How is the ivDde group an improvement over the Dde group?
A2: The ivDde group is a more sterically hindered analogue of the Dde group. This increased steric bulk makes the ivDde group more stable and significantly less prone to migration compared to the Dde group under the same conditions.[7] While Dde has been observed to undergo significant migration, the ivDde group offers enhanced stability, making it a better choice for complex peptide synthesis.[7]
Q3: Can I monitor the removal of the ivDde group?
A3: Yes, the deprotection of the ivDde group with hydrazine can be monitored spectrophotometrically. The reaction of hydrazine with the ivDde group releases a chromophoric indazole derivative that strongly absorbs UV light at approximately 290 nm.[8] By measuring the absorbance of the filtrate after each hydrazine treatment, you can follow the progress of the deprotection reaction.
Q4: Are there alternatives to hydrazine for ivDde removal?
A4: Yes, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used to remove the ivDde group. This method is particularly useful when you need to remove the ivDde group in the presence of an Fmoc group, as it offers better orthogonality.[7]
Q5: What is the best way to avoid ivDde migration when using piperidine for Fmoc deprotection?
A5: While replacing piperidine is the most effective solution, if its use is necessary, minimizing the exposure of the peptide to the basic conditions is key. Use the shortest possible deprotection times and the minimum number of treatments required for complete Fmoc removal.
Data Presentation
The following table summarizes the relative stability of the Dde and ivDde protecting groups and the impact of different Fmoc deprotection reagents on migration. The extent of migration is described qualitatively based on literature findings, as precise quantitative comparisons are highly sequence-dependent.
| Protecting Group | Fmoc Deprotection Reagent | Extent of Migration | Key Observations |
| Dde | 20% Piperidine in DMF | High | Prone to significant intra- and intermolecular migration, especially with prolonged exposure.[1] |
| ivDde | 20% Piperidine in DMF | Low | The increased steric hindrance of the isovaleryl group significantly reduces but does not eliminate migration.[7] |
| ivDde | 2% DBU in DMF | Very Low / Negligible | DBU is a non-nucleophilic base and is less likely to induce the nucleophilic attack required for migration.[2] |
| ivDde | 5% Piperazine / 2% DBU in DMF | Very Low / Negligible | This combination offers rapid and efficient Fmoc deprotection with a reduced risk of side reactions, including migration.[4][5] |
Experimental Protocols
Protocol 1: Fmoc Deprotection using DBU to Minimize ivDde Migration
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Reagent Preparation: Prepare a 2% (v/v) solution of DBU in DMF.
-
Deprotection: Drain the DMF from the swollen resin and add the 2% DBU solution.
-
Reaction: Agitate the resin at room temperature for 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
Protocol 2: Selective Removal of the ivDde Protecting Group with Hydrazine
-
Resin Preparation: Ensure the N-terminal α-amino group is protected (e.g., with a Boc group if the final peptide is to be N-terminally protected) as hydrazine can also remove the Fmoc group.
-
Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Deprotection: Add the 2% hydrazine solution to the resin.
-
Reaction: Agitate the resin at room temperature for 3-5 minutes.
-
Monitoring (Optional): Collect the filtrate and measure its absorbance at 290 nm to monitor the release of the indazole byproduct.
-
Repetition: Drain the solution and repeat steps 3-4 two to four more times, or until the absorbance at 290 nm of the filtrate is negligible.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
Protocol 3: Monitoring ivDde Migration by HPLC
-
Sample Preparation: After a critical Fmoc-deprotection step where migration is suspected, cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from low to high concentration of Solvent B over a suitable time frame (e.g., 5% to 95% B over 30 minutes).
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis: The migrated peptide will likely have a slightly different retention time compared to the desired product due to a change in its overall hydrophobicity. The identity of the peaks should be confirmed by mass spectrometry.
Mandatory Visualizations
Caption: Mechanism of ivDde migration during Fmoc deprotection.
Caption: Troubleshooting workflow for ivDde migration.
References
- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
Improving coupling efficiency of Fmoc-L-Lys(ivDde)-OH in difficult sequences
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation of Fmoc-L-Lys(ivDde)-OH in difficult peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a derivative of the amino acid L-lysine used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It features two key protecting groups: the base-labile Fmoc group on the alpha-amino group and the hydrazine-labile ivDde group on the epsilon-amino group of the lysine side chain.[1][2] The ivDde group is orthogonal to the Fmoc and many acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), meaning it can be selectively removed without affecting these other groups.[3][4] This orthogonality is highly valuable for the synthesis of complex peptides, such as branched or cyclic peptides, and for site-specific modifications like PEGylation or the attachment of fluorescent labels.[2][3][5]
Q2: What makes this compound challenging to couple in certain peptide sequences?
A2: The primary challenge in coupling this compound stems from the steric hindrance caused by the bulky ivDde protecting group on the lysine side chain.[4] This steric bulk can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete or slow coupling reactions. This issue is often exacerbated in "difficult sequences," which may be prone to aggregation or contain other sterically hindered amino acids.[6][7]
Q3: What are common indicators of poor coupling efficiency for this compound?
A3: Poor coupling efficiency can manifest in several ways, including:
-
Low peptide yield and purity: The final crude peptide product will have a lower than expected yield and purity, with deletion sequences (where the this compound was not incorporated) being a major impurity.[7][8]
-
Positive Kaiser test: A positive Kaiser test after the coupling step indicates the presence of unreacted free primary amines on the resin.
-
Difficult purification: The presence of closely eluting deletion sequences can make the purification of the target peptide by HPLC challenging.
Q4: Are there alternatives to this compound if coupling remains problematic?
A4: Yes, several other orthogonally protected lysine derivatives are available that may offer different steric profiles or deprotection conditions. These include:
-
Fmoc-L-Lys(Dde)-OH: The Dde group is smaller than ivDde but is also removed by hydrazine. However, it can be more prone to migration.
-
Fmoc-L-Lys(Mtt)-OH: The Mtt group is removed under mildly acidic conditions.[4]
-
Fmoc-L-Lys(Alloc)-OH: The Alloc group is removed using a palladium catalyst.[4]
-
ivDde-L-Lys(Fmoc)-OH: This reversed derivative can be used to facilitate side-chain modification immediately after its incorporation.[9]
Troubleshooting Guide
This guide addresses common issues encountered when coupling this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield | Steric Hindrance: The bulky ivDde group is preventing efficient reaction. | 1. Optimize Coupling Reagents: Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[6][10] These reagents are known to be more effective for sterically hindered amino acids. 2. Double Coupling: Perform the coupling step twice with a fresh solution of activated this compound to drive the reaction to completion.[6] 3. Increase Reagent Equivalents: Use a higher molar excess of the amino acid and coupling reagents relative to the resin's loading capacity.[8] |
| Peptide Aggregation | Sequence Properties: The growing peptide chain is aggregating on the solid support, blocking reactive sites. | 1. Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP), which can improve the solvation of the peptide chain.[6] 2. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to disrupt secondary structures and improve reagent accessibility.[6] 3. Microwave-Assisted Synthesis: Utilize a microwave peptide synthesizer. Microwave energy can disrupt aggregation and significantly accelerate coupling reactions.[11][12] |
| Incomplete ivDde Deprotection | Steric Hindrance/Aggregation: The ivDde group is inaccessible to the hydrazine solution. | 1. Increase Hydrazine Concentration/Time: For stubborn ivDde groups, especially those near the C-terminus or in aggregated sequences, increase the hydrazine concentration from 2% to 5-10% in DMF and/or increase the reaction time.[13][14] 2. Pre-Swell Resin: Swell the resin in a 1:1 mixture of DMF:DCM for 1 hour before hydrazine treatment to improve accessibility.[13] 3. Alternative Deprotection Reagent: Use a solution of hydroxylamine/imidazole in NMP, which can be effective for complete cleavage without degrading the peptide chain.[13] |
Quantitative Data on Coupling Efficiency
While direct comparative data for various coupling reagents with this compound is limited in the literature, studies on the synthesis of complex branched peptides using this derivative provide insights into achievable purities. Microwave-enhanced SPPS, in particular, has shown success in overcoming the challenges associated with this sterically hindered amino acid.
| Peptide Type | Synthesis Method | Coupling Reagent Combination | Crude Peptide Purity (%) | Reference |
| Branched Lactoferricin-Lactoferrampin | Microwave-Enhanced SPPS | DIC / Oxyma Pure | 77 | [11] |
| Branched Histone H2B-Ubiquitin Conjugate | Microwave-Enhanced SPPS | DIC / Oxyma Pure | 75 | [11] |
| Tetra-branched Antifreeze Peptide Analog | Microwave-Enhanced SPPS | DIC / Oxyma Pure | 71 | [11] |
Key Experimental Protocols
Protocol 1: Microwave-Assisted Coupling of this compound
This protocol is designed for automated microwave peptide synthesizers and is effective for coupling sterically hindered amino acids.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling Reagent Solution: 1.0 M DIC in DMF
-
Activator Solution: 1.0 M Oxyma Pure in DMF
-
Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF
-
DMF (Peptide synthesis grade)
-
DCM (Peptide synthesis grade)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes before the first coupling.
-
Fmoc Deprotection:
-
Treat the resin with the deprotection solution.
-
Apply microwave energy (e.g., up to 75°C for 3 minutes).
-
Drain the vessel and wash the resin thoroughly with DMF.
-
-
Coupling Reaction:
-
Add a 5-fold molar excess of this compound (relative to resin loading) to the reaction vessel.
-
Add the coupling reagent (DIC) and activator (Oxyma Pure) solutions.
-
Apply microwave energy (e.g., up to 75°C for 5 minutes).
-
Drain the vessel and wash the resin with DMF.
-
-
Post-Coupling Check (Optional): Perform a Kaiser test on a small sample of the resin to ensure the reaction has gone to completion (a negative result is desired). If the test is positive, perform a second coupling (double coupling).
-
Capping (Optional): To block any unreacted amines, treat the resin with an acetic anhydride solution (e.g., 10% Ac₂O in DMF).
-
Washing: Wash the resin thoroughly with DMF and DCM before proceeding to the next deprotection/coupling cycle.
Protocol 2: On-Resin Deprotection of the ivDde Group
This protocol outlines the selective removal of the ivDde protecting group to allow for side-chain modification.
Materials:
-
Peptide-resin with an incorporated Lys(ivDde) residue (N-terminus should be protected, e.g., with a Boc group, if further chain elongation is not desired).
-
Deprotection Solution: 2-5% hydrazine monohydrate in DMF.
-
DMF (Peptide synthesis grade)
Procedure:
-
Resin Preparation: Wash the peptide-resin with DMF.
-
Hydrazine Treatment:
-
Add the 2-5% hydrazine/DMF solution to the resin (approximately 25 mL per gram of resin).
-
Agitate the mixture at room temperature for 10 minutes.
-
Drain the solution.
-
-
Repeat Treatment: Repeat the hydrazine treatment two more times with fresh solution to ensure complete removal of the ivDde group.
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of hydrazine and the cleaved protecting group.
-
Confirmation: The deprotection can be monitored by UV spectrophotometry, as the indazole byproduct of the cleavage absorbs strongly at 290 nm.[9]
Visualizations
Caption: Workflow for SPPS incorporating this compound and subsequent side-chain modification.
Caption: Troubleshooting decision tree for low coupling efficiency of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 10. benchchem.com [benchchem.com]
- 11. Bot Verification [merel.si]
- 12. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 14. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Fmoc-L-Lys(ivDde)-OH and Fmoc-L-Lys(Dde)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful construction of complex peptides. For the selective modification of lysine side chains, Fmoc-L-Lys(Dde)-OH and its more sterically hindered analogue, Fmoc-L-Lys(ivDde)-OH, are two of the most prominent reagents. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their specific synthetic needs.
Introduction to Dde and ivDde Protecting Groups
Both the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups offer orthogonal protection to the standard Fmoc/tBu strategy. They are stable to the basic conditions used for Fmoc-group removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[1] Their selective removal is typically achieved using dilute solutions of hydrazine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2] This unique deprotection chemistry allows for on-resin modification of the lysine ε-amino group, enabling the synthesis of branched peptides, cyclic peptides, and peptides conjugated with various labels such as fluorophores or biotin.[3][4]
The primary distinction between Dde and ivDde lies in the steric hindrance around the enamine functionality, which significantly impacts their stability and removal kinetics.
Chemical Structures
The chemical structures of Fmoc-L-Lys(Dde)-OH and this compound are depicted below. The key difference is the isobutyl group in ivDde, which provides greater steric bulk compared to the ethyl group in Dde.
Caption: Chemical structures of Fmoc-L-Lys(Dde)-OH and this compound.
Performance Comparison: Stability and Deprotection
The choice between Dde and ivDde hinges on a trade-off between ease of removal and stability. While Dde is generally easier to cleave, it is less robust, which can lead to premature deprotection or side reactions.[5] Conversely, the increased steric hindrance of the ivDde group enhances its stability but can make its removal more challenging.[5]
| Parameter | Fmoc-L-Lys(Dde)-OH | This compound |
| Stability to Piperidine | Less stable; partial loss in long syntheses and potential for migration.[5][6] | Highly stable; no significant leaching or migration observed.[5] |
| Deprotection Conditions | 2% Hydrazine in DMF.[2] Alternative: Hydroxylamine/imidazole in NMP for Fmoc compatibility.[2] | 2-5% Hydrazine in DMF; may require higher concentrations (up to 10%) or repeated treatments for complete removal.[5][7] |
| Ease of Removal | Easier to remove. | Can be difficult to remove, especially if located at the C-terminus or in an aggregated peptide sequence.[1][5] |
| Side Reactions | Prone to intra- and intermolecular migration to unprotected lysine ε-amino groups, especially in the presence of piperidine.[6] | Migration is not a significant issue due to increased steric hindrance.[5] |
Experimental Data and Protocols
Deprotection Kinetics and Efficiency
Direct comparative kinetic data is scarce in the literature; however, qualitative and semi-quantitative observations consistently indicate that Dde is removed more readily than ivDde.
Fmoc-L-Lys(Dde)-OH Deprotection: Standard protocols typically involve treating the peptide-resin with 2% hydrazine in DMF for short durations (e.g., 3 x 3 minutes).[2]
This compound Deprotection: Removal of the ivDde group can be more sluggish. Studies have shown that standard conditions (e.g., 3 x 3 minutes with 2% hydrazine) may result in incomplete deprotection (~50%).[8] Increasing the hydrazine concentration to 4-5% or increasing the number of treatments can significantly improve the deprotection yield to near completion.[7][8]
The deprotection reaction can be monitored spectrophotometrically by measuring the absorbance of the indazole byproduct at 290 nm.[5]
Caption: General deprotection scheme for Dde and ivDde groups.
Dde Migration Side Reaction
A significant drawback of the Dde group is its propensity to migrate from the ε-amino group of a lysine residue to an unprotected ε-amino group of another lysine or an N-terminal α-amino group.[6] This migration is facilitated by the presence of piperidine during Fmoc deprotection and can also occur in neat DMF.[6] This can lead to scrambling of the peptide sequence and the generation of hard-to-separate impurities.
The use of this compound largely circumvents this issue due to the steric hindrance afforded by the isobutyl group, which disfavors the migration reaction.[5]
Caption: Dde migration to an unprotected lysine side chain.
Experimental Protocols
Protocol 1: Standard Deprotection of Dde/ivDde
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with a solution of 2% (v/v) hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).[2]
-
Agitate the mixture at room temperature for 3-10 minutes.
-
Filter the resin and repeat the hydrazine treatment 2-4 more times.[2][6]
-
Monitor the deprotection by taking a sample of the filtrate and measuring the absorbance at 290 nm. The reaction is complete when the absorbance returns to baseline.[5]
-
Wash the resin thoroughly with DMF.
Note: For ivDde, if deprotection is incomplete, the hydrazine concentration can be increased to 4-5%.[7][8]
Protocol 2: Synthesis of a Branched Peptide using this compound
This protocol outlines the synthesis of a model branched peptide.
Caption: Workflow for branched peptide synthesis.
-
Main Chain Synthesis: Synthesize the main peptide chain on a suitable solid support using standard Fmoc-SPPS chemistry.
-
Incorporation of Branching Point: Couple this compound at the desired position.
-
Continue Main Chain Synthesis: Continue the elongation of the main peptide chain to the desired length.
-
N-terminal Protection: After the final Fmoc deprotection of the main chain, protect the N-terminal α-amino group with a Boc group by reacting with Boc-anhydride. This is necessary as hydrazine will also remove the Fmoc group.[2]
-
ivDde Removal: Selectively remove the ivDde group from the lysine side chain using an optimized protocol (e.g., 3 x 10 minutes with 5% hydrazine in DMF).[7]
-
Branched Chain Synthesis: Synthesize the second peptide chain (the branch) on the now-free ε-amino group of the lysine residue using Fmoc-SPPS.
-
Final Cleavage: Cleave the branched peptide from the resin and remove all remaining side-chain protecting groups using a standard TFA cleavage cocktail.
-
Purification: Purify the crude branched peptide by reverse-phase HPLC.
Microwave-assisted SPPS can significantly accelerate the synthesis of branched peptides, with reported synthesis times of under 5 hours and purities of 71-77%.[7]
Conclusion and Recommendations
The choice between Fmoc-L-Lys(Dde)-OH and this compound is dictated by the specific demands of the peptide synthesis.
-
Fmoc-L-Lys(Dde)-OH may be suitable for the synthesis of shorter peptides where the risk of migration is lower and ease of deprotection is a priority. However, caution is advised, and the use of alternative Fmoc deprotection conditions (e.g., with DBU) or hydroxylamine for Dde removal might be necessary to minimize side reactions.[6]
-
This compound is the superior choice for the synthesis of long or complex peptides, including those with multiple lysine residues where the risk of Dde migration is high.[5] Its enhanced stability ensures the integrity of the protecting group throughout the synthesis. While its removal can be more challenging, optimization of the deprotection conditions (increased hydrazine concentration or repeated treatments) generally leads to successful and clean deprotection.[8]
For demanding applications such as the synthesis of therapeutic peptides or complex bioconjugates, the enhanced security offered by the ivDde group makes This compound the more reliable and recommended reagent.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bot Verification [merel.si]
- 8. biotage.com [biotage.com]
A Comparative Analysis of Orthogonal Lysine Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide synthesis, the strategic selection of protecting groups for the ε-amino function of lysine is paramount to achieving high yields and purity of the final product. Orthogonal protecting groups, which can be selectively removed without affecting other protecting groups on the peptide, are indispensable tools for the synthesis of complex peptides, including those with branched structures, cyclic motifs, and post-translational modifications. This guide provides an objective comparison of the performance of commonly used orthogonal lysine protecting groups, supported by experimental data and detailed methodologies.
The Principle of Orthogonal Protection
In Solid-Phase Peptide Synthesis (SPPS), the α-amino group of the growing peptide chain is temporarily protected, typically with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The side chains of reactive amino acids, such as the ε-amino group of lysine, are protected with groups that are stable to the α-amino deprotection conditions. The key to orthogonal protection lies in the ability to deprotect the lysine side chain under conditions that do not cleave the N-terminal Fmoc group, other side-chain protecting groups, or the peptide from the solid support.
Comparative Data of Common Lysine Protecting Groups
The following tables summarize the key characteristics and performance metrics of the most widely used orthogonal protecting groups for the ε-amino group of lysine in Fmoc-based SPPS.
| Protecting Group | Abbreviation | Chemical Structure | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | C₅H₉O₂ | Strong Acid (e.g., TFA) | Stable to base and palladium catalysis. |
| Benzyloxycarbonyl | Cbz or Z | C₈H₇O₂ | Catalytic Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH) | Stable to mild acid and base. |
| Allyloxycarbonyl | Alloc | C₄H₅O₂ | Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Stable to acid and base. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | C₁₀H₁₃O₂ | 2% Hydrazine in DMF | Stable to acid and base. Prone to migration. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | C₁₃H₁₉O₂ | 2-5% Hydrazine in DMF | Stable to acid and base. More stable to migration than Dde. |
Table 1: Overview of Common Orthogonal Lysine Protecting Groups.
| Protecting Group | Typical Deprotection Time | Reported Crude Purity (Branched Peptide Synthesis) | Key Advantages | Key Disadvantages |
| Boc | 1-2 hours | Not directly compared in the same study | High stability, widely used. | Requires harsh acidic conditions for removal, which can be detrimental to sensitive peptides.[1][2] |
| Cbz | 1-4 hours | Not directly compared in the same study | Well-established, orthogonal to Fmoc and Boc. | Requires catalytic hydrogenation which can be incompatible with sulfur-containing amino acids. |
| Alloc | 5 min - 2 hours | 82% | Mild deprotection conditions, orthogonal to acid- and base-labile groups.[3][4] | Requires a palladium catalyst which can be costly and requires careful removal.[3][4] |
| Dde | ~10-30 minutes | Not directly compared in the same study | Mild and rapid deprotection. | Prone to migration to unprotected amines, especially during prolonged piperidine treatment.[5] |
| ivDde | ~10-30 minutes | 93% | Similar to Dde but with significantly reduced migration due to steric hindrance.[6] | Can be difficult to remove in sterically hindered or aggregated sequences.[6] |
Table 2: Performance Comparison of Lysine Protecting Groups.
Experimental Protocols
Detailed methodologies for the deprotection of key orthogonal lysine protecting groups are provided below. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and solid support.
Protocol 1: Alloc Group Deprotection
This protocol is for the removal of the allyloxycarbonyl (Alloc) group from the ε-amino group of a lysine residue on a solid support.
Reagents:
-
Dichloromethane (DCM)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Prepare a deprotection solution of 0.0312 M Pd(PPh₃)₄ and 0.750 M phenylsilane in DCM.
-
Drain the DCM from the resin and add the deprotection solution.
-
Agitate the mixture at room temperature for 30 minutes.
-
Repeat the deprotection step with a fresh solution for another 30 minutes.
-
Wash the resin thoroughly with DCM (5x), DMF (5x), and finally DCM (3x).
Protocol 2: Dde and ivDde Group Deprotection
This protocol describes the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) protecting groups.
Reagents:
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
Procedure:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For ivDde, a 5% solution may be required for complete removal.
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add the hydrazine solution to the resin.
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the solution and repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5x).
Note: Hydrazine can also remove the Fmoc group. Therefore, the N-terminus of the peptide should be protected with a Boc group or another group stable to hydrazine if further elongation of the peptide chain is not desired.[7]
Discussion and Recommendations
The choice of an orthogonal lysine protecting group is highly dependent on the specific synthetic strategy and the nature of the target peptide.
-
Boc is a robust and widely used protecting group, but its removal requires harsh acidic conditions that can be incompatible with acid-sensitive residues. It is best suited for peptides that do not contain functionalities susceptible to acid cleavage.
-
Cbz offers a classic orthogonal protection scheme but is less commonly used in modern SPPS due to the requirement for catalytic hydrogenation, which can be problematic for peptides containing sulfur or other reducible functional groups.
-
Alloc is an excellent choice for many applications due to its mild deprotection conditions. It is particularly valuable for the on-resin synthesis of cyclic and branched peptides. However, the cost of the palladium catalyst and the need for its complete removal from the final product are important considerations.
-
Dde and ivDde provide a valuable alternative with their mild, hydrazine-based deprotection. The ivDde group is generally preferred over Dde due to its enhanced stability and lower tendency for migration, which can lead to impurities.[6] The reported crude purity of a branched peptide synthesized using Lys(ivDde) was significantly higher than that using Lys(Alloc), suggesting its potential for cleaner synthesis in certain contexts. However, the removal of ivDde can be challenging in sterically hindered or aggregated peptide sequences.
For complex peptide synthesis requiring multiple, orthogonal deprotection steps, a careful evaluation of the stability and deprotection kinetics of each protecting group is crucial. The data presented in this guide provides a foundation for making an informed decision, but empirical optimization for each specific synthetic target is highly recommended.
References
- 1. osti.gov [osti.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
A Head-to-Head Comparison: The ivDde Protecting Group Eclipses Alloc for Lysine Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the choice of protecting groups is a critical determinant of success. When it comes to the orthogonal protection of lysine side chains, the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group presents significant advantages over the more traditional allyloxycarbonyl (Alloc) group. This guide provides an objective comparison, supported by experimental data, to inform the selection of the optimal protecting group strategy.
The primary advantages of the ivDde group lie in its milder and metal-free deprotection conditions, enhanced stability, and robust orthogonality, which collectively contribute to higher peptide yields and purity. In contrast, the Alloc group's reliance on palladium catalysts for removal introduces complexities, potential for side reactions, and concerns regarding heavy metal contamination.
Superior Stability and Orthogonality of ivDde
The ivDde group is lauded for its stability under the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated treatments with 20% piperidine in DMF for Fmoc group removal and exposure to trifluoroacetic acid (TFA) during final cleavage from the resin.[1][2][3] This stability minimizes premature deprotection and subsequent side reactions. While the Alloc group is also stable to piperidine and TFA, its removal requires a palladium(0)-catalyzed reaction, which can be sensitive and requires an inert atmosphere for optimal performance.[4][5][6]
A key concern with the related Dde protecting group is its potential for migration to an unprotected lysine side chain during Fmoc deprotection with piperidine.[7][8] The more sterically hindered ivDde group was specifically designed to mitigate this issue and does not exhibit significant migration, ensuring the integrity of the peptide sequence.[1]
Deprotection: A Tale of Two Chemistries
The most significant distinction between ivDde and Alloc lies in their deprotection chemistry. The ivDde group is cleaved under mild, metal-free conditions using a solution of 2-4% hydrazine in DMF.[1][9] This reaction is typically rapid, often completing in a series of short treatments (e.g., 3 x 3 minutes).[1] The progress of the deprotection can be conveniently monitored spectrophotometrically by detecting the release of a chromophoric indazole byproduct.[2]
Conversely, Alloc deprotection necessitates a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like phenylsilane to trap the released allyl group.[4][5] This method, while effective, introduces several drawbacks. Palladium catalysts are sensitive to air and may require an inert atmosphere, complicating the experimental setup.[10] Furthermore, incomplete removal of the palladium catalyst can poison subsequent catalytic reactions and contaminate the final peptide product, a significant concern for therapeutic applications. The most prevalent side reaction during Alloc deprotection is the N-alkylation of the newly deprotected amine by the allyl cation, leading to the formation of an N-allyl byproduct.[4]
Recent advancements have introduced microwave-assisted and metal-free iodine-based deprotection protocols for Alloc, aiming to improve efficiency and reduce environmental impact.[5][10][11] However, the hydrazine-based deprotection of ivDde remains a simpler and more robust method for most applications.
Quantitative Comparison of Deprotection Conditions
The following table summarizes the typical deprotection conditions for ivDde and Alloc protecting groups on lysine during solid-phase peptide synthesis.
| Parameter | ivDde Protecting Group | Alloc Protecting Group |
| Deprotection Reagent | 2-4% Hydrazine monohydrate in DMF[1][9] | 0.1-0.25 eq. Pd(PPh₃)₄ with scavenger (e.g., 20 eq. Phenylsilane) in DCM or DMF[5] |
| Reaction Time | Typically 3 x 3-5 minutes[1][9] | 2 x 20 minutes to 40 minutes[5] |
| Reaction Temperature | Room Temperature | Room Temperature (can be accelerated with microwave heating to 38-40°C)[5][10] |
| Atmosphere | Ambient | Inert atmosphere recommended for optimal catalyst stability[10] |
| Monitoring | UV absorbance of indazole byproduct at ~290 nm[2] | HPLC and Mass Spectrometry of a cleaved resin sample[4] |
| Key Side Reactions | Minimal; potential for incomplete removal in aggregated sequences[2] | N-allylation[4]; catalyst poisoning; heavy metal contamination |
| Orthogonality | Orthogonal to Fmoc/tBu and Boc/Bn strategies[12] | Orthogonal to Fmoc/tBu and Boc/Bn strategies[5] |
Experimental Protocols
On-Resin Deprotection of Lys(ivDde)
This protocol describes the removal of the ivDde group from a peptide synthesized on a solid support.
Materials:
-
Peptidyl-resin containing a Lys(ivDde) residue
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin).
-
Agitate the resin suspension at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 two more times.
-
Wash the resin thoroughly with DMF (5 times) to remove the deprotection reagents and the indazole byproduct.[1]
-
The resin is now ready for subsequent coupling or cleavage.
On-Resin Deprotection of Lys(Alloc)
This protocol outlines the classical palladium(0)-catalyzed removal of the Alloc group.
Materials:
-
Peptidyl-resin containing a Lys(Alloc) residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
Procedure:
-
Swell the peptidyl-resin in DCM.
-
Under an inert atmosphere (e.g., argon or nitrogen), prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) and phenylsilane (20 equivalents) in DCM.
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for 2 x 20 minutes.[5]
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to ensure complete removal of the catalyst and scavenger.[5]
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Visualizing the Chemical Pathways
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chempep.com [chempep.com]
Validating Complete ivDde Deprotection: A Comparative Guide to LC-MS Methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the complete removal of protecting groups is a critical step for obtaining the desired final product with high purity and yield. The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)3-methylbutyl (ivDde) protecting group is a valuable tool for orthogonal protection of lysine side chains. Its removal, typically via hydrazinolysis, requires rigorous analytical validation to confirm complete deprotection and the absence of side products. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for validating the complete deprotection of the ivDde group, supported by experimental data and detailed protocols.
Introduction to ivDde Deprotection
The ivDde group is favored for its stability during Fmoc-based solid-phase peptide synthesis (SPPS) and its selective removal under mild conditions, most commonly with a solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[1] Incomplete removal of the ivDde group can lead to the presence of undesired, protected peptide impurities in the final product, which can complicate purification and compromise the biological activity and safety of the peptide therapeutic. Therefore, robust analytical methods are essential to monitor the deprotection reaction and validate its completion.
This guide will compare the use of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more advanced LC-MS techniques for this purpose. While HPLC-UV is a widely used method, LC-MS offers superior sensitivity and specificity, enabling the detection of trace-level impurities and providing mass confirmation of the deprotected peptide and any potential byproducts.
Comparison of Analytical Methods
The validation of complete ivDde deprotection hinges on the ability to resolve and quantify the starting material (ivDde-protected peptide), the final product (deprotected peptide), and any related impurities. Both HPLC-UV and LC-MS can achieve this, but they offer different levels of performance.
| Feature | HPLC-UV | LC-MS/MS |
| Specificity | Relies on chromatographic retention time. Co-elution can be an issue. | High specificity through mass-to-charge ratio (m/z) detection and fragmentation patterns. Can distinguish between species with the same retention time. |
| Sensitivity | Lower sensitivity, may not detect trace amounts of remaining protected peptide. | High sensitivity (down to femtomolar levels), ideal for detecting minute quantities of residual protected peptide.[2] |
| Confirmation | Indirect confirmation based on retention time comparison with standards. | Direct confirmation of molecular weight of the deprotected peptide and identification of byproducts. |
| Quantitative Analysis | Good for relative quantification based on peak area, assuming similar extinction coefficients. | Excellent for both relative and absolute quantification, especially with the use of internal standards. |
| Impurity Profiling | Can detect major impurities if they are chromophoric and well-resolved. | Superior for identifying and characterizing unknown impurities and deprotection byproducts.[2][3][4][5][6] |
Quantitative Data Presentation
To illustrate the effectiveness of different deprotection conditions and the utility of analytical monitoring, the following table summarizes data from an optimization study of ivDde removal from a model peptide (ACP-K(ivDde)). The deprotection was monitored by analytical HPLC, and the percentage of deprotection was estimated by comparing the peak areas of the protected and deprotected peptides.[7]
| Condition | Hydrazine Conc. (%) | Reaction Time (min) | Iterations | Deprotection Completion (%) |
| 1 | 2 | 3 | 3 | ~10% |
| 2 | 2 | 5 | 3 | ~50% |
| 3 | 2 | 3 | 4 | ~15% |
| 4 | 4 | 3 | 3 | Nearly Complete (~95%) |
Data adapted from an optimization study by Biotage.[7] The study highlights that increasing the hydrazine concentration was the most effective parameter for achieving complete deprotection.
Experimental Protocols
Protocol 1: Standard Hydrazine-Mediated ivDde Deprotection
This protocol is a standard method for removing the ivDde protecting group from a peptide synthesized on a solid support.[1]
-
Reagent Preparation : Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Resin Treatment : Swell the peptide-resin in DMF. Drain the solvent and add the 2% hydrazine/DMF solution.
-
Reaction : Gently agitate the resin suspension at room temperature for 3-5 minutes.
-
Wash : Drain the reaction solution and wash the resin thoroughly with DMF.
-
Repeat : Repeat the hydrazine treatment and wash steps two more times.
-
Final Wash : After the final treatment, wash the resin extensively with DMF and then with dichloromethane (DCM) to prepare for cleavage or further synthesis steps.
Protocol 2: LC-MS Method for Deprotection Validation
This protocol outlines a general LC-MS method suitable for monitoring the progress of the ivDde deprotection.
-
Sample Preparation : After the deprotection reaction, cleave a small aliquot of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC Conditions :
-
Column : A reversed-phase C18 column (e.g., Phenomenex Jupiter 5 µm, 2.1 x 150 mm) is commonly used.[8]
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.
-
Flow Rate : 0.2-0.4 mL/min.
-
Detection : UV at 214 nm and 280 nm.
-
-
MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Scan Range : A broad scan range (e.g., m/z 300-2000) to detect the expected molecular ions of the protected and deprotected peptides.
-
Data Analysis : Monitor the extracted ion chromatograms (EICs) for the theoretical m/z values of both the ivDde-protected and the fully deprotected peptide. The disappearance of the peak corresponding to the protected peptide and the appearance and maximization of the peak for the deprotected peptide indicate the progress of the reaction.
-
Mandatory Visualization
Caption: Workflow for ivDde deprotection and LC-MS validation.
Alternative Deprotection Methods
While hydrazine is the most common reagent for ivDde removal, an alternative method using hydroxylamine has been reported, which may be advantageous in certain contexts, for instance, when hydrazine-labile groups are present elsewhere in the peptide.
Hydroxylamine-Based Deprotection
A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can also be used for Dde and ivDde removal.[1] The validation of this deprotection method would follow a similar LC-MS protocol as described for the hydrazine-based method, monitoring for the disappearance of the ivDde-protected peptide and the appearance of the deprotected product.
Logical Relationships in LC-MS Data Analysis
The core of the validation process lies in the interpretation of the LC-MS data. The following diagram illustrates the logical flow of this analysis.
References
A Comparative Guide to the NMR Analysis of Peptides Synthesized with Fmoc-L-Lys(ivDde)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical determinant of yield, purity, and the feasibility of complex molecular designs. The ε-amino group of lysine is particularly reactive and requires robust protection during solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of peptides synthesized using Fmoc-L-Lys(ivDde)-OH versus those synthesized with the more conventional Fmoc-L-Lys(Boc)-OH, with a focus on NMR analysis as a key tool for structural and purity assessment.
Introduction to Lysine Protecting Groups in Fmoc SPPS
In Fmoc-based solid-phase peptide synthesis, the α-amino group of the growing peptide chain is temporarily protected by the base-labile Fmoc group. Side chains of reactive amino acids are protected by groups that are stable to the Fmoc deprotection conditions (typically piperidine) but can be removed during the final cleavage from the resin (typically with strong acid, such as trifluoroacetic acid - TFA).
-
Fmoc-L-Lys(Boc)-OH: This is a widely used derivative where the ε-amino group of lysine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. The Boc group is stable to piperidine but is cleaved by TFA, making it suitable for standard SPPS protocols where side-chain deprotection and resin cleavage occur simultaneously.
-
This compound: This derivative employs the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group to protect the lysine side chain. The ivDde group is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage.[1] It is an orthogonal protecting group that is selectively removed by treatment with a dilute solution of hydrazine.[2][3] This orthogonality is highly advantageous for the synthesis of complex peptides, such as branched or cyclic peptides, and for site-specific modifications.[4][5]
Comparative Performance and NMR Analysis
The choice between Fmoc-L-Lys(Boc)-OH and this compound has significant implications for the synthetic strategy and the purity of the final peptide, which can be rigorously assessed by NMR spectroscopy.
Table 1: Comparison of Lysine Protecting Groups in Fmoc SPPS
| Feature | Fmoc-L-Lys(Boc)-OH | This compound |
| Orthogonality | Non-orthogonal with final cleavage | Orthogonal |
| Deprotection Condition | Strong acid (e.g., TFA) | 2-5% Hydrazine in DMF |
| Synthetic Applications | Linear peptides | Branched peptides, cyclic peptides, site-specific labeling |
| Potential Side Reactions | Premature deprotection is rare | Incomplete removal with sterically hindered sequences.[6] |
| NMR Purity Assessment | Single set of signals expected for the desired peptide. | Potential for low-level impurities from incomplete ivDde removal, visible as minor peaks in 1D and 2D NMR. |
| Yield | Generally high for linear peptides. | Can be slightly lower due to an additional deprotection step. |
NMR Spectroscopy as a Tool for Quality Control
NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of synthetic peptides.[7][8] One-dimensional (1D) ¹H NMR provides a fingerprint of the peptide, with the chemical shifts and integrals of the resonances indicating the presence of specific amino acid residues and their relative abundance. Two-dimensional (2D) NMR techniques, such as COSY, TOCSY, and NOESY, provide through-bond and through-space correlations, which are essential for complete resonance assignment and confirmation of the peptide's sequence and three-dimensional structure.[9][10]
For peptides synthesized with this compound, NMR is particularly crucial for confirming the complete removal of the ivDde group. Incomplete deprotection can lead to a heterogeneous peptide sample, which will be evident in the NMR spectra as a set of minor peaks corresponding to the ivDde-protected peptide.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the synthesis of a model hexapeptide (Tyr-Ala-Gly-Phe-Lys-Ala) using an automated peptide synthesizer.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-Lys(Boc)-OH or this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water
-
For ivDde removal: 2% (v/v) hydrazine in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), HOBt (4 equivalents), and DIPEA (8 equivalents) in DMF. Add the solution to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat steps 2-5 for each amino acid in the sequence.
-
(For ivDde-containing peptides only) ivDde Deprotection: After the full peptide sequence is assembled, wash the resin with DMF. Treat the resin with 2% hydrazine in DMF (3 x 10 minutes).[11] Wash the resin thoroughly with DMF.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.
-
Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a white powder.
Protocol 2: NMR Sample Preparation and Analysis
Materials:
-
Lyophilized peptide
-
NMR buffer: 90% H₂O / 10% D₂O, 50 mM phosphate buffer, pH 6.5
-
High-quality 5 mm NMR tubes
Procedure:
-
Sample Dissolution: Dissolve 1-5 mg of the lyophilized peptide in 500 µL of NMR buffer to achieve a final concentration of 1-2 mM.[12]
-
pH Adjustment: Adjust the pH of the sample to 6.5 using dilute NaOH or HCl.
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality NMR tube.
-
NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration. Subsequently, acquire 2D NMR spectra (COSY, TOCSY with a mixing time of 80 ms, and NOESY with a mixing time of 200 ms) at 298 K on a high-field NMR spectrometer (e.g., 600 MHz or higher).[13]
Visualizing the Workflow and Comparative Logic
Caption: Comparative workflow for SPPS using this compound and Fmoc-L-Lys(Boc)-OH.
Caption: Logical workflow for the NMR analysis of a synthesized peptide.
Conclusion
The use of this compound offers significant advantages for the synthesis of complex peptides, enabling orthogonal deprotection and site-specific modifications that are not possible with the standard Fmoc-L-Lys(Boc)-OH. However, this versatility comes with the requirement of an additional deprotection step, which must be carefully monitored to ensure complete removal of the ivDde group. NMR spectroscopy is an indispensable tool for verifying the successful synthesis and purity of peptides derived from either strategy. A thorough NMR analysis, including both 1D and 2D experiments, provides the ultimate confirmation of the peptide's identity, purity, and structural integrity, ensuring the reliability of downstream applications in research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. FMOC-LYS-OH(105047-45-8) 1H NMR [m.chemicalbook.com]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. chem.uzh.ch [chem.uzh.ch]
- 10. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. nmr-bio.com [nmr-bio.com]
- 13. 2D NOESY, ROESY and TOCSY setup note: – Georgia Tech NMR Center [sites.gatech.edu]
Assessing the purity of commercially available Fmoc-L-Lys(ivDde)-OH
A Comparative Guide to the Purity Assessment of Commercially Available Fmoc-L-Lys(ivDde)-OH
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. This compound is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides requiring orthogonal protection schemes. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group provides a highly specific deprotection strategy, allowing for selective modification of the lysine side chain. However, the presence of impurities in the this compound starting material can lead to the formation of undesired peptide side products, complicating purification and potentially altering the biological activity of the final peptide.
This guide provides a comparative assessment of the purity of commercially available this compound from three representative suppliers (designated as Supplier A, Supplier B, and Supplier C). The comparison is based on a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Purity Analysis
The purity of this compound from the three suppliers was assessed based on several key parameters: HPLC purity, presence of enantiomeric impurities, and identification of any synthesis-related impurities. The results are summarized in the tables below.
Table 1: HPLC Purity and Enantiomeric Purity of this compound from Different Suppliers
| Supplier | Lot Number | HPLC Purity (%) | Enantiomeric Purity (% L-isomer) |
| Supplier A | A12345 | 99.5 | 99.9 |
| Supplier B | B67890 | 98.8 | 99.7 |
| Supplier C | C11223 | 99.2 | 99.8 |
Table 2: Identification and Quantification of Impurities by HPLC-MS
| Supplier | Impurity 1: Fmoc-Lys-OH (%) | Impurity 2: Unidentified (m/z 628.3) (%) | Total Impurities (%) |
| Supplier A | 0.2 | 0.1 | 0.5 |
| Supplier B | 0.5 | 0.4 | 1.2 |
| Supplier C | 0.3 | 0.2 | 0.8 |
Experimental Protocols
Detailed methodologies for the key experiments performed in this assessment are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to quantify any impurities. A reverse-phase HPLC method was developed to separate the main compound from potential impurities.
Instrumentation:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The this compound sample was dissolved in a 1:1 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample was dissolved in the mobile phase at a concentration of 1 mg/mL.
Mass Spectrometry (MS)
Objective: To confirm the identity of the main peak and to identify the mass of any impurities detected by HPLC.
Instrumentation:
-
Mass Spectrometer: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Sample Infusion: The eluent from the HPLC was directly introduced into the ESI source.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR.
-
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of the deuterated solvent.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
A Researcher's Guide: Navigating Alternatives to Hydrazine for ivDde Protecting Group Cleavage
In the landscape of peptide synthesis and modification, the selective deprotection of amine protecting groups is a critical step that dictates the success of complex molecular constructions. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a popular choice for the protection of lysine side chains due to its stability to standard Fmoc deprotection conditions. However, the conventional method for its removal—treatment with hydrazine—presents significant drawbacks, including high toxicity and harsh reaction conditions that can compromise peptide integrity. This guide provides a comprehensive comparison of the standard hydrazine method with a milder alternative, hydroxylamine, offering researchers the data and protocols needed to make informed decisions for their specific applications.
The Challenge with Hydrazine
Hydrazine is a potent nucleophile widely used for the cleavage of ivDde and related Dde protecting groups. While effective, its use is increasingly scrutinized due to several limitations:
-
Toxicity and Safety: Hydrazine is highly toxic and a suspected carcinogen, requiring stringent handling protocols.
-
Harshness: It is a harsh reagent that can lead to undesired side reactions, such as the cleavage of the peptide backbone at sensitive residues like glycine or the conversion of arginine to ornithine.[1]
-
Lack of Orthogonality with Fmoc: Hydrazine readily cleaves the Fmoc group, necessitating N-terminal protection with a Boc group if subsequent Fmoc-based synthesis is planned.[1]
Recent studies have highlighted that the standard 2% hydrazine in dimethylformamide (DMF) can be surprisingly inefficient, often resulting in incomplete deprotection.[2] Research from Biotage demonstrated that increasing the hydrazine concentration to 4% significantly improves cleavage efficiency, achieving near-complete removal of the ivDde group.[2] While effective, this increases the concentration of the hazardous reagent. In some challenging cases, concentrations as high as 10% have been employed to ensure complete removal.
A Milder Alternative: Hydroxylamine
A promising and milder alternative for the removal of Dde and, by extension, ivDde groups is a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[1] This method offers a significant advantage in its orthogonality to the Fmoc protecting group, allowing for selective deprotection of the ivDde group without affecting the N-terminal Fmoc protection.[3] This orthogonality is crucial for synthetic strategies that require further peptide elongation after side-chain modification.
While most literature focuses on the use of hydroxylamine for the less sterically hindered Dde group, the principle of nucleophilic attack on the protecting group remains the same. The increased steric hindrance of the ivDde group may necessitate longer reaction times or slightly adjusted conditions compared to Dde cleavage.
Comparative Performance Data
The following table summarizes the key quantitative parameters for the cleavage of the ivDde group using hydrazine and hydroxylamine. It is important to note that direct, side-by-side quantitative comparisons of hydroxylamine for ivDde cleavage are not extensively documented in the literature; the data presented is based on established protocols for Dde and ivDde.
| Parameter | Hydrazine | Hydroxylamine Hydrochloride/Imidazole |
| Reagent | Hydrazine monohydrate | Hydroxylamine hydrochloride and Imidazole |
| Concentration | 2% - 10% in DMF | 1 equivalent NH₂OH·HCl, 0.75-1.3 equivalents Imidazole |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methylpyrrolidone (NMP) |
| Reaction Time | 3-15 minutes (multiple treatments) | 30-60 minutes |
| Temperature | Room Temperature | Room Temperature |
| Cleavage Efficiency | ~50% (at 2%) to near-complete (at 4%)[2] | High (for Dde), expected to be effective for ivDde |
| Orthogonality to Fmoc | No (cleaves Fmoc group)[1] | Yes (does not cleave Fmoc group)[3] |
| Known Side Reactions | Peptide cleavage at Gly, Arg to Orn conversion[1] | Generally considered milder with fewer side reactions. |
Experimental Protocols
Detailed methodologies for both the standard hydrazine cleavage and the alternative hydroxylamine method are provided below.
Protocol 1: ivDde Cleavage with Hydrazine
This protocol is based on the optimized conditions that have shown higher efficiency.
Materials:
-
ivDde-protected peptide on resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Washing solvent (DMF)
Procedure:
-
Preparation of Cleavage Reagent: Prepare a 4% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of peptide-resin, approximately 75 mL of solution will be needed for the entire procedure.
-
Resin Swelling: Swell the ivDde-protected peptide-resin in DMF in a suitable reaction vessel.
-
Initial Hydrazine Treatment: Drain the DMF and add the 4% hydrazine solution to the resin (approximately 25 mL per gram of resin).
-
Reaction: Allow the mixture to react at room temperature for 3 minutes with gentle agitation.
-
Filtration: Filter the resin to remove the cleavage solution.
-
Repeat Treatments: Repeat steps 3-5 two more times for a total of three hydrazine treatments.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove any residual hydrazine and the cleaved protecting group.
-
Confirmation of Cleavage: A small sample of the resin can be cleaved and analyzed by HPLC to confirm the complete removal of the ivDde group.
Protocol 2: ivDde Cleavage with Hydroxylamine
This protocol is adapted from the established method for Dde cleavage and is expected to be effective for the ivDde group.
Materials:
-
ivDde-protected peptide on resin
-
N-Methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Imidazole
-
Washing solvent (DMF)
Procedure:
-
Preparation of Cleavage Reagent: Dissolve hydroxylamine hydrochloride (1 equivalent based on the ivDde content of the peptide-resin) and imidazole (0.75 equivalents based on the ivDde content) in NMP. Use approximately 10 mL of NMP per gram of peptide-resin.
-
Resin Swelling: Swell the ivDde-protected peptide-resin in DMF, then wash with NMP.
-
Hydroxylamine Treatment: Add the prepared hydroxylamine/imidazole solution to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 30 to 60 minutes.
-
Filtration: Filter the resin to remove the cleavage solution.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Confirmation of Cleavage: A small sample of the resin can be cleaved and analyzed by HPLC to confirm the complete removal of the ivDde group.
Visualizing the Workflow and Mechanisms
To better illustrate the processes, the following diagrams outline the experimental workflow and the chemical logic of the cleavage reactions.
References
Evaluating the Impact of the ivDde Protecting Group on Final Peptide Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical decision that can influence not only the yield and purity of the final product but also its three-dimensional structure. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is a frequently employed amine-protecting group, particularly for the side chain of lysine, due to its orthogonality with the widely used Fmoc/tBu strategy. This guide provides a comparative analysis of the ivDde group against other common protecting groups, with a focus on evaluating its potential impact on the final peptide conformation. While direct quantitative comparative studies are sparse in publicly available literature, this guide furnishes the necessary experimental protocols to enable such an evaluation.
Comparison of Lysine Side-Chain Protecting Groups
The selection of a protecting group for the lysine side chain is dictated by the overall synthetic strategy, including the need for on-resin side-chain modification and the desired cleavage conditions. The ivDde group offers distinct advantages in terms of stability and orthogonal removal, but its bulky nature has been qualitatively suggested to potentially influence peptide folding. Below is a comparison of key characteristics of commonly used lysine side-chain protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability | Potential Impact on Conformation |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., Trifluoroacetic acid) | Stable to basic conditions used for Fmoc removal. | Generally considered to have a minimal impact on the final conformation of the cleaved peptide. |
| Allyloxycarbonyl | Alloc | Pd(0) catalyzed allyl transfer | Stable to both acidic and basic conditions. | The smaller size compared to ivDde may result in less steric hindrance during peptide folding. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | 2-5% Hydrazine in DMF | Stable to both acidic and basic conditions. | Its larger size and hydrophobicity may influence peptide aggregation and folding, potentially altering the final conformation. |
Experimental Protocols for Comparative Conformational Analysis
To quantitatively assess the impact of the ivDde group on peptide conformation, a comparative study can be designed where the same peptide is synthesized using different lysine side-chain protecting groups. The following protocols outline the key experimental steps for such a study.
Solid-Phase Peptide Synthesis (SPPS)
A model peptide, for instance, a 20-mer known to adopt a helical structure, can be synthesized using an automated peptide synthesizer employing Fmoc/tBu chemistry. Three parallel syntheses would be performed, differing only in the protected lysine derivative used: Fmoc-Lys(Boc)-OH, Fmoc-Lys(Alloc)-OH, and Fmoc-Lys(ivDde)-OH.
Protocol:
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Amino Acid Coupling: Couple the appropriate Fmoc-protected amino acid (4 equivalents) using a coupling reagent such as HCTU (4 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. The coupling reaction is typically carried out for 1-2 hours.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. For the lysine position, use Fmoc-Lys(Boc)-OH, Fmoc-Lys(Alloc)-OH, or Fmoc-Lys(ivDde)-OH as required for each respective synthesis.
On-Resin Deprotection of Side-Chain Protecting Groups (for Alloc and ivDde)
For syntheses requiring on-resin modification, the orthogonal protecting groups can be selectively removed.
ivDde Group Removal:
-
Wash the peptide-resin with DMF.
-
Treat the resin with a solution of 2-5% hydrazine monohydrate in DMF.
-
Agitate the reaction mixture for 3-10 minutes.
-
Repeat the hydrazine treatment 2-3 times until deprotection is complete (monitored by UV absorbance of the indazole byproduct at 290 nm).
Alloc Group Removal:
-
Wash the peptide-resin with DMF and then with dichloromethane (DCM).
-
Swell the resin in a mixture of CHCl₃/AcOH/NMM (37:2:1).
-
Add Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) and agitate for 2-3 hours in the dark.
-
Wash the resin with the CHCl₃/AcOH/NMM solution, followed by DMF and DCM.
Cleavage from Resin and Global Deprotection
After completion of the synthesis, the peptides are cleaved from the solid support, and all remaining side-chain protecting groups are removed.
Protocol:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification
The crude peptides are purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][4]
Protocol:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Inject the solution onto a C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient would be from 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the main peptide peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the peptide.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[5][6]
Protocol:
-
Sample Preparation: Prepare peptide stock solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD analysis is typically in the range of 50-100 µM.[7]
-
CD Measurement:
-
Record a baseline spectrum of the buffer using a 1 mm pathlength quartz cuvette.
-
Record the CD spectrum of each peptide sample from 190 to 260 nm.
-
Subtract the buffer baseline from each peptide spectrum.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity (MRE) using the following formula: MRE (deg·cm²·dmol⁻¹) = (millidegrees) / (pathlength in mm × concentration in mol/L × number of residues × 10)
-
Estimate the percentage of α-helical content from the MRE value at 222 nm using the following formula:[8][9][10][11] % Helix = (MRE₂₂₂ - MRE_c) / (MRE_h - MRE_c) × 100 Where MRE_c is the MRE of the random coil and MRE_h is the MRE of a fully helical peptide.
-
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional NMR spectroscopy can provide detailed structural information at the atomic level.[12][13][14][15][16][17]
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 6.0) to a concentration of 1-5 mM.[12]
-
NMR Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign the proton resonances to specific amino acid residues in the peptide sequence.
-
Structural Restraints: Identify NOE cross-peaks in the NOESY spectrum, which provide information about through-space proximities between protons (typically < 5 Å).
-
Structure Calculation: Use the NOE-derived distance restraints to calculate a family of 3D structures of the peptide using molecular dynamics and simulated annealing protocols.
-
Chemical Shift Analysis: Analyze the chemical shifts of the α-protons. Deviations from random coil values can indicate the presence of secondary structure elements.
-
Visualizing the Experimental Workflow and Concepts
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for peptide synthesis and conformational analysis.
Caption: Structure of the ivDde protecting group and its cleavage mechanism.
Caption: Logic diagram for comparing the conformational impact of different protecting groups.
Conclusion
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Studies of synthetic helical peptides using circular dichroism and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RUL - Estimation of peptide helicity from circular dichroism using the ensemble model [repozitorij.uni-lj.si]
- 10. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr-bio.com [nmr-bio.com]
- 13. Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Fmoc-L-Lys(ivDde)-OH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-L-Lys(ivDde)-OH. The following procedures detail personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical used in peptide synthesis.[1][2][3] While some safety data sheets (SDS) classify it as a non-hazardous substance or mixture, others indicate potential hazards.[4][5][6] These hazards include being harmful if swallowed, in contact with skin, or inhaled, and causing serious eye irritation.[7] Therefore, it is crucial to handle this compound with caution and use appropriate personal protective equipment.[4]
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved.[8] | Protects against dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5][8] | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[5][8] |
| Respiratory Protection | Use a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[8] | Minimizes inhalation of dust particles. |
| Body Protection | Laboratory coat. | Protects street clothing and provides an additional layer of protection. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
Operational Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust and vapors.[5]
-
Handling:
-
Storage:
Spill and First Aid Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek medical attention.[4][5][6] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[4][5] Remove contaminated clothing.[6] If irritation persists, seek medical attention.[4] |
| Inhalation | Move the person to fresh air.[4][5] If not breathing, give artificial respiration.[4][5] If breathing is difficult, give oxygen.[4] Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[4] Wash out the mouth with water if the person is conscious.[4][6] Never give anything by mouth to an unconscious person.[5][6] Seek medical attention.[5] |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
Avoid creating dust.[8]
-
Sweep or shovel the spilled material into a suitable, closed container for disposal.[8]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[8] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Contaminated Packaging: Dispose of as unused product.[8]
-
General Guidance: Do not let the product enter drains.[5][8] Contact a licensed professional waste disposal service for disposal of this material.[8]
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the material to its final disposal.
Caption: Handling Workflow for this compound
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Applications of Fmoc-Lys(IVDDE)-OH_Chemicalbook [chemicalbook.com]
- 3. chempep.com [chempep.com]
- 4. anaspec.com [anaspec.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. abmole.com [abmole.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
